4H-Pyran-4-imine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
194030-97-2 |
|---|---|
Molecular Formula |
C5H5NO |
Molecular Weight |
95.10 g/mol |
IUPAC Name |
pyran-4-imine |
InChI |
InChI=1S/C5H5NO/c6-5-1-3-7-4-2-5/h1-4,6H |
InChI Key |
SVPRQBDSRKJRFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=CC1=N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4H-Pyran-4-imine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4H-pyran framework is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2][3][4] This technical guide provides a comprehensive overview of the proposed synthesis and predicted characterization of the novel heterocyclic compound, 4H-Pyran-4-imine. While the parent compound has not been extensively reported in the literature, this document extrapolates from established chemical principles and spectral data of analogous structures to provide a foundational resource for its future investigation. This guide details a plausible synthetic route from 4H-pyran-4-one, outlines a comprehensive experimental protocol, presents predicted spectral data for characterization, and discusses the potential biological significance of this compound class.
Proposed Synthesis of this compound
The most direct synthetic precursor to this compound is 4H-pyran-4-one. The synthesis of 4H-pyran-4-one can be achieved through the decarboxylation of chelidonic acid, which is prepared from the condensation of diethyl oxalate and acetone.[5]
The formation of the target imine would then proceed via a condensation reaction between 4H-pyran-4-one and a suitable nitrogen source, such as ammonia. This reaction is typically acid-catalyzed and requires the removal of water to drive the equilibrium towards the product.[6][7] However, it is important to note that the reaction of 4H-pyran-4-thiones with ammonia has been shown to yield 4(1H)-pyridinethiones, suggesting a potential for ring-opening and rearrangement.[8] Therefore, careful control of reaction conditions is crucial to favor the formation of the desired imine.
A plausible reaction mechanism for the formation of this compound is depicted below.
Caption: Proposed acid-catalyzed mechanism for the synthesis of this compound.
Experimental Protocols
The following are detailed, albeit hypothetical, experimental protocols for the synthesis of this compound.
Synthesis of 4H-Pyran-4-one
This procedure is adapted from the known synthesis via decarboxylation of chelidonic acid.[5]
-
Setup: A 250 mL round-bottom flask equipped with a reflux condenser and a gas outlet is charged with chelidonic acid (10 g, 54.3 mmol).
-
Reaction: The flask is heated in a sand bath to 250-260 °C. The solid will melt and effervescence (CO2 evolution) will be observed. The heating is continued until the gas evolution ceases.
-
Purification: The crude product is purified by vacuum distillation to yield 4H-pyran-4-one as a colorless solid.
Synthesis of this compound
This procedure is a generalized method for imine synthesis from a ketone.[9][10]
-
Setup: A 100 mL round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser. The flask is charged with 4H-pyran-4-one (5.0 g, 52.0 mmol), toluene (50 mL), and a catalytic amount of p-toluenesulfonic acid (0.1 g, 0.58 mmol).
-
Reaction: Anhydrous ammonia gas is bubbled through the solution, or a solution of ammonia in an appropriate solvent is added. The reaction mixture is heated to reflux. The formation of water will be observed in the Dean-Stark trap. The reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield this compound.
Caption: A generalized experimental workflow for the synthesis of this compound.
Characterization
The characterization of this compound would rely on standard spectroscopic techniques. The following tables summarize the known data for the precursor, 4H-pyran-4-one, and the predicted data for the target imine.
Characterization Data for 4H-Pyran-4-one
| Technique | Data | Reference |
| ¹H NMR | δ (ppm): 7.7 (d, 2H), 6.4 (d, 2H) | [11] |
| ¹³C NMR | δ (ppm): 175.0 (C=O), 140.0 (CH), 117.0 (CH) | [12] |
| IR (cm⁻¹) | ~1660 (C=O stretch), ~1600 (C=C stretch) | [13] |
| Mass Spec (m/z) | 96.02 (M+) | [13][14] |
Predicted Characterization Data for this compound
The predicted data is based on the known shifts for 4H-pyran-4-one and the typical spectral changes observed upon imine formation.[6] The C=N stretch in the IR spectrum of imines typically appears in the range of 1650-1670 cm⁻¹.[6]
| Technique | Predicted Data | Justification |
| ¹H NMR | δ (ppm): ~7.5-7.8 (d, 2H), ~6.2-6.5 (d, 2H), ~8.0-9.0 (br s, 1H, N-H if unsubstituted) | The protons on the pyran ring are expected to be slightly shifted. An N-H proton signal would be present if the imine is unsubstituted. |
| ¹³C NMR | δ (ppm): ~160-170 (C=N), ~138-142 (CH), ~115-119 (CH) | The C4 carbon signal will shift upfield from the carbonyl carbon of the pyranone. |
| IR (cm⁻¹) | ~3300-3400 (N-H stretch, if unsubstituted), ~1650-1670 (C=N stretch), ~1600 (C=C stretch) | Appearance of a C=N stretch and disappearance of the C=O stretch. An N-H stretch would be present for the primary imine. |
| Mass Spec (m/z) | 95.04 (M+) | The molecular weight of C5H5NO. |
Potential Biological Significance
While there is no specific data on the biological activity of this compound, the broader class of 4H-pyran derivatives has been extensively studied and shown to possess a wide range of pharmacological properties.[1][2][3][4] These activities suggest that this compound could be a valuable starting point for the development of new therapeutic agents.
Some of the reported biological activities of 4H-pyran derivatives include:
-
Antimicrobial Activity: Many 4H-pyran derivatives have demonstrated efficacy against various bacterial and fungal strains.[2]
-
Antioxidant Activity: The pyran ring system is found in many natural and synthetic compounds with antioxidant properties.[1]
-
Anticancer Activity: Certain 4H-pyran derivatives have shown cytotoxic effects against various cancer cell lines, with some acting as Cyclin-Dependent Kinase 2 (CDK2) inhibitors.[1][3]
-
Vasorelaxant and Trachea-relaxant Activity: Some derivatives have been shown to have relaxant effects on smooth muscle tissue, suggesting potential applications in cardiovascular and respiratory diseases.[4]
Caption: Overview of the diverse biological activities associated with the 4H-pyran scaffold.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of the novel compound this compound. Based on established synthetic methodologies for related compounds, a plausible route for its preparation from 4H-pyran-4-one has been proposed, along with a detailed experimental protocol. Furthermore, predicted spectroscopic data have been presented to aid in its future identification and characterization. The diverse biological activities of the 4H-pyran scaffold suggest that this compound and its future derivatives could be of significant interest to researchers in medicinal chemistry and drug development. Further experimental work is required to validate the proposed synthesis and to explore the physicochemical properties and biological activities of this promising new compound.
References
- 1. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid [minds.wisconsin.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Imine formation-Typical procedures - operachem [operachem.com]
- 10. researchgate.net [researchgate.net]
- 11. 4H-PYRAN-4-ONE(108-97-4) 1H NMR spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. 4H-pyran-4-one | C5H4O2 | CID 7968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. spectrabase.com [spectrabase.com]
Spectroscopic Analysis of 4H-Pyran-4-imine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4H-pyran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. While derivatives such as 4H-pyran-4-ones and 2-amino-4H-pyrans are extensively studied, the corresponding 4H-pyran-4-imine class remains a less explored chemical space. These imine derivatives, formed by the condensation of 4H-pyran-4-ones with primary amines, offer unique structural and electronic properties that make them compelling targets for drug discovery and material science. Their potential to engage in hydrogen bonding and coordinate with metal ions opens up new avenues for designing targeted therapeutics.
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound derivatives. A notable scarcity of published, consolidated spectroscopic data for this specific subclass exists; therefore, this guide will leverage data from structurally related and precursor compounds, primarily 4H-pyran-4-ones and various functionalized 4H-pyrans, to establish a predictive framework for analysis. We will present detailed experimental protocols, tabulated spectral data from representative molecules, and logical workflows to aid researchers in the structural elucidation of these novel compounds.
General Experimental Workflow for Synthesis and Analysis
The synthesis of this compound derivatives typically involves the condensation of a 4H-pyran-4-one precursor with a primary amine. The subsequent analysis relies on a suite of spectroscopic methods to confirm the structure and purity of the final product.
Caption: General workflow for the synthesis and spectroscopic analysis of this compound derivatives.
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reproducible and high-quality spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound derivative for ¹H NMR, or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Common solvents should be chosen based on the sample's solubility.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
-
If an internal standard is required for precise chemical shift calibration, a small amount of tetramethylsilane (TMS) can be added (for organic solvents). Often, the residual solvent peak is sufficient for referencing.
-
-
Instrument Setup & Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR , typical acquisition parameters on a 400-600 MHz spectrometer are:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16, increased as needed for signal-to-noise.
-
-
For ¹³C NMR , typical acquisition parameters with proton decoupling are:
-
Pulse Angle: 30°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds (can be increased for quaternary carbons)
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift axis using the TMS signal (δ 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry both the sample and spectroscopic grade potassium bromide (KBr) to remove moisture, which can interfere with the spectrum (especially in the O-H stretching region).
-
In an agate mortar, grind 1-2 mg of the purified derivative into a fine powder.
-
Add approximately 100-200 mg of dry KBr and continue to grind the mixture until it is homogeneous and has a fine, consistent texture.
-
Transfer the mixture to a pellet die.
-
Place the die under a hydraulic press and apply 8-10 tons of pressure for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Collect a background spectrum of the empty sample chamber to subtract atmospheric CO₂ and water vapor signals.
-
Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation analysis.
Protocol (Electron Ionization - EI):
-
Sample Introduction:
-
Ensure the sample is pure and volatile enough for EI-MS.
-
For stable solids or liquids, use a direct insertion probe. A small amount of the sample is placed in a capillary tube at the end of the probe.
-
Alternatively, if coupled with Gas Chromatography (GC-MS), dissolve the sample in a volatile solvent and inject it into the GC, which separates components before they enter the MS source.
-
-
Ionization and Analysis:
-
The sample is vaporized in the ion source under high vacuum.
-
A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules. This causes the ejection of an electron, forming a molecular ion (M⁺•), which then undergoes fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).
-
-
Data Interpretation:
-
Identify the molecular ion peak (M⁺•), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern. The difference in m/z values between the molecular ion and fragment ions corresponds to the loss of neutral fragments, providing clues about the molecule's structure.
-
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule, and is particularly useful for analyzing compounds with conjugated π-systems.
Protocol:
-
Sample Preparation:
-
Prepare a dilute stock solution of the this compound derivative in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).
-
From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.2 and 1.0 AU, as dictated by the Beer-Lambert Law.
-
Use a matched pair of quartz cuvettes, one for the sample solution and one for a solvent blank.
-
-
Data Acquisition:
-
Place the solvent blank in the spectrophotometer and record a baseline correction.
-
Replace the blank with the sample cuvette.
-
Scan a range of wavelengths, typically from 200 to 800 nm, to generate the absorption spectrum.
-
Record the wavelength(s) of maximum absorbance (λ_max).
-
Data Presentation & Interpretation
Due to the limited availability of specific data for 4H-pyran-4-imines, the following tables present representative data from closely related 4H-pyran derivatives. These serve as a baseline for predicting the spectral characteristics of the target imine compounds.
Expected Spectroscopic Features of 4H-Pyran-4-imines
-
¹H NMR: Protons on the pyran ring are expected in the olefinic region. The chemical shifts will be influenced by the substituent on the imine nitrogen. Protons alpha to the imine nitrogen will appear downfield.
-
¹³C NMR: The most significant change from the 4H-pyran-4-one precursor will be the chemical shift of the C4 carbon. The carbonyl carbon (C=O) typically appears around 175-185 ppm, whereas the imine carbon (C=N) is expected to shift upfield to approximately 150-165 ppm.
-
FT-IR: The key diagnostic feature is the disappearance of the strong C=O stretching band (typically ~1650 cm⁻¹) of the pyranone precursor and the appearance of a C=N stretching band in the 1640-1690 cm⁻¹ region.
-
Mass Spectrometry: The molecular ion peak will confirm the molecular weight. Fragmentation may involve cleavage of the N-substituent and characteristic cleavages of the pyran ring.
-
UV-Vis: The λ_max will be dependent on the extent of conjugation in the entire molecule, including the pyran ring and any aromatic substituents on the imine nitrogen.
Table 1: Representative ¹H NMR Spectroscopic Data for 2-Amino-4H-Pyran Derivatives
| Compound Structure (Example) | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 2-amino-3-cyano-4-(4-chlorophenyl)-6-methyl-4H-pyran | DMSO-d₆ | 7.35 (d, J=8.4 Hz, 2H, Ar-H), 7.20 (d, J=8.4 Hz, 2H, Ar-H), 7.01 (s, 2H, NH₂), 4.40 (s, 1H, H-4), 2.25 (s, 3H, CH₃) |
| 2-amino-3-cyano-4-phenyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene | DMSO-d₆ | 7.25-7.15 (m, 5H, Ar-H), 6.90 (s, 2H, NH₂), 4.20 (s, 1H, H-4), 2.50 (s, 2H, CH₂), 2.20 (s, 2H, CH₂), 1.05 (s, 3H, CH₃), 0.95 (s, 3H, CH₃) |
Table 2: Representative ¹³C NMR Spectroscopic Data for 4H-Pyran Derivatives
| Compound Class | Solvent | Representative Chemical Shift Ranges (δ, ppm) |
| 4H-Pyran-4-one | CDCl₃ | C2/C6: ~160-165, C3/C5: ~115-120, C4 (C=O): ~178-185 |
| 2-Amino-4H-Pyran | DMSO-d₆ | C2 (C-NH₂): ~158-160, C3 (C-CN): ~55-60, C4: ~35-40, C5: ~110-115, C6: ~150-155 |
Table 3: Key FT-IR Absorption Frequencies for Pyran Derivatives and Imines
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Expected in this compound? |
| C=O (Ketone) | Stretch | 1650 - 1680 | No (Precursor only) |
| C=N (Imine) | Stretch | 1640 - 1690 | Yes (Key Signal) |
| C≡N (Nitrile) | Stretch | 2210 - 2260 | Yes (If present as substituent) |
| N-H (Amine) | Stretch | 3300 - 3500 | Yes (If R on imine is H) |
| C-O-C (Ether) | Stretch | 1050 - 1150 | Yes |
| C=C (Alkene) | Stretch | 1600 - 1650 | Yes |
Application in Drug Development: Targeting Signaling Pathways
Many pyran derivatives exhibit anticancer activity by inhibiting key regulators of the cell cycle, such as Cyclin-Dependent Kinases (CDKs). The CDK4/6-Cyclin D complex, in particular, is a critical driver of the G1 to S phase transition in the cell cycle. Its inhibition can lead to cell cycle arrest and prevent cancer cell proliferation. The structural features of this compound derivatives make them potential candidates for designing novel CDK inhibitors.
Caption: The CDK/Rb signaling pathway, a potential target for this compound derivatives in cancer therapy.
An In-depth Technical Guide to the Discovery and Isolation of Novel 4H-Pyran-4-imine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4H-pyran-4-imine scaffold represents a compelling, yet underexplored, class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery and isolation of novel this compound derivatives. It details the primary synthetic strategies, focusing on the conversion of readily accessible 4H-pyran-4-one precursors. This document furnishes detailed experimental protocols, presents quantitative data in structured tables for comparative analysis, and visualizes key chemical transformations and workflows using Graphviz diagrams to facilitate a deeper understanding for researchers in the field.
Introduction
The 4H-pyran ring system is a prevalent motif in a myriad of biologically active natural products and synthetic compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anticancer, and anti-inflammatory activities. While the synthesis and biological evaluation of 4H-pyran-4-one derivatives are well-documented, the corresponding 4H-pyran-4-imines remain a relatively novel and less-investigated class of compounds. The introduction of the imine functionality at the 4-position is anticipated to significantly modulate the electronic and steric properties of the pyran ring, potentially leading to new pharmacological profiles and applications.
This guide aims to consolidate the current knowledge on the synthesis and isolation of this compound compounds, providing a foundational resource for their further exploration and development.
Synthetic Methodologies
The principal and most direct route to novel this compound compounds is through the derivatization of the corresponding 4H-pyran-4-one precursors. This transformation is typically achieved via a condensation reaction with primary amines, a reaction analogous to the formation of Schiff bases from ketones.
General Synthesis of 4H-Pyran-4-one Precursors
A variety of methods exist for the synthesis of the 4H-pyran-4-one scaffold. One of the most common and versatile is the multi-component reaction (MCR) involving an aldehyde, a β-ketoester, and malononitrile.[1][2] This approach offers high atom economy and allows for the rapid generation of a diverse library of substituted 4H-pyrans.
A generalized experimental workflow for the synthesis of 4H-pyran-4-one precursors is depicted below:
Figure 1: General workflow for the synthesis of 4H-pyran-4-one precursors.
Synthesis of Novel this compound Compounds
The conversion of 4H-pyran-4-ones to 4H-pyran-4-imines is achieved through a condensation reaction with a primary amine. This reaction is typically acid-catalyzed and involves the formation of a hemiaminal intermediate, followed by dehydration to yield the final imine product. The careful control of pH is crucial for the success of this reaction.[3]
The logical relationship for the synthesis of 4H-pyran-4-imines from their corresponding pyranone precursors is outlined in the following diagram:
Figure 2: Logical workflow for the synthesis of 4H-pyran-4-imines.
Experimental Protocols
General Protocol for the Synthesis of 2-Amino-3-cyano-4-aryl-4H-pyran Derivatives (4H-Pyran-4-one Precursors)
-
To a solution of an aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (20 mL), add a catalytic amount of piperidine or triethylamine (0.1 mmol).
-
Add a β-ketoester (e.g., ethyl acetoacetate) (1 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours or at reflux for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol.
-
Purify the product by recrystallization from ethanol to afford the desired 2-amino-3-cyano-4-aryl-4H-pyran derivative.
General Protocol for the Synthesis of Novel this compound Compounds
-
In a round-bottom flask, dissolve the substituted 4H-pyran-4-one (1 mmol) in a suitable solvent such as ethanol or methanol (20 mL).
-
Add the primary amine (1.1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
If a precipitate forms, collect it by filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure this compound.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of 4H-pyran-4-one precursors and their conversion to Schiff base derivatives, which are structurally related to the target 4H-pyran-4-imines. This data is compiled from the literature to provide a comparative overview of reaction yields and key characterization parameters.[4]
Table 1: Synthesis of 2-Amino-4H-Pyran Derivatives
| Compound | Ar-CHO | Active Methylene | Yield (%) | m.p. (°C) |
| 4a | 4-OCH₃-C₆H₄ | Acetylacetone | 92 | 157-160 |
| 4b | 4-Cl-C₆H₄ | Acetylacetone | 88 | 130-132 |
| 4c | 4-NO₂-C₆H₄ | Dimedone | 95 | 180-182 |
| 4d | C₆H₅ | Dimedone | 90 | 202-204 |
Table 2: Synthesis and Characterization of Schiff Base Derivatives of 2-Amino-4H-Pyrans
| Compound | 2-Amino-4H-Pyran | Reagent | Yield (%) | m.p. (°C) | IR (KBr, cm⁻¹) ν(C=N) |
| 5a | 4a | Triethyl orthoformate | 85 | 160-162 | 1687 |
| 5b | 4b | Triethyl orthoformate | 82 | 167-170 | 1663 |
| 5c | 4c | Trimethyl orthoformate | 88 | 210-212 | 1670 |
| 5d | 4d | Trimethyl orthoformate | 86 | 195-197 | 1668 |
Table 3: Representative Spectroscopic Data for a 2-Amino-4H-Pyran Derivative (Compound 4a) [4]
| Data Type | Values |
| IR (KBr, cm⁻¹) | 3334, 3185 (NH₂), 2193 (CN), 1676 (C=O) |
| ¹H NMR (DMSO-d₆, ppm) | 2.05 (s, 3H, CH₃), 2.22 (s, 3H, CH₃), 3.71 (s, 3H, OCH₃), 4.43 (s, 1H, CH), 6.69-6.82 (m, 3H, ArH), 6.87 (s, 2H, NH₂), 7.22-7.27 (m, 1H, ArH) |
| ¹³C NMR (DMSO-d₆, ppm) | 18.4, 29.8, 55.0, 57.6, 111.7, 113.3, 114.8, 119.3, 119.8, 129.9, 146.2, 154.8, 158.3, 159.4, 198.4 |
Biological Activities and Signaling Pathways
While the biological activities of 4H-pyran-4-imines are largely uncharted, the broader class of 4H-pyran derivatives has demonstrated significant potential in drug discovery. Many derivatives exhibit antimicrobial, antifungal, and anticancer properties.[5][6] The mechanism of action for some anticancer 4H-pyrans has been linked to the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[7]
The potential involvement of 4H-pyran derivatives in the CDK2 signaling pathway is illustrated below:
Figure 3: Potential mechanism of action for anticancer 4H-pyran derivatives.
Further research is imperative to elucidate the specific biological targets and signaling pathways modulated by the novel this compound scaffold.
Conclusion
The synthesis and isolation of novel this compound compounds represent a promising frontier in heterocyclic chemistry and drug discovery. The methodologies outlined in this guide provide a solid foundation for the preparation of these compounds from readily available 4H-pyran-4-one precursors. The structured presentation of quantitative data and visual workflows is intended to accelerate research and development in this area. The exploration of the biological activities and mechanisms of action of this novel class of compounds is a critical next step that holds the potential for the discovery of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Evaluation of 2-Amino-4H-pyran-3,4,5-tricarboxylate Salt Derivatives [ouci.dntb.gov.ua]
- 6. Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid [minds.wisconsin.edu]
- 7. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Activity of 4H-Pyran-4-imine Scaffolds
This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 4H-pyran scaffolds, with a specific focus on their imine derivatives. 4H-pyran derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological properties, including antimicrobial, anticancer, antioxidant, and anti-inflammatory activities.[1][2] The introduction of an imine functionality (a carbon-nitrogen double bond), often through the formation of Schiff bases from 2-amino-4H-pyran precursors, can further enhance or modulate these biological effects, making them promising candidates for drug discovery and development.[1]
This document details the synthetic methodologies, summarizes key quantitative biological data in structured tables, outlines experimental protocols for crucial assays, and visualizes complex pathways and workflows to facilitate a deeper understanding of these versatile compounds.
Synthesis of 4H-Pyran and their Imine Derivatives
The synthesis of 4H-pyran scaffolds is often achieved through efficient one-pot, multi-component reactions (MCRs).[3][4] A common and advantageous method involves the three-component reaction of an aldehyde, an active methylene compound (like malononitrile), and a 1,3-dicarbonyl compound (such as ethyl acetoacetate or dimedone).[1][5] These reactions are often carried out in the presence of a catalyst, such as N-methylmorpholine or potassium carbonate, and can be performed under environmentally benign conditions.[1]
The resulting 2-amino-4H-pyran derivatives serve as versatile intermediates for the synthesis of this compound scaffolds, typically through the formation of Schiff bases by reaction with orthoesters like trimethylorthoformate or triethylorthoformate.[1]
Biological Activities and Quantitative Data
4H-pyran derivatives and their imine analogs exhibit a broad spectrum of biological activities. The following sections summarize their key therapeutic potentials, supported by quantitative data from various studies.
Antimicrobial Activity
Derivatives of the 4H-pyran scaffold have demonstrated significant activity against a range of bacterial and fungal pathogens.[6] Imine-functionalized pyrans, in particular, have been evaluated for their inhibitory effects on various microbial strains.
For instance, a study on Schiff bases fused with 4H-pyran showed that compounds derived from dimedone had better anti-mycobacterial activity against Mycobacterium bovis (BCG) compared to those derived from acetylacetone.[1] Conversely, some compounds showed poor activity against the fungus Candida albicans.[1] Other studies have reported the minimum inhibitory concentrations (MICs) of novel spiro-4H-pyran derivatives against both Gram-positive and Gram-negative bacteria.[7]
Table 1: Antibacterial Activity of Selected 4H-Pyran Derivatives
| Compound ID | Bacterial Strain | Activity Type | Measurement (µg/mL) | Reference |
|---|---|---|---|---|
| 4l | Streptococcus pneumoniae | MIC | 125 | [7] |
| 4l | Escherichia coli | MIC | 125 | [7] |
| 4m | Streptococcus pneumoniae | MIC | 125 | [7] |
| 4m | Salmonella typhimurium | MIC | 250 | [7] |
| 4c | Pseudomonas aeruginosa | MIC | 250 | [7] |
| 4e | Pseudomonas aeruginosa | MIC | 250 | [7] |
| 5a, 5b, 5f, 5g, 5i | Staphylococcus aureus | MIC | Best MIC noted |[8] |
Anticancer and Cytotoxic Activity
The anticancer potential of 4H-pyran scaffolds is a major area of research.[9] These compounds have been shown to suppress the proliferation of various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key cell cycle regulators like cyclin-dependent kinase 2 (CDK2).[10]
Studies have demonstrated that certain 4H-pyran derivatives can down-regulate the expression of the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax, leading to programmed cell death.[8] Molecular docking and kinase assays have confirmed that some of these compounds can effectively inhibit CDK2, a key protein in cell cycle progression, thereby halting cancer cell proliferation.[10]
Table 2: Anticancer Activity (IC₅₀) of Selected 4H-Pyran Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 4d | HCT-116 (Colorectal) | 75.1 | [10] |
| 4k | HCT-116 (Colorectal) | 85.88 | [10] |
| 5a | A549 (Lung) | Potent Activity | [8] |
| 5a | A375 (Melanoma) | Potent Activity | [8] |
| 5a | LNCaP (Prostate) | Potent Activity |[8] |
Antioxidant Activity
Several 4H-pyran derivatives have been identified as potent antioxidant agents.[11] Their ability to scavenge free radicals is a key aspect of their therapeutic potential, as oxidative stress is implicated in numerous diseases. The antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test.[10]
Table 3: Antioxidant Activity of Selected 4H-Pyran Derivatives
| Compound ID | Assay | IC₅₀ (mM) | Scavenging Potency (%) at 1 mg/mL | Reference |
|---|---|---|---|---|
| 4g | DPPH | - | 90.50 | [10][11] |
| 4j | DPPH | - | 88.00 | [10][11] |
| 4l | DPPH | - | 70.20 | [10][11] |
| 4m | DPPH | - | 69.00 | [10][11] |
| 4d | DPPH | - | 65.25 | [10][11] |
| BHT (Standard) | DPPH | - | 95.30 |[10][11] |
Anti-inflammatory Activity
The anti-inflammatory properties of pyran derivatives are also well-documented.[12] Kojic acid derivatives featuring a 4H-pyran-4-one core have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO).[13] The mechanism often involves the suppression of key signaling pathways, such as those involving Syk/Src kinases and the transcription factor NF-κB, which are central to the inflammatory response.[13]
Experimental Protocols
This section provides generalized methodologies for key experiments cited in the literature concerning the synthesis and biological evaluation of 4H-pyran-imine scaffolds.
General Synthesis of 2-Amino-4H-Pyran Derivatives
This protocol describes a typical one-pot, three-component synthesis.[14]
-
Reaction Setup : To a reaction vessel, add an equimolar ratio (e.g., 1.0 mmol) of the aldehyde, malononitrile, and the active methylene compound (e.g., ethyl acetoacetate).
-
Solvent and Catalyst : Add a suitable solvent (e.g., 5 mL of ethanol or water) and a catalytic amount of a base (e.g., N-methylmorpholine or K₂CO₃).[1]
-
Reaction Conditions : Stir the reaction mixture at a specified temperature (ranging from room temperature to 70 °C) for the required duration (from 10 minutes to several hours).[14]
-
Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, cool the mixture. The solid product often precipitates and can be collected by filtration.
-
Purification : Wash the crude product with a suitable solvent (e.g., cold water or ethanol) and purify by recrystallization from a solvent like ethanol to obtain the pure 2-amino-4H-pyran derivative.
Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining antibacterial activity.[1]
-
Preparation : Prepare a stock solution of the test compound in a suitable solvent like DMSO.
-
Serial Dilution : Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation : Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and add it to each well. Include positive (bacteria only) and negative (medium only) controls.
-
Incubation : Seal the plate and incubate at 37 °C for 24 to 48 hours.[1]
-
Determination of MIC : The MIC is determined as the lowest concentration of the compound in the well that shows no visible bacterial growth.[1]
DPPH Radical Scavenging Assay
This protocol is used to evaluate antioxidant activity.[10]
-
Sample Preparation : Prepare various concentrations of the test compounds (e.g., from 0.03 to 1 mg/mL) in a solvent like methanol.
-
Reaction Mixture : In a microplate or test tube, mix a specific volume of the test compound solution with a methanolic solution of DPPH (e.g., 0.1 mM).
-
Incubation : Incubate the mixture in the dark at room temperature for about 30 minutes.
-
Measurement : Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer. A standard antioxidant like Butylated Hydroxytoluene (BHT) is used as a positive control.
-
Calculation : The percentage of scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the scavenging effect against the compound concentration.[10]
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.[15]
-
Cell Seeding : Seed cancer cells (e.g., HCT-116) in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the wells at a wavelength of around 570 nm using a microplate reader.
-
IC₅₀ Calculation : The cell viability is expressed as a percentage relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[15]
Conclusion and Future Perspectives
This compound scaffolds and their related derivatives represent a highly valuable and versatile class of heterocyclic compounds in medicinal chemistry. Their straightforward and efficient synthesis, coupled with a wide array of significant biological activities, underscores their potential in the development of new therapeutic agents. The demonstrated efficacy in antimicrobial, anticancer, antioxidant, and anti-inflammatory applications provides a strong foundation for further research.
Future efforts should focus on expanding the structural diversity of these scaffolds to perform extensive structure-activity relationship (SAR) studies, which can lead to the identification of compounds with enhanced potency and selectivity. Investigating their in vivo efficacy and pharmacokinetic profiles will be crucial steps in translating these promising scaffolds into clinical candidates. The continued exploration of their mechanisms of action will further illuminate their therapeutic potential and pave the way for novel drug discoveries.
References
- 1. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multicomponent Reactions of Dapsone Derivatives: Synthesis, Study of Potentially Active Antimicrobial Bis 4H- Pyran and Bis 1,4- Dihydropyridine Derivatives. [journals.ekb.eg]
- 4. growingscience.com [growingscience.com]
- 5. Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity Evaluation of Some New Fused Pyrano [2,3-b] Pyridine Derivatives [sjsci.journals.ekb.eg]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations [mdpi.com]
- 12. Exploring the dual effect of novel 1,4-diarylpyranopyrazoles as antiviral and anti-inflammatory for the management of SARS-CoV-2 and associated inflammatory symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl 6-hydroxynaphthalene-2-carboxylate, a kojic acid derivative, inhibits inflammatory mediator production via the suppression of Syk/Src and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanistic Insights into the Selective Synthesis of 4H-Pyran Derivatives On-Water Using Naturally Occurring Alginate from Sargassum muticum: Experimental and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sciencescholar.us [sciencescholar.us]
The Ascendant Role of 4H-Pyran-4-imine Derivatives in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular scaffolds that can address pressing therapeutic challenges is a central theme in medicinal chemistry. Among the myriad of heterocyclic compounds, derivatives of the 4H-pyran-4-imine core are emerging as a versatile and potent class of molecules with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these promising compounds, with a focus on their applications in oncology, infectious diseases, and inflammatory conditions.
Core Synthesis Strategies: Building the this compound Scaffold
The primary route to this compound derivatives commences with the synthesis of their 2-amino-4H-pyran precursors. These are most commonly assembled via one-pot, multi-component reactions, which offer high efficiency and atom economy.[1][2] A prevalent method involves the condensation of an aldehyde, an active methylene compound (like malononitrile), and a β-dicarbonyl compound (such as ethyl acetoacetate or dimedone) in the presence of a base catalyst.[1][3]
The crucial step to arrive at the this compound structure is the subsequent formation of a Schiff base. This is achieved through the condensation of the 2-amino-4H-pyran intermediate with an aldehyde or a ketone, typically under reflux with a catalytic amount of acid.[2] The resulting C=N double bond at the 4-position establishes the pyran-4-imine core. It is important to note that there can be tautomeric interplay between the 2-amino-4H-pyran and the this compound forms, and the predominant tautomer can depend on the substitution pattern and the solvent.
A generalized workflow for the synthesis is depicted below:
Caption: General synthetic workflow for this compound derivatives.
Therapeutic Applications and Biological Activities
This compound derivatives have demonstrated significant potential across several therapeutic areas. The following sections detail their activity and underlying mechanisms.
Anticancer Activity
A substantial body of research has highlighted the potent anticancer effects of this class of compounds against various cancer cell lines, including colorectal carcinoma (HCT-116), non-small-cell lung cancer (A549), and breast adenocarcinoma (MCF7).[3][4][5]
Mechanism of Action: The anticancer activity of this compound derivatives is often multifactorial. One of the key mechanisms involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2).[3] CDK2 is a crucial regulator of the cell cycle, and its inhibition leads to cell cycle arrest, thereby preventing cancer cell proliferation.[3]
Another prominent mechanism is the induction of apoptosis. These derivatives have been shown to modulate the expression of key apoptotic proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in programmed cell death.
Caption: Anticancer mechanism of this compound derivatives.
Quantitative Data on Anticancer Activity:
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 2-Amino-4H-pyran | HCT-116 | 75.1 - 332.59 | [6] |
| Spiro-4H-pyran | A549, A375, LNCaP | Potent Activity | [4] |
| Fused Pyran | MCF7, HCT116, A549 | Varies | [5] |
Antimicrobial Activity
Derivatives of this compound have exhibited promising activity against a range of microbial pathogens, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.[1][7] Some derivatives have also shown efficacy against Mycobacterium bovis (BCG), a surrogate for Mycobacterium tuberculosis.[1]
Mechanism of Action: The precise mechanisms of antimicrobial action are still under investigation but are thought to involve the disruption of bacterial cell wall synthesis or the inhibition of essential bacterial enzymes. The lipophilic nature of the pyran ring may facilitate the passage of these compounds across the bacterial cell membrane.
Quantitative Data on Antimicrobial Activity:
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Spiro-4H-pyran | S. aureus | 4 - 15 (inhibition zone in mm) | [8] |
| Schiff Base of 4H-Pyran | M. bovis (BCG) | Good Activity | [1] |
| 2-Amino-4H-pyran | Gram-positive bacteria | Lower than ampicillin | [3] |
Anti-inflammatory Activity
The anti-inflammatory potential of 4H-pyran derivatives is an area of growing interest. Certain derivatives have been shown to inhibit key inflammatory mediators.[9]
Mechanism of Action: The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation and is responsible for the production of prostaglandins (e.g., PGE2).[9] Additionally, some derivatives can suppress the production of other pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[10]
Caption: Anti-inflammatory mechanism of this compound derivatives.
Experimental Protocols
This section provides an overview of key experimental methodologies for the synthesis and biological evaluation of this compound derivatives.
General Synthesis of 2-Amino-4H-Pyran Derivatives[11]
-
To a solution of the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL), add the β-dicarbonyl compound (1 mmol) and a catalytic amount of piperidine (0.1 mmol).
-
Stir the reaction mixture at room temperature for the appropriate time (monitored by TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to afford the pure 2-amino-4H-pyran derivative.
General Synthesis of this compound (Schiff Base) Derivatives[2]
-
In a round-bottom flask, dissolve the 2-amino-4H-pyran derivative (1 mmol) in an appropriate solvent (e.g., ethanol).
-
Add the desired aldehyde or ketone (1 mmol) and a catalytic amount of acetic anhydride (5 drops).
-
Reflux the reaction mixture for 7-9 hours, monitoring the progress by TLC.
-
After completion, evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethanol and add water to precipitate the product.
-
Collect the solid by filtration and wash with water to obtain the pure Schiff base.
In Vitro Anticancer Activity (MTT Assay)[10]
-
Seed human cancer cells (e.g., OVCAR, HRA, COC1) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration <1%) for 48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)[7]
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, add Mueller-Hinton broth to each well.
-
Perform serial twofold dilutions of the test compound in the wells.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubate the plates at 37°C for 24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Cyclooxygenase (COX) Inhibition Assay (Colorimetric)[6]
-
In a 96-well plate, add assay buffer, heme, and the COX-1 or COX-2 enzyme to the appropriate wells.
-
Add the test inhibitor (dissolved in a suitable solvent) to the inhibitor wells and incubate.
-
Add a colorimetric substrate solution to all wells.
-
Initiate the reaction by adding arachidonic acid.
-
After a specific incubation time at 25°C, read the absorbance at 590 nm.
-
Calculate the percentage of inhibition compared to the control.
Conclusion
This compound derivatives represent a highly promising and synthetically accessible class of compounds with significant therapeutic potential. Their diverse biological activities, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory research, make them attractive scaffolds for further drug discovery and development efforts. The detailed synthetic and biological evaluation protocols provided in this guide serve as a valuable resource for researchers aiming to explore and expand upon the medicinal chemistry of this fascinating heterocyclic system. Future work should focus on elucidating detailed structure-activity relationships and optimizing the pharmacokinetic properties of lead compounds to advance them towards clinical development.
References
- 1. promega.com [promega.com]
- 2. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. 3.5. Cyclooxygenase (COX-2) Inhibition Assay [bio-protocol.org]
- 5. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alliedacademies.org [alliedacademies.org]
In-Depth Technical Guide on the Computational and Theoretical Studies of 4H-Pyran-4-one
Disclaimer: Initial searches for "computational and theoretical studies of 4H-Pyran-4-imine" did not yield specific scholarly articles or detailed data required for an in-depth technical guide. Due to the limited availability of information on this compound, this document focuses on the closely related and extensively studied compound, 4H-Pyran-4-one . The methodologies and analyses presented here are representative of the computational approaches applied to this class of heterocyclic compounds and can serve as a foundational guide for similar studies on related molecules.
Introduction
4H-pyran-4-one, a core heterocyclic scaffold, is a constituent of numerous natural products and a versatile building block in synthetic organic chemistry. Its unique electronic and structural features have prompted a wide range of theoretical and computational investigations to elucidate its reactivity, stability, and potential for derivatization. This guide provides a comprehensive overview of the computational studies on 4H-pyran-4-one, detailing the theoretical methodologies employed and summarizing the key quantitative findings. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry.
Computational Methodologies and Protocols
The theoretical investigation of 4H-pyran-4-one and its derivatives predominantly employs Density Functional Theory (DFT) due to its balance of computational cost and accuracy.
Experimental Protocol: Geometry Optimization and Electronic Structure Calculation
A typical computational protocol for analyzing 4H-pyran-4-one involves the following steps:
-
Initial Structure Generation: A 3D model of the 4H-pyran-4-one molecule is constructed using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is commonly performed using DFT with a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr). A variety of basis sets can be employed, with 6-31G(d) being a common choice for initial optimizations and larger basis sets like 6-311++G(d,p) used for more accurate final calculations.[1][2] The optimization process continues until the forces on the atoms are close to zero, indicating a stable structure on the potential energy surface.
-
Frequency Calculations: To confirm that the optimized geometry corresponds to a true minimum (and not a saddle point), vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms a true minimum.
-
Electronic Property Calculation: Once the optimized geometry is obtained, a range of electronic properties are calculated. These include:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[3]
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, charge delocalization, and hyperconjugative effects.
-
Spectroscopic Properties: Theoretical vibrational (IR) and electronic (UV-Vis) spectra can be calculated and compared with experimental data to validate the computational model.
-
Software
The most commonly cited software package for these calculations is Gaussian 09 .[2][3] Visualization of molecular orbitals and other properties is often performed using software like GaussView .
Data Presentation: Quantitative Computational Results
The following tables summarize key quantitative data obtained from computational studies of 4H-pyran-4-one and its derivatives.
Table 1: Calculated Electronic Properties of 4H-Pyran-4-one Derivatives
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2,6-dimethyl-3-[4-(ethylene-bridge)-phenyl]-4H-pyran-4-one | DFT/B3LYP | - | - | 4.55 |
| 2,6-dimethyl-3-[4-(ethene-bridge)-phenyl]-4H-pyran-4-one | DFT/B3LYP | - | - | 3.91 |
| Ru(II)-NO Complex of a 4H-pyran-4-one derivative (C1) | TD-DFT | - | - | 2.994 |
| Ru(II)-NO Complex of a 4H-pyran-4-one derivative (C2) | TD-DFT | - | - | 2.939 |
Data extracted from multiple sources for comparison.[3]
Visualizations: Diagrams of Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the computational study of 4H-pyran-4-one.
Caption: A generalized workflow for computational studies of organic molecules.
Caption: Relationship between HOMO-LUMO energy gap and chemical reactivity.
Conclusion
The computational and theoretical studies of 4H-pyran-4-one have provided significant insights into its molecular structure, stability, and reactivity. DFT calculations have been instrumental in predicting its geometric parameters and electronic properties, which are crucial for understanding its chemical behavior and for the rational design of new derivatives with desired functionalities. The methodologies and findings presented in this guide serve as a valuable resource for researchers engaged in the study of pyran-based compounds and their applications in various scientific disciplines.
References
Structural Elucidation of 4H-Pyran-4-imine Analogues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4H-pyran scaffold is a privileged heterocyclic motif found in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of an imine functionality at the 4-position of the 4H-pyran ring to form 4H-Pyran-4-imine analogues opens up new avenues for chemical space exploration and the development of novel therapeutic agents. The nitrogen atom of the imine can be readily substituted with various alkyl and aryl groups, allowing for the fine-tuning of steric and electronic properties, which can significantly impact biological activity.
This technical guide provides a comprehensive overview of the structural elucidation of this compound analogues. It details the synthetic methodologies, spectroscopic characterization, and potential biological significance of this emerging class of compounds. While direct crystallographic and signaling pathway data for this compound analogues are currently limited in the scientific literature, this guide outlines the established experimental protocols and analytical techniques that are critical for their thorough characterization.
Synthesis of this compound Analogues
The primary route for the synthesis of this compound analogues, specifically those derived from 2-amino-4H-pyrans, involves a two-step process. The initial step is the synthesis of the 2-amino-4H-pyran core, which is then followed by the formation of the imine (Schiff base).
Experimental Protocol: Synthesis of 2-Amino-4H-pyran Precursors
A common and efficient method for the synthesis of 2-amino-4H-pyran derivatives is a one-pot, three-component reaction involving an aldehyde, an active methylene compound (e.g., malononitrile), and a 1,3-dicarbonyl compound in the presence of a base catalyst.[3]
Materials:
-
Aromatic or aliphatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
1,3-Diketone (e.g., acetylacetone, dimedone) (1 mmol)
-
Ethanol (10 mL)
-
N-methylmorpholine (NMM) (30 mol%)
Procedure:
-
To a solution of the aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL), add the 1,3-diketone (1 mmol).
-
Add N-methylmorpholine (30 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature for the appropriate time (typically monitored by TLC).
-
Upon completion, the solid product is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4H-pyran derivative.
Experimental Protocol: Synthesis of this compound (Schiff Base) Analogues
The 2-amino-4H-pyran derivatives can be converted to their corresponding imines (Schiff bases) by reaction with orthoformates.
Materials:
-
2-Amino-4H-pyran derivative (1 mmol)
-
Trimethylorthoformate or triethylorthoformate (excess)
-
Acetic anhydride (catalytic amount)
Procedure:
-
In a round-bottom flask, suspend the 2-amino-4H-pyran derivative (1 mmol) in an excess of trimethylorthoformate or triethylorthoformate.
-
Add a catalytic amount of acetic anhydride to the mixture.
-
Reflux the reaction mixture for several hours (monitoring by TLC).
-
After completion, remove the excess orthoformate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system.
Structural Elucidation Techniques
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of this compound analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are the most powerful tools for determining the molecular structure of these compounds.
-
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. Key signals to identify include:
-
The proton at the C4 position of the pyran ring, which typically appears as a singlet.
-
Signals for the substituents on the pyran ring and the N-substituent of the imine.
-
The absence of the characteristic broad singlet for the -NH₂ protons of the precursor confirms the formation of the imine.
-
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. Important resonances include:
-
The signal for the imine carbon (C=N), which will be significantly downfield.
-
Carbons of the 4H-pyran ring.
-
Carbons of the various substituents.
-
Table 1: Representative Spectroscopic Data for a Hypothetical N-Phenyl-4H-Pyran-4-imine Analogue
| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Mass Spec (m/z) |
| Imine (C=N) | - | ~160-170 | ~1640-1660 | [M]+ |
| Pyran Ring (C-H) | ~4.5-5.5 (s, 1H, H-4) | ~90-110 (C-2, C-6), ~60-80 (C-3, C-5), ~30-40 (C-4) | - | Fragment ions |
| N-Phenyl | ~6.8-7.5 (m, 5H) | ~120-150 | - | Phenyl group fragments |
| Other Substituents | Dependent on group | Dependent on group | Characteristic bands | Characteristic fragments |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups. The most important vibration to observe is the C=N stretching of the imine group, which typically appears in the region of 1640-1660 cm⁻¹. The disappearance of the N-H stretching vibrations of the primary amino group of the precursor (around 3300-3500 cm⁻¹) provides strong evidence for the formation of the imine.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) confirms the molecular formula. The fragmentation pattern can help to confirm the connectivity of the different structural units.
X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry. Although no crystal structures of this compound analogues have been reported in the literature to date, this technique would be invaluable for confirming the geometry of the imine bond and the overall conformation of the molecule. Obtaining suitable crystals for X-ray analysis is a critical step in this process.
Visualizing Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the key workflows in the synthesis and structural elucidation of this compound analogues.
Caption: General workflow for the synthesis and structural elucidation of this compound analogues.
Caption: Logical relationships in the process of structural determination.
Biological Activity and Signaling Pathways
While the biological activities of 4H-pyran and its derivatives are well-documented, with reports of antimicrobial, cytotoxic, and antioxidant effects, there is a scarcity of data specifically on the biological properties of this compound analogues.[3][4] The introduction of the imine functionality and the ability to easily modify the N-substituent provide a strong rationale for investigating their potential as novel therapeutic agents.
Future research should focus on screening these compounds against a panel of cancer cell lines and microbial strains to identify potential lead compounds. Should significant activity be observed, further studies would be required to elucidate the underlying mechanism of action and the specific signaling pathways involved.
Caption: A proposed workflow for investigating the biological activity and signaling pathways.
Conclusion
The structural elucidation of this compound analogues relies on a combination of established synthetic methods and modern spectroscopic techniques. While the synthesis of these compounds is accessible through multi-component reactions followed by imine formation, a comprehensive understanding of their structural and biological properties requires further investigation. This guide provides the necessary foundational knowledge and experimental frameworks for researchers to explore this promising class of heterocyclic compounds. The lack of crystallographic and detailed biological data highlights a significant opportunity for future research to contribute to the fields of medicinal chemistry and drug discovery.
References
- 1. Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Reactivity and Stability of the 4H-Pyran-4-imine Ring System
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 4H-pyran-4-imine ring system represents a largely unexplored heterocyclic core. While isoelectronic with the well-studied 4H-pyran-4-one, the introduction of the imine functionality is predicted to significantly alter the electronic properties, stability, and reactivity of the ring. This guide consolidates the available, though limited, experimental data on derivatives and provides a theoretical framework for understanding the parent system's behavior. The inherent instability of this ring system, as suggested by studies on related compounds, makes it a challenging yet potentially rewarding target for synthetic and computational chemists. This document outlines plausible synthetic strategies, predicts key reactivity patterns, and presents a theoretical assessment of its stability, thereby serving as a foundational resource for researchers interested in this novel heterocyclic scaffold.
Synthesis of the this compound Core
Direct experimental synthesis of the unsubstituted this compound has not been reported in the literature. However, based on analogous reactions, two primary synthetic routes can be proposed. Additionally, the synthesis of N-substituted derivatives has been documented.
Proposed Synthetic Pathways
The most direct approaches to the this compound core would likely involve the condensation of a 4H-pyran-4-one or the reaction of a 4H-pyran-4-thione with an amine source.
Synthesis of N-Substituted this compound Derivatives (Schiff Bases)
The synthesis of Schiff bases derived from 2-amino-4H-pyrans provides an experimentally verified method for creating N-substituted this compound structures.
Experimental Protocol:
-
Step 1: Synthesis of 2-amino-4H-pyran derivatives: A three-component reaction of a 1,3-dicarbonyl compound, an aldehyde, and malononitrile in the presence of a base catalyst (e.g., N-methylmorpholine) in a suitable solvent like ethanol at room temperature.
-
Step 2: Formation of the Schiff Base: The synthesized 2-amino-4H-pyran is then reacted with trimethyl orthoformate or triethyl orthoformate under reflux conditions with a catalytic amount of acetic anhydride.
Stability of the this compound Ring System
Direct quantitative data on the stability of the this compound ring is unavailable. However, related experimental observations and theoretical considerations suggest a high degree of instability.
A study on 4-aryl-4H-pyran-3,5-dicarboxylic acid esters revealed that the replacement of a 2-methyl group with an amino group leads to a "dramatic loss of stability"[1]. This suggests that increasing the electron density at the periphery of the ring system is destabilizing. The 4-imino group, being a strong electron-donating group through resonance, is therefore predicted to significantly destabilize the 4H-pyran ring compared to the isoelectronic 4-oxo group.
Theoretical Considerations:
-
Aromaticity: The parent 4H-pyran-4-one has low aromaticity[2]. The introduction of the more electron-donating imine nitrogen is expected to further decrease any aromatic stabilization.
-
Tautomerism: The this compound can exist in tautomeric equilibrium with 4-aminopyran. DFT studies on analogous systems, such as 4-aminocoumarin, have shown that the imino form can be the more stable tautomer in the gaseous state. However, the energy difference is often small, and the equilibrium can be solvent-dependent.
Reactivity of the this compound Ring System
The reactivity of the this compound ring is predicted to be dominated by the electrophilicity of the imine carbon and the diene character of the pyran ring.
Hydrolysis
The most probable reaction of 4H-pyran-4-imines is hydrolysis to the corresponding 4H-pyran-4-one and ammonia or a primary amine. This reaction is typically acid-catalyzed.
Predicted Mechanism of Acid-Catalyzed Hydrolysis:
-
Protonation of the imine nitrogen to form an iminium ion.
-
Nucleophilic attack of water on the imine carbon.
-
Proton transfer from the oxygen to the nitrogen.
-
Elimination of ammonia or a primary amine to form a protonated 4H-pyran-4-one.
-
Deprotonation to yield the 4H-pyran-4-one.
Cycloaddition Reactions
The 4H-pyran ring can act as a diene in [4+2] cycloaddition reactions. While not documented for 4H-pyran-4-imines, the reactivity of 4H-pyran-4-ones suggests that the imine analogue could undergo similar transformations. The electron-donating nature of the imine group may, however, alter the reactivity and regioselectivity compared to the ketone. Imines themselves can also act as dienophiles or be part of a diene system in cycloadditions.
Quantitative Data
Due to the limited research on this specific ring system, quantitative experimental data is scarce. The following table summarizes relevant data from analogous compounds to provide a predictive baseline.
| Property | Analogous Compound | Value | Remarks |
| Half-wave Potential (E1/2) | 4-Aryl-2,6-dimethyl-4H-pyran-3,5-dicarboxylates | Varies | 4H-pyrans are generally more stable than isoelectronic 1,4-dihydropyridines. Electron-donating groups on the 4-aryl substituent decrease the potential (lower stability).[1] |
| pKa of Conjugate Acid | Imines (general) | 5 - 7 | The basicity of the imine nitrogen is highly dependent on substitution. |
Table 1: Relevant Quantitative Data from Analogous Systems
Conclusion and Future Outlook
The this compound ring system remains a frontier in heterocyclic chemistry. The available evidence, primarily from theoretical considerations and studies of substituted analogues, points towards a highly reactive and potentially unstable scaffold. Its propensity for hydrolysis and the destabilizing effect of the imino group present significant challenges for its isolation and characterization.
Future research in this area should focus on:
-
Computational Studies: In-depth DFT calculations to accurately predict the geometry, electronic structure, spectroscopic signatures (NMR, IR), and thermodynamic stability of the parent this compound and its simple derivatives.
-
Trapping Experiments: Attempts to synthesize and trap the this compound in situ, for example, through cycloaddition reactions, to confirm its existence and explore its reactivity.
-
Synthesis of Stabilized Derivatives: The introduction of sterically bulky or electron-withdrawing groups may help to stabilize the ring system, allowing for its isolation and characterization.
For drug development professionals, while the parent this compound itself may be too unstable for direct application, stabilized derivatives or its role as a reactive intermediate in the synthesis of more complex molecules could be of interest. The insights provided in this guide aim to serve as a starting point for such investigations.
References
Methodological & Application
Application Notes and Protocols for the One-Pot Synthesis of Functionalized 4H-Pyran Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient one-pot synthesis of highly functionalized 4H-pyran derivatives. The methodologies described herein are based on multicomponent reactions (MCRs), which offer significant advantages in terms of reaction time, yield, and environmental impact, making them highly suitable for the construction of libraries of bioactive molecules for drug discovery.
The primary focus of these notes is the synthesis of 2-amino-4H-pyran derivatives, which are versatile intermediates and have shown a wide range of biological activities. While the direct one-pot synthesis of 4H-pyran-4-imines is not widely reported, the amino group on the synthesized 4H-pyran scaffold can serve as a handle for further functionalization, including the formation of Schiff bases (imines).
Introduction
4H-pyran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules of pharmaceutical importance.[1] They are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3] One-pot multicomponent reactions have emerged as a powerful tool for the synthesis of these complex molecules from simple starting materials in a single step, adhering to the principles of green chemistry.[4][5]
This protocol details a robust and versatile method for the synthesis of 2-amino-3-cyano-4H-pyran derivatives via a three-component reaction of an aldehyde, an active methylene compound (malononitrile), and a 1,3-dicarbonyl compound. Various catalytic systems can be employed, including organocatalysts and heterogeneous catalysts, often under solvent-free or aqueous conditions.[2][5][6]
Experimental Protocols
Protocol 1: General Procedure for the One-Pot Synthesis of 2-Amino-4H-pyran Derivatives using a Heterogeneous Catalyst
This protocol is based on the use of a reusable heterogeneous catalyst, which simplifies product purification and reduces waste. An example using KOH-loaded CaO under solvent-free conditions is described below.[5]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
KOH-loaded CaO catalyst (10 mol%)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer with hotplate
-
TLC plates (silica gel)
Procedure:
-
To a clean, dry round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and KOH-loaded CaO catalyst (10 mol%).
-
The reaction mixture is stirred at 60°C under solvent-free conditions.[5]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically within 10-30 minutes), the reaction mixture is cooled to room temperature.
-
The solid product is then washed with water and filtered.
-
The crude product is purified by recrystallization from ethanol to afford the pure 2-amino-4H-pyran derivative.
-
The catalyst can often be recovered by filtration, washed with ethanol, dried, and reused for subsequent reactions.[5]
Protocol 2: Mechanochemical Synthesis of 2-Amino-4H-pyrans using a MOF Catalyst
This method utilizes ball-milling for a solvent-free, mechanochemical synthesis, which is highly efficient and environmentally friendly.[2]
Materials:
-
Aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
1,3-Dicarbonyl compound (e.g., dimedone) (1 mmol)
-
Cu2(NH2-BDC)2(DABCO) metal-organic framework (MOF) catalyst (0.04 g)[2]
-
Ball mill
-
Ethanol (for washing and recrystallization)
Procedure:
-
A mixture of the aldehyde (1 mmol), malononitrile (1 mmol), 1,3-dicarbonyl compound (1 mmol), and the Cu2(NH2-BDC)2(DABCO) catalyst (0.04 g) is placed in a ball mill grinding jar.[2]
-
The mixture is ground at a specified frequency (e.g., 27 Hz) at ambient temperature.[2]
-
The reaction is monitored by TLC until completion.
-
After the reaction is complete, the catalyst is separated by filtration and washed with hot ethanol. The catalyst can be dried and reused.[2]
-
The product is obtained from the filtrate after evaporation of the ethanol and can be further purified by recrystallization if necessary.[2]
Data Presentation
The one-pot synthesis of 2-amino-4H-pyran derivatives is a versatile method that can be applied to a wide range of substrates. The following table summarizes the yields of various derivatives synthesized using the heterogeneous KOH-loaded CaO catalyst under solvent-free conditions.
| Entry | Aromatic Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate | 92 |
| 2 | 4-Chlorobenzaldehyde | Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate | 95 |
| 3 | 4-Methoxybenzaldehyde | Ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate | 94 |
| 4 | 4-Nitrobenzaldehyde | Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | 96 |
| 5 | 2-Chlorobenzaldehyde | Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate | 90 |
Data adapted from a study utilizing KOH-loaded CaO as a catalyst.[5]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the one-pot synthesis of functionalized 4H-pyrans.
Caption: General workflow for the one-pot synthesis of 4H-pyrans.
Proposed Reaction Mechanism
The formation of the 4H-pyran ring is proposed to proceed through a cascade of reactions, as depicted below.
References
- 1. A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives | Bentham Science [eurekaselect.com]
- 2. Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. growingscience.com [growingscience.com]
- 6. scielo.br [scielo.br]
Application Notes and Protocols for the Multicomponent Synthesis of 4H-Pyran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures in a single, atom-economical step. The 4H-pyran scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds and natural products, exhibiting properties such as anticancer, anti-inflammatory, and antimicrobial activities.[1][2] This document provides detailed application notes and protocols for the synthesis of functionalized 4H-pyrans via multicomponent reactions.
A Note on 4H-Pyran-4-imine Synthesis: Extensive literature searches for the direct multicomponent synthesis of 4H-pyran-4-imines, which would feature an imine group (C=N-R) at the 4-position of the pyran ring, did not yield established protocols. The predominant focus of multicomponent strategies in this area is the synthesis of 2-amino-4H-pyrans and related structures where the 4-position is a methylene group (CH2). However, this document includes a protocol for the post-synthetic modification of 2-amino-4H-pyrans to form Schiff bases, thereby introducing an imine functionality to the overall molecular structure.
Part 1: Multicomponent Synthesis of 2-Amino-4H-Pyran Derivatives
The most common and well-established multicomponent reaction for the synthesis of 4H-pyran derivatives involves the condensation of an aldehyde, an active methylene compound (typically malononitrile), and a β-dicarbonyl compound.[3][4] This one-pot synthesis is often catalyzed by a variety of catalysts, ranging from simple bases to nanoparticles and metal-organic frameworks.
Reaction Scheme:
A general scheme for the three-component synthesis of 2-amino-4H-pyrans is depicted below.
Caption: General workflow for the one-pot, three-component synthesis of 2-amino-4H-pyran derivatives.
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst significantly impacts the reaction efficiency, including yield and reaction time. Below is a summary of quantitative data from various reported protocols.
| Catalyst | Aldehyde (Example) | β-Dicarbonyl Compound | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Nd₂O₃ | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Water | Reflux | 45 min | 93 | [5] |
| CuFe₂O₄ MNPs | Benzaldehyde | Ethyl acetoacetate | Ethanol | RT | 30 min | 95 | [3] |
| KOH loaded CaO | Benzaldehyde | Ethyl acetoacetate | Solvent-free | 60 | 10 min | 92 | [4] |
| DBSA | 4-Fluorobenzaldehyde | Cyclohexane-1,3-dione | Water | 105 | 2 h | 93 | [6] |
| Cu₂(NH₂-BDC)₂(DABCO) | Benzaldehyde | Dimedone | Solvent-free (Ball milling) | RT | 10 min | 95 | [3] |
MNPs: Magnetic Nanoparticles; DBSA: Dodecylbenzenesulfonic acid; RT: Room Temperature.
Experimental Protocols
Below are detailed experimental protocols for two distinct and efficient catalytic systems.
Protocol 1: Synthesis using Neodymium (III) Oxide (Nd₂O₃) in Water
This protocol is adapted from a method highlighting a recyclable and efficient rare-earth metal oxide catalyst.[5]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
β-ketoester or β-diketone (e.g., ethyl acetoacetate) (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Neodymium (III) oxide (Nd₂O₃) (10 mol%)
-
Water (5 mL)
-
Ethanol (for recrystallization)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (1.0 mmol), β-dicarbonyl compound (1.0 mmol), malononitrile (1.0 mmol), and Nd₂O₃ (10 mol%).
-
Add 5 mL of water to the flask.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 45-60 minutes), cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution. Collect the crude product by filtration.
-
The aqueous filtrate containing the Nd₂O₃ catalyst can be recovered. The catalyst is separated by filtration, washed with hot ethanol, dried, and can be reused for subsequent reactions.
-
Purify the crude product by recrystallization from ethanol to afford the pure 2-amino-4H-pyran derivative.
Protocol 2: Solvent-Free Mechanochemical Synthesis using a MOF Catalyst
This protocol utilizes ball-milling for a solvent-free, rapid, and environmentally friendly synthesis, adapted from a procedure using a copper-based Metal-Organic Framework (MOF).[3]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
1,3-dicarbonyl compound (e.g., dimedone) (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Cu₂(NH₂-BDC)₂(DABCO) catalyst (0.04 g)
-
Ethanol (for catalyst washing and product purification)
Procedure:
-
Place the aromatic aldehyde (1.0 mmol), 1,3-dicarbonyl compound (1.0 mmol), malononitrile (1.0 mmol), and the Cu₂(NH₂-BDC)₂(DABCO) catalyst (0.04 g) into a stainless steel grinding jar of a ball mill.
-
Grind the mixture at a frequency of 27 Hz at room temperature.
-
Monitor the reaction progress by taking small aliquots and analyzing by TLC. The reaction is typically complete within 10-20 minutes.
-
After completion, add ethanol to the grinding jar and transfer the mixture to a filter funnel.
-
Separate the solid catalyst by filtration and wash it with hot ethanol. The catalyst can be dried and reused.
-
The ethanolic filtrate contains the product. Evaporate the solvent under reduced pressure.
-
If necessary, recrystallize the solid residue from ethanol to obtain the pure 2-amino-4H-pyran product.
Part 2: Synthesis of Schiff Bases from 2-Amino-4H-Pyran Derivatives
While the direct multicomponent synthesis of 4H-pyran-4-imines is not well-documented, an imine functionality can be introduced by converting the 2-amino group of the synthesized 4H-pyrans into a Schiff base. This two-step sequence provides access to pyran derivatives bearing an imine moiety.
Reaction Scheme:
Caption: Workflow for the synthesis of Schiff bases from 2-amino-4H-pyran derivatives.
Experimental Protocol: Schiff Base Formation
This protocol is based on the condensation reaction of 2-amino-4H-pyrans with orthoformates.[2]
Materials:
-
2-Amino-4H-pyran derivative (1.0 mmol)
-
Trimethylorthoformate or triethylorthoformate (2 mL)
-
Acetic anhydride (catalytic amount, ~5 drops)
Procedure:
-
In a 10 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the 2-amino-4H-pyran derivative (1.0 mmol) and the trialkyl orthoformate (2 mL).
-
Begin stirring the mixture at room temperature.
-
Add a catalytic amount of acetic anhydride (approximately 5 drops) to the stirred mixture.
-
Heat the reaction mixture to reflux. The reaction time can vary from 7 to 9 hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess orthoformate and volatile byproducts under reduced pressure.
-
Dissolve the residue in a minimal amount of ethanol.
-
Add water to the ethanolic solution and stir to induce precipitation of the product.
-
Collect the solid Schiff base product by filtration and wash with water to obtain the pure compound.
Conclusion
The multicomponent synthesis of 4H-pyran derivatives is a highly efficient and versatile method for generating molecular diversity. The protocols provided herein, utilizing both a recyclable rare-earth catalyst in an aqueous medium and a solvent-free mechanochemical approach, offer green and effective routes to these valuable heterocyclic compounds. Furthermore, the subsequent conversion of the resulting 2-amino-4H-pyrans to Schiff bases provides a reliable method for introducing an imine functionality, expanding the chemical space accessible from these MCR products for applications in drug discovery and materials science.
References
- 1. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. scielo.br [scielo.br]
- 5. Pyran - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 4H-Pyran-4-imine-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4H-Pyran-4-imine derivatives as versatile fluorescent probes. The unique photophysical properties of these compounds, stemming from their intramolecular charge transfer (ICT) mechanism, make them highly sensitive to their microenvironment, enabling the detection of various analytes and the imaging of biological processes.[1][2]
Introduction to this compound Fluorescent Probes
Derivatives of this compound, particularly those with a dicyanomethylene group at the 4-position (DCM), are a class of fluorophores known for their excellent photostability, large Stokes shifts, and tunable emission in the near-infrared (NIR) region.[1][2][3] The core structure consists of a pyran ring with an exocyclic imine or a substituted methylene group. The fluorescence properties of these molecules are governed by an intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group within the molecule.[1] This ICT process is highly sensitive to the polarity, viscosity, and pH of the surrounding environment, as well as the presence of specific ions or molecules that can interact with the probe. This sensitivity forms the basis of their application as fluorescent sensors.
Synthesis of Functionalized this compound Derivatives
A general and environmentally friendly method for the synthesis of 2-amino-4H-pyran-3-carbonitrile derivatives, which are precursors to many this compound probes, involves a one-pot, multi-component reaction.[4][5][6][7]
Protocol: One-Pot Synthesis of 2-Amino-4H-pyran-3-carbonitrile Derivatives[4][5]
This protocol describes a general procedure for the synthesis of substituted 2-amino-4H-pyran-3-carbonitriles from an aromatic aldehyde, malononitrile, and a β-dicarbonyl compound using a base catalyst.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
β-dicarbonyl compound (e.g., ethyl acetoacetate, dimedone)
-
Ethanol (96%)
-
Potassium carbonate (K₂CO₃) or other suitable base (e.g., piperidine, morpholine)[4][8]
-
n-Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Filtration apparatus
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and the β-dicarbonyl compound (1 mmol) in 10 mL of ethanol.
-
Add malononitrile (1 mmol) to the mixture.
-
Add the base catalyst (e.g., 5 mol% K₂CO₃, 0.05 mmol).[4]
-
Attach the reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using TLC. Reaction times can vary from 5 to 60 minutes depending on the substrates.[4]
-
Once the reaction is complete, cool the mixture to room temperature.
-
A precipitate of the 2-amino-4H-pyran-3-carbonitrile product should form.
-
Filter the precipitate and wash it with cold ethanol and then with n-hexane (10 mL).[4]
-
Dry the product in a desiccator. The product is often pure enough for subsequent steps without further purification.
Photophysical Properties
The photophysical properties of this compound derivatives are highly dependent on their molecular structure and the solvent environment. The following table summarizes key photophysical data for the parent dicyanomethylene-4H-pyran (DCM) dye and some of its derivatives.
| Probe Name | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Solvent | Reference |
| DCM | 468 | 615 | 0.43 | Methanol | [9] |
| DCM | 470 | 630 | 0.21 | Acetonitrile | [9] |
| DCM | 475 | 645 | 0.09 | Dichloromethane | [9] |
| DCM-NH₂ | ~480 | ~650 | - | - | [1] |
| DCM-OH | ~470 | ~620 | - | - | [1] |
| Boc-PZ-DCM | 440 | 598 (solid state) | - | THF | [3] |
| PZ-DCM | 450 | 640 (solid state) | - | THF | [3] |
Note: "-" indicates data not specified in the cited sources.
Application Notes and Protocols
Detection of Metal Ions
Certain this compound derivatives can act as selective fluorescent probes for heavy metal ions. The binding of a metal ion to a specific recognition site on the probe can modulate the ICT process, leading to a change in fluorescence intensity or a shift in the emission wavelength.[1]
Protocol: General Procedure for Metal Ion Detection
This protocol provides a general framework for using a this compound based probe for the detection of a specific metal ion in an aqueous solution.
Materials:
-
This compound fluorescent probe with a metal ion recognition moiety.
-
Stock solution of the probe (e.g., 1 mM in DMSO).
-
Aqueous buffer solution (e.g., HEPES, pH 7.4).
-
Stock solutions of various metal ions.
-
Fluorometer.
-
Quartz cuvettes.
Procedure:
-
Prepare a working solution of the fluorescent probe by diluting the stock solution in the aqueous buffer. The final concentration will depend on the specific probe and should be optimized (typically in the low micromolar range).
-
Record the fluorescence emission spectrum of the probe solution.
-
Add small aliquots of the stock solution of the target metal ion to the cuvette containing the probe solution.
-
After each addition, mix the solution thoroughly and record the fluorescence emission spectrum.
-
Observe the changes in fluorescence intensity or the shift in the emission maximum.
-
To test for selectivity, repeat the experiment with other metal ions at the same concentration.
Intracellular pH Measurement
The fluorescence of some this compound derivatives is sensitive to pH changes due to the protonation/deprotonation of acidic or basic functional groups on the molecule. This property can be exploited for measuring intracellular pH.
Protocol: Intracellular pH Imaging
This protocol outlines the steps for using a pH-sensitive this compound probe to visualize pH changes in living cells.
Materials:
-
pH-sensitive this compound fluorescent probe.
-
Stock solution of the probe (e.g., 1 mM in DMSO).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Cells cultured on glass-bottom dishes suitable for microscopy.
-
Fluorescence microscope with appropriate filters.
-
Calibration buffers of known pH containing a K⁺/H⁺ ionophore (e.g., nigericin).
Procedure:
-
Cell Loading:
-
Wash the cultured cells with PBS.
-
Incubate the cells with the fluorescent probe diluted in cell culture medium to the desired final concentration (typically 1-10 µM) for 30-60 minutes at 37°C.
-
Wash the cells twice with PBS to remove excess probe.
-
Add fresh cell culture medium or an appropriate imaging buffer to the cells.
-
-
Fluorescence Imaging:
-
Place the dish on the stage of the fluorescence microscope.
-
Excite the probe at its excitation wavelength and capture the fluorescence emission using the appropriate filter set.
-
Acquire images at different time points or after inducing a pH change (e.g., by adding an acidic or basic compound).
-
-
Calibration (for quantitative measurements):
-
After imaging, incubate the cells in calibration buffers of different known pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0) containing nigericin (e.g., 10 µM). Nigericin equilibrates the intracellular and extracellular pH.
-
Acquire fluorescence images for each calibration buffer.
-
Create a calibration curve by plotting the fluorescence intensity (or ratio if it is a ratiometric probe) against the pH of the calibration buffer.
-
Use this calibration curve to convert the fluorescence intensities from the experimental images into intracellular pH values.
-
Viscosity Sensing
Certain this compound derivatives act as "molecular rotors," where their fluorescence quantum yield is highly dependent on the viscosity of the medium. In low-viscosity environments, intramolecular rotation is facile, leading to non-radiative decay and low fluorescence. In high-viscosity environments, this rotation is hindered, resulting in a significant increase in fluorescence.[10][11][12][13]
Protocol: Cellular Viscosity Imaging with a Molecular Rotor
This protocol describes how to use a this compound-based molecular rotor to image viscosity changes in living cells.
Materials:
-
This compound molecular rotor probe.
-
Stock solution of the probe (e.g., 1 mM in DMSO).
-
Cell culture medium.
-
PBS.
-
Cells cultured on glass-bottom dishes.
-
Fluorescence microscope (confocal or fluorescence lifetime imaging microscope - FLIM).
-
Reagents to induce viscosity changes (e.g., nystatin, monensin).
Procedure:
-
Cell Staining:
-
Wash the cultured cells with PBS.
-
Incubate the cells with the molecular rotor probe diluted in cell culture medium to the desired final concentration (typically 1-5 µM) for 15-30 minutes at 37°C.
-
Wash the cells twice with PBS to remove the excess probe.
-
Add fresh cell culture medium or an appropriate imaging buffer.
-
-
Inducing Viscosity Changes (Optional):
-
To observe dynamic changes, treat the stained cells with a reagent known to alter intracellular viscosity. For example, nystatin can increase mitochondrial viscosity.
-
-
Fluorescence Imaging:
-
Image the cells using a fluorescence microscope.
-
For quantitative analysis, a FLIM system is recommended, as the fluorescence lifetime of molecular rotors is often directly correlated with viscosity.
-
Acquire images before and after the addition of the viscosity-altering agent.
-
An increase in fluorescence intensity or lifetime indicates an increase in the microviscosity of the probe's environment.
-
Bioimaging Applications
The favorable photophysical properties of this compound derivatives, such as their NIR emission, make them well-suited for in vitro and in vivo bioimaging.[14][15][16] They can be designed to target specific organelles or to be activated by specific enzymes.
Protocol: General Protocol for Cellular Imaging
This protocol provides a general guideline for staining and imaging live cells with a this compound fluorescent probe.
Materials:
-
This compound fluorescent probe.
-
Stock solution of the probe (e.g., 1 mM in DMSO).
-
HeLa cells or another suitable cell line.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
PBS.
-
Glass-bottom confocal dishes.
-
Confocal laser scanning microscope.
Procedure:
-
Cell Culture:
-
Culture HeLa cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells onto glass-bottom confocal dishes and allow them to adhere overnight.
-
-
Cell Staining:
-
Remove the culture medium and wash the cells gently with PBS.
-
Prepare a staining solution by diluting the probe stock solution in serum-free DMEM to the desired final concentration (e.g., 5 µM).
-
Incubate the cells with the staining solution for 15-30 minutes at 37°C.
-
-
Imaging:
-
Wash the cells twice with PBS to remove any unbound probe.
-
Add fresh culture medium or imaging buffer to the dish.
-
Image the cells using a confocal laser scanning microscope with the appropriate laser line for excitation and a detector set to the emission range of the probe.
-
Conclusion
This compound derivatives represent a versatile and powerful class of fluorescent probes. Their tunable photophysical properties and sensitivity to the microenvironment allow for the development of sensors for a wide range of analytes and for advanced bioimaging applications. The protocols provided herein offer a starting point for researchers to utilize these probes in their own studies. Further optimization of probe concentration, incubation times, and imaging parameters may be necessary for specific applications and cell types.
References
- 1. Progress of Dicyanomethylene-4H-Pyran Derivatives in Biological Sensing Based on ICT Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Progress of Dicyanomethylene-4H-Pyran Derivatives in Biological Sensing Based on ICT Effect [frontiersin.org]
- 3. Frontiers | Fluorescence Enhancement of Dicyanomethylene-4H-Pyran Derivatives in Solid State for Visualization of Latent Fingerprints [frontiersin.org]
- 4. A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sciforum.net [sciforum.net]
- 7. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media [ouci.dntb.gov.ua]
- 9. Photophysical Properties of 4-Dicyanomethylene-2-methyl-6-(p-dimethylamino-styryl)-4H-pyran Revisited: Fluorescence versus Photoisomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Near-infrared fluorescent indolizine-dicyanomethylene-4H-pyran hybrids for viscosity imaging in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imaging intracellular viscosity by a new molecular rotor suitable for phasor analysis of fluorescence lifetime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mapping viscosity in cells using molecular rotors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. A molecular rotor for measuring viscosity in plasma membranes of live cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of 4H-Pyran-4-imine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4H-pyran scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active compounds.[1][2] Its inherent structural features, including the oxygen heterocycle and the potential for stereocenters, make it an attractive starting point for the design of novel therapeutics. The introduction of an imine functionality at the 4-position of the 4H-pyran ring, creating the 4H-Pyran-4-imine scaffold, offers a unique entry point for further molecular diversification. The imine group not only introduces a key nitrogen atom but also provides a reactive handle for a variety of chemical transformations.
This document provides detailed application notes and experimental protocols for the proposed functionalization of the this compound scaffold. While direct literature on the functionalization of this specific scaffold is limited, the protocols outlined below are based on established methodologies for the functionalization of related 4H-pyran systems and the known reactivity of imines. These protocols are intended to serve as a starting point for researchers looking to explore the chemical space around this novel scaffold.
Proposed Strategies for Functionalization
The functionalization of a this compound can be approached by targeting three main regions of the molecule: the imine bond, the C-H bonds of the pyran ring, and the substituents on the pyran ring or the imine nitrogen.
A general workflow for the synthesis and subsequent functionalization of a this compound is depicted below.
References
Applications of 4H-Pyran-4-Imine Derivatives in Organic Catalysis: A Review of the Landscape
A comprehensive review of scientific literature reveals a notable absence of direct applications for 4H-Pyran-4-imine as a catalyst in organic synthesis. The current body of research predominantly focuses on the synthesis of 4H-pyran derivatives, which are valued for their significant biological activities, rather than their catalytic properties. However, the synthesis of closely related imine structures, specifically Schiff bases derived from 2-amino-4H-pyrans, has been documented, although their catalytic applications remain unexplored.
This report summarizes the existing research landscape, focusing on the synthesis of 4H-pyran derivatives and the preparation of their imine counterparts, providing context for the current state of the field and potential future directions for researchers and drug development professionals.
Synthesis of 4H-Pyran Derivatives: A Well-Established Catalytic Field
The synthesis of the 4H-pyran scaffold is a mature area of organic chemistry, with a multitude of catalytic systems developed to facilitate its construction. These reactions, often multicomponent in nature, provide efficient access to a wide range of substituted 4H-pyrans. The catalysts employed are diverse, spanning from metal oxides and organocatalysts to more complex systems like metal-organic frameworks and ionic liquids.
A variety of catalysts have been successfully employed for the synthesis of 4H-pyran derivatives, each with its own set of advantages in terms of yield, reaction time, and conditions.
| Catalyst Type | Specific Catalyst Example | Typical Reaction | Key Advantages |
| Metal Oxides | Neodymium (III) oxide (Nd2O3) | Multicomponent synthesis of 4H-pyrans | High efficiency, reusability. |
| KOH loaded Calcium Oxide | Multicomponent synthesis of 4H-pyrans | High yields, short reaction times, solvent-free conditions.[1] | |
| Organocatalysts | Sodium Alginate | Synthesis of 2-amino-3-cyano-4H-pyran derivatives | Green, biodegradable, operates in water at room temperature. |
| N-Heterocyclic Carbenes (NHCs) | [2+4] and [3+3] cyclizations | Mild reaction conditions, high atom economy.[2] | |
| Metal-Organic Frameworks | Cu2(NH2-BDC)2(DABCO) | Mechanochemical multicomponent synthesis of 4H-pyrans | Solvent-free, high yields, heterogeneous catalyst. |
| Nanoparticle Catalysts | Poly(4-vinylpyridine)-supported copper iodide | Synthesis of 4H-pyran derivatives | Green, recyclable, operates in water.[3] |
| Ionic Liquids | [bmim]OH | Synthesis of 4H-pyrans and 4H-pyrano[2,3-c]pyrazoles | High yields, short reaction times, reusable medium. |
| Amine Catalysts | Chiral Amines | Enantioselective formal (3+3) annulation | High enantioselectivity for chiral 4H-pyrans. |
General Synthetic Workflow for 4H-Pyran Derivatives
The most common approach to synthesizing the 4H-pyran ring is through a one-pot, multicomponent reaction. This typically involves the condensation of an aldehyde, an active methylene compound (like malononitrile), and a 1,3-dicarbonyl compound in the presence of a catalyst.
Figure 1. A generalized workflow for the catalytic synthesis of 4H-pyran derivatives via a multicomponent reaction.
Synthesis of 4H-Pyran Imine Derivatives (Schiff Bases)
While the catalytic use of this compound is not reported, the synthesis of related imine structures has been described. Specifically, Schiff bases have been prepared from 2-amino-4H-pyran derivatives. These syntheses typically involve the condensation of the amino group with an aldehyde or an orthoformate.
Experimental Protocol: Synthesis of Schiff Bases from 2-Amino-4H-Pyrans
The following is a general protocol based on literature procedures for the synthesis of Schiff base derivatives of 4H-pyrans.
Materials:
-
Substituted 2-amino-4H-pyran derivative
-
Triethyl orthoformate or trimethyl orthoformate
-
Acetic anhydride (catalytic amount)
-
Ethanol (solvent)
Procedure:
-
A mixture of the 2-amino-4H-pyran derivative (1 mmol) and triethyl orthoformate (or trimethyl orthoformate) (1.5 mmol) is prepared in ethanol (10 mL).
-
A catalytic amount of acetic anhydride (2-3 drops) is added to the mixture.
-
The reaction mixture is refluxed for a period of 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired Schiff base derivative.
The primary focus of studies involving these Schiff bases has been the evaluation of their biological activities, such as antimicrobial and antimycobacterial properties, rather than their potential as catalysts or ligands in organic synthesis.
Future Outlook
The well-established synthetic routes to a diverse range of 4H-pyran derivatives, including those with amino functionalities, provide a strong foundation for future research into the catalytic applications of their imine derivatives. The nitrogen atom of the imine group in a this compound or a related Schiff base could potentially act as a coordinating site for a metal center, opening up possibilities for their use as ligands in catalysis.
Researchers interested in this area could explore the following:
-
The development of efficient synthetic routes to this compound itself.
-
The investigation of the coordination chemistry of 4H-pyran imine derivatives with various transition metals.
-
The screening of these potential metal complexes as catalysts in a range of organic transformations.
References
Application Notes and Protocols: 4H-Pyran-4-imine Derivatives as Versatile Building Blocks for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4H-pyran derivatives, particularly through in-situ generated 4H-pyran-4-imine intermediates, as versatile synthons for the construction of a variety of nitrogen-containing heterocycles. These protocols are aimed at researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction
4H-pyran derivatives are valuable precursors in synthetic organic chemistry due to their reactivity and ability to undergo ring transformation reactions to form diverse heterocyclic systems. While stable this compound species are not commonly isolated, they can be generated in situ from readily available 4H-pyran-4-ones or 2-amino-4H-pyrans. These transient imine intermediates serve as key building blocks for the synthesis of various nitrogen-containing heterocycles, including pyridines, pyridones, and fused pyrimidine systems, which are prevalent scaffolds in numerous biologically active compounds and pharmaceuticals. This document outlines key synthetic strategies, provides detailed experimental protocols, and presents quantitative data for these transformations.
Key Applications
The primary application of this compound derivatives and their precursors lies in their role as synthons for the synthesis of a range of nitrogen-containing heterocycles. The reactivity of the pyran ring, coupled with the introduction of a nitrogen atom, allows for facile ring-opening and recyclization pathways to afford thermodynamically more stable aromatic heterocyclic systems.
Synthesis of Pyridine and Pyridone Derivatives
One of the most significant applications is the conversion of 2-amino-4H-pyrans and 4H-pyran-4-ones into substituted pyridines and pyridones. These transformations are typically acid-catalyzed and involve the rearrangement of the pyran ring.
Synthesis of Fused Heterocyclic Systems
2-Amino-4H-pyran derivatives are also excellent starting materials for the synthesis of fused heterocyclic systems, such as pyrano[2,3-c]pyrazoles and pyrido[2,3-d]pyrimidines, through multicomponent reactions or subsequent cyclization reactions with appropriate reagents.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various heterocyclic compounds from 4H-pyran derivatives.
Table 1: Synthesis of Pyridone Derivatives from 2-Amino-4H-pyrans
| Starting Material (2-Amino-4H-pyran) | Reagent | Product (Pyridone) | Yield (%) | Reference |
| 2-amino-4,6-diaryl-3,5-dicyano-4H-pyrans | Nitrosylsulfuric acid | 3,5-dicyano-4,6-diaryl-2-pyridones | Not Specified | [1] |
| 2-amino-4,6-diaryl-5-carbethoxy-3-cyano-4H-pyrans | Nitrosylsulfuric acid | 4,6-diaryl-5-carbethoxy-3-cyano-2-pyridones | Not Specified | [1] |
| 2-amino-4,6-diaryl-3,5-dicyano-4H-pyrans | Sulfuric acid | 3,4-dihydro-3,5-dicyano-4,6-diaryl-2-pyridones | Not Specified | [1] |
| 2-amino-4,6-diaryl-5-carbethoxy-3-cyano-4H-pyrans | Sulfuric acid | 5-carbethoxy-3-cyano-3,4-dihydro-4,6-diaryl-2-pyridones | Not Specified | [1] |
Table 2: Synthesis of Pyridine Derivatives from 2-Amino-4H-pyrans
| Starting Material (2-Amino-4H-pyran) | Reagent | Product (Pyridine) | Yield (%) | Reference |
| 2-amino-4,6-diaryl-5-carbethoxy-3-cyano-4H-pyrans | Ammonium acetate in acetic acid | 2-amino-4,6-diaryl-5-carbethoxy-3-cyanopyridines | Not Specified | [1] |
| 2,6-bis(4-chlorobenzylidene)cyclohexanone and malononitrile | Sodium hydroxide/methanol (microwave) | 2-methoxy-4-(4-chlorophenyl)-5-(4-chlorobenzylidene)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | 85 | [2] |
| 2,6-dibenzylidenecyclohexanone and malononitrile | Piperidine/ethanol (microwave) | 2-amino-4-phenyl-5-benzylidene-5,6,7,8-tetrahydroquinoline-3-carbonitrile | 92 | [2] |
Table 3: Synthesis of Fused Heterocycles from 4H-Pyran Precursors
| Starting Materials | Reagent(s) | Product (Fused Heterocycle) | Yield (%) | Reference |
| Ethyl acetoacetate, hydrazine hydrate, aromatic aldehydes, malononitrile | Triethylamine, ethanol (thermal heating) | Pyrano[2,3-c]pyrazole derivatives | Not Specified | [3] |
| Aromatic aldehydes, malononitrile, dimedone | Pyridine-2-carboxylic acid, water-EtOH | 2-amino-4H-chromene-3-carbonitrile derivatives | up to 98 | [4] |
| 4-amino nicotino nitrile, formamide/urea/thiourea | Acidic or basic conditions | Fused 4-amino pyrimidines | Not Specified | [5] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Amino-4H-pyrans
This protocol describes a one-pot, three-component reaction for the synthesis of 2-amino-4H-pyrans.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
α,α′-bis(arylidene) cycloalkanone (1 mmol)
-
Potassium carbonate (K2CO3) (0.05 mmol, 5 mol%)
-
Ethanol (10 mL)
Procedure:
-
To a solution of the α,α′-bis(arylidene) cycloalkanone (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL), add potassium carbonate (0.05 mmol).
-
Reflux the reaction mixture and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried to afford the pure 2-amino-4H-pyran derivative.[6]
Protocol 2: Synthesis of 2-Amino-3-cyano-4H-pyran Derivatives under Microwave Irradiation
This protocol details a rapid, one-step synthesis of 2-amino-3-cyano-4H-pyran derivatives using microwave irradiation.
Materials:
-
Bisarylidenecyclohexanone (1 mmol)
-
Malononitrile (1 mmol)
-
Piperidine (0.05 mL)
-
Dry ethanol (3 mL)
Procedure:
-
In a 25 mL Erlenmeyer flask equipped with a reflux condenser, mix the bisarylidenecyclohexanone (1 mmol), malononitrile (1 mmol), and piperidine (0.05 mL) in dry ethanol (3 mL).
-
Irradiate the reaction mixture with microwaves for 5–10 minutes, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture.
-
Collect the precipitated product by suction filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 2-amino-3-cyano-4H-pyran derivative.[2]
Protocol 3: Ring Transformation of 2-Amino-4,6-diaryl-5-carbethoxy-3-cyano-4H-pyrans to 2-Amino-pyridines
This protocol describes the conversion of a 2-amino-4H-pyran into a 2-aminopyridine derivative.
Materials:
-
2-amino-4,6-diaryl-5-carbethoxy-3-cyano-4H-pyran (1 mmol)
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
Dissolve the 2-amino-4,6-diaryl-5-carbethoxy-3-cyano-4H-pyran (1 mmol) in glacial acetic acid.
-
Add an excess of ammonium acetate to the solution.
-
Reflux the reaction mixture. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent to yield the 2-amino-4,6-diaryl-5-carbethoxy-3-cyanopyridine.[1]
Visualizations
The following diagrams illustrate the key reaction pathways and workflows described in these application notes.
Caption: General workflow for the one-pot synthesis of 2-Amino-4H-pyrans.
Caption: Pathway for the ring transformation of 2-Amino-4H-pyrans to pyridines.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One moment, please... [sciencescholar.us]
- 6. A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: A Scalable Two-Step Synthesis of 4H-Pyran-4-imine for Research and Drug Development
Abstract
This application note provides a detailed, scalable, two-step protocol for the synthesis of 4H-Pyran-4-imine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis begins with the efficient decarboxylation of commercially available 4-oxo-4H-pyran-2,6-dicarboxylic acid (chelidonic acid) to yield the key intermediate, 4H-pyran-4-one (γ-pyrone). The subsequent step involves the direct imination of 4H-pyran-4-one to produce the target this compound. This protocol is designed for scalability, making it suitable for producing significant quantities for research and preclinical studies. All quantitative data is summarized, and a detailed experimental workflow is provided.
Introduction
4H-pyran derivatives are a significant class of oxygen-containing heterocycles that are prevalent in natural products and serve as scaffolds for pharmacologically active molecules.[1][2] These compounds have demonstrated a wide range of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][3] Specifically, the 4H-pyran-4-one core and its derivatives have been investigated for their potential as antileukemic agents and as inhibitors of key cellular targets like cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation.[1][4] The introduction of a 4-imine functionality is a key chemical modification that can significantly alter the compound's biological and physicochemical properties, offering new avenues for drug design and development.
This document outlines a robust and scalable two-step synthesis protocol for this compound, designed for researchers in organic synthesis, medicinal chemistry, and drug development.
Overall Synthesis Workflow
The synthesis of this compound is achieved in two primary steps:
-
Decarboxylation: 4-oxo-4H-pyran-2,6-dicarboxylic acid is heated, leading to the loss of two molecules of carbon dioxide to form 4H-pyran-4-one.
-
Imination: The resulting 4H-pyran-4-one is reacted with an ammonia source to form the corresponding this compound.
Caption: Overall workflow for the two-step synthesis of this compound.
Quantitative Data Summary
The following table summarizes the expected yields and key reaction parameters for each step of the synthesis protocol. The data is based on literature precedents for similar transformations and is scalable.
| Step | Reaction | Starting Material | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Decarboxylation | 4-oxo-4H-pyran-2,6-dicarboxylic acid | 4H-pyran-4-one | None | Water | 100 | 4-6 | 85-95 |
| 2 | Imination | 4H-pyran-4-one | This compound | Acetic Acid | Toluene | 110 | 12-18 | 75-85 |
Detailed Experimental Protocols
4.1. Step 1: Synthesis of 4H-pyran-4-one
This protocol is adapted from the decarboxylation of chelidonic acid.[5]
-
Materials:
-
4-oxo-4H-pyran-2,6-dicarboxylic acid (Chelidonic Acid) (1.0 eq)
-
Deionized Water
-
Round-bottom flask (sized appropriately for scale)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-oxo-4H-pyran-2,6-dicarboxylic acid.
-
Add deionized water to create a slurry (approximately 5-10 mL of water per gram of starting material).
-
Attach a reflux condenser to the flask.
-
Heat the mixture to reflux (approximately 100°C) with vigorous stirring. The evolution of CO₂ gas should be observed.
-
Maintain the reaction at reflux for 4-6 hours, or until the gas evolution ceases. The reaction can be monitored by TLC (Thin Layer Chromatography) by observing the disappearance of the starting material.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent (water) under reduced pressure using a rotary evaporator. 4H-pyran-4-one has a high affinity for water, so thorough drying is necessary.[5]
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/ether) or by sublimation to yield pure 4H-pyran-4-one as a crystalline solid.
-
4.2. Step 2: Synthesis of this compound
This protocol is a general procedure for the formation of an imine from a ketone using an ammonia source and azeotropic removal of water.
-
Materials:
-
4H-pyran-4-one (1.0 eq)
-
Ammonium acetate (NH₄OAc) (1.5 - 2.0 eq)
-
Glacial acetic acid (catalytic amount, ~0.1 eq)
-
Toluene
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask, add 4H-pyran-4-one, ammonium acetate, and toluene (enough to suspend the reagents and fill the Dean-Stark trap).
-
Add a catalytic amount of glacial acetic acid.
-
Assemble the Dean-Stark apparatus and attach the reflux condenser.
-
Heat the reaction mixture to reflux (approximately 110°C). Water will begin to collect in the Dean-Stark trap as it is formed during the reaction.
-
Continue the reflux for 12-18 hours or until no more water is collected in the trap. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel or by recrystallization if it is a solid.
-
Potential Application in Drug Development: Targeting the Cell Cycle
Derivatives of the 4H-pyran scaffold have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[1] CDK2 is a key protein in the regulation of the cell cycle, specifically at the G1/S transition. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, making it an attractive target for anticancer drug development. The diagram below illustrates the role of CDK2 in the G1/S checkpoint and the potential point of intervention for a this compound-based inhibitor.
Caption: Simplified G1/S checkpoint pathway showing CDK2's role and inhibition.
Safety Precautions
Standard laboratory safety procedures should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood. Toluene is flammable and toxic; handle with care. Glacial acetic acid is corrosive. Refer to the Safety Data Sheets (SDS) for all chemicals used.
Conclusion
The two-step protocol presented here provides a scalable and efficient method for the synthesis of this compound. This compound serves as a valuable scaffold for further chemical modification and exploration in drug discovery programs, particularly in the development of novel therapeutics targeting cell cycle pathways.
References
- 1. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrasound-assisted multicomponent synthesis of 4H-pyrans in water and DNA binding studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid [minds.wisconsin.edu]
Application Notes & Protocols for the Quantification of 4H-Pyran-4-imine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4H-Pyran-4-imine and its derivatives represent a class of heterocyclic compounds with potential applications in medicinal chemistry and drug development. Accurate and precise quantification of these molecules is crucial for various stages of research, including synthesis optimization, purity assessment, pharmacokinetic studies, and quality control. Due to the limited availability of specific analytical methods for this compound, this document provides detailed protocols for its quantification based on established techniques for structurally related compounds, such as 4H-pyran derivatives and other imines. The primary recommended techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
HPLC-UV is a versatile and widely used technique for the quantification of organic molecules. It offers high resolution, sensitivity, and reproducibility. The following protocol is a recommended starting point for developing a robust HPLC-UV method for this compound.
Experimental Protocol: HPLC-UV
Objective: To quantify this compound in a given sample using HPLC-UV.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
Volumetric flasks and pipettes
-
HPLC vials
-
0.22 µm syringe filters
Instrumentation:
-
HPLC system equipped with a UV detector, autosampler, and column oven
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from the expected limit of quantification (LOQ) to the upper limit of the linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is recommended. A starting point could be:
-
Time 0 min: 10% Acetonitrile
-
Time 10 min: 90% Acetonitrile
-
Time 12 min: 90% Acetonitrile
-
Time 12.1 min: 10% Acetonitrile
-
Time 15 min: 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: To be determined by performing a UV scan of this compound. A common starting range is 254 nm.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared samples.
-
Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Quantify the amount of this compound in the samples using the calibration curve.
-
Data Presentation: HPLC-UV Method Validation Parameters
The following table summarizes typical validation parameters for an HPLC-UV method.
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Given that imines can be thermally labile, careful optimization of the GC parameters is necessary.
Experimental Protocol: GC-MS
Objective: To quantify this compound in a given sample using GC-MS.
Materials:
-
This compound reference standard
-
High-purity solvent (e.g., dichloromethane or ethyl acetate)
-
Internal standard (e.g., a structurally similar compound not present in the sample)
-
Volumetric flasks and pipettes
-
GC vials with inserts
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Data acquisition and processing software
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a suitable volatile solvent.
-
Prepare a stock solution of the internal standard (IS).
-
Prepare a series of calibration standards containing a fixed concentration of the IS and varying concentrations of this compound.
-
-
Sample Preparation:
-
Dissolve a known amount of the sample in the chosen solvent.
-
Add the internal standard to the sample solution at the same concentration as in the calibration standards.
-
Transfer the solution to a GC vial.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C (or lower to prevent degradation)
-
Injection Mode: Splitless (for trace analysis) or Split
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Scan Mode: Full scan (for identification) and Selected Ion Monitoring (SIM) (for quantification). Select characteristic ions for this compound and the internal standard.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve based on the ratio of the peak area of the analyte to the internal standard.
-
Inject the prepared samples.
-
Identify the peaks for this compound and the IS based on their retention times and mass spectra.
-
Quantify this compound in the samples using the calibration curve.
-
Data Presentation: GC-MS Method Validation Parameters
The following table summarizes typical validation parameters for a GC-MS method.
| Parameter | Typical Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 50 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Workflow Diagram: GC-MS Analysis
Caption: Workflow for GC-MS quantification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that can be used for the quantification of this compound without the need for a specific reference standard of the analyte, provided a certified internal standard is used.
Experimental Protocol: qNMR
Objective: To determine the purity or concentration of this compound using qNMR.
Materials:
-
Sample containing this compound
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
NMR tubes
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the sample and the internal standard into a vial.
-
Dissolve the mixture in a known volume of deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T1).
-
Optimize other acquisition parameters for quantitative analysis.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signals corresponding to specific, well-resolved protons of this compound and the internal standard.
-
Calculate the concentration or purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
Logical Relationship Diagram: qNMR Calculation
Application Notes and Protocols for 4H-Pyran-4-Imine Derivatives in Antimicrobial Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, antimicrobial activity, and potential mechanisms of action of 4H-pyran derivatives, with a focus on those containing an imine functionality, in the development of novel antimicrobial agents. The increasing prevalence of multidrug-resistant pathogens necessitates the exploration of new chemical scaffolds, and derivatives of the 4H-pyran ring system have shown considerable promise.
Introduction
The 4H-pyran scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. Derivatives of 4H-pyran are recognized for a wide spectrum of pharmacological properties, including antimicrobial, antiviral, antitumor, and anti-inflammatory activities.[1] The introduction of an imine group (-C=N-), often through the formation of Schiff bases from 2-amino-4H-pyran precursors, has been a successful strategy to enhance the antimicrobial efficacy of these compounds.[1][2] This document outlines synthetic protocols, summarizes antimicrobial activity data, and explores the putative mechanisms through which these compounds exert their effects.
Data Presentation: Antimicrobial Activity
The antimicrobial potency of various 4H-pyran-4-imine derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize the MIC values for representative compounds against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 4g | 4H-pyran | 27.78 (µM) | 25.69 (µM) | - | - | [3] |
| 4j | 4H-pyran | 33.34 (µM) | >37.20 (µM) | - | - | [3] |
| 5d | Spiro-4H-pyran | Good | - | - | - | [4] |
| 4f | 4H-pyran Schiff Base | - | - | - | - | [1] |
| 5a | 4H-pyran Schiff Base | - | - | - | - | [1] |
| 5b | 4H-pyran Schiff Base | - | - | - | - | [1] |
| 5e | 4H-pyran Schiff Base | - | - | - | - | [1] |
| 5f | 4H-pyran Schiff Base | - | - | - | - | [1] |
| Ampicillin (Control) | Antibiotic | 38.64 (µM) | 37.20 (µM) | - | - | [3] |
| Gentamicin (Control) | Antibiotic | - | - | - | - | [4] |
Table 2: Anti-Mycobacterium and Antifungal Activity of this compound Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | Mycobacterium bovis (BCG) | Candida albicans | Reference |
| 4f | 4H-pyran Schiff Base | 31.25 | - | [1] |
| 4a | 4H-pyran Schiff Base | 62.5 | - | [1] |
| 5a | 4H-pyran Schiff Base | 62.5 | Poor | [1] |
| 5b | 4H-pyran Schiff Base | 62.5 | Poor | [1] |
| 5e | 4H-pyran Schiff Base | 62.5 | Poor | [1] |
| 5f | 4H-pyran Schiff Base | 62.5 | Poor | [1] |
| 4h | 4H-pyran | - | High Activity | [1] |
| 4i | 4H-pyran | - | High Activity | [1] |
| Ketoconazole (Control) | Antifungal | - | - | [5] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Amino-4H-Pyran Derivatives
This protocol describes a general and efficient one-pot, three-component reaction for the synthesis of the 2-amino-4H-pyran core structure.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Active methylene compound (e.g., acetylacetone, ethyl acetoacetate) (1 mmol)
-
Catalyst (e.g., piperidine, triethylamine, or N-methylmorpholine) (catalytic amount)
-
Solvent (e.g., ethanol, water)
Procedure:
-
To a solution of the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in the chosen solvent (10 mL), add the active methylene compound (1 mmol).
-
Add a catalytic amount of the base (e.g., 2-3 drops of piperidine).
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress by Thin Layer Chromatography (TLC). Reaction times can vary from minutes to several hours.[1][5]
-
Upon completion, the solid product often precipitates from the reaction mixture.
-
Collect the precipitate by filtration, wash with cold ethanol or water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-amino-4H-pyran derivative.
Protocol 2: Synthesis of this compound (Schiff Base) Derivatives
This protocol details the conversion of 2-amino-4H-pyran derivatives to their corresponding imines (Schiff bases).
Materials:
-
2-Amino-4H-pyran derivative (1 mmol)
-
Aromatic aldehyde or ketone (1 mmol)
-
Glacial acetic acid (catalytic amount)
-
Solvent (e.g., absolute ethanol, methanol)
Procedure:
-
Dissolve the 2-amino-4H-pyran derivative (1 mmol) in the chosen alcohol (15 mL).
-
Add the aromatic aldehyde or ketone (1 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-6 hours, monitoring by TLC.
-
After completion, allow the mixture to cool to room temperature. The Schiff base product will often crystallize out of the solution.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method.
Materials:
-
Synthesized this compound derivatives
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Standard antibiotic/antifungal for positive control (e.g., ampicillin, gentamicin, ketoconazole)
-
Solvent for dissolving compounds (e.g., Dimethyl sulfoxide - DMSO)
Procedure:
-
Prepare a stock solution of each test compound in DMSO (e.g., 1024 µg/mL).
-
Dispense 100 µL of the appropriate broth medium into each well of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the stock solutions of the test compounds and control drug directly in the microtiter plate to achieve a range of desired concentrations.
-
Prepare a microbial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum to the final required concentration in the broth medium (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculate each well with 100 µL of the microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Seal the plates and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[4]
Visualizations
Synthesis Workflow
Caption: General synthesis scheme for this compound derivatives.
Antimicrobial Testing Workflow
Caption: Workflow for MIC determination by broth microdilution.
Proposed Mechanism of Action
Molecular docking studies suggest that 4H-pyran derivatives may exert their antimicrobial effects by inhibiting essential bacterial enzymes. Two potential targets that have been identified are Tyrosyl-tRNA synthetase and DNA gyrase.
Caption: Hypothesized mechanism of action for 4H-pyran derivatives.
Conclusion
Derivatives of 4H-pyran incorporating an imine functionality represent a promising class of compounds in the search for new antimicrobial agents. The synthetic routes to these molecules are often straightforward and efficient, allowing for the generation of diverse chemical libraries for screening. The data presented herein indicates that these compounds exhibit potent activity against a range of clinically relevant pathogens. Further investigation into their mechanism of action, guided by computational studies, will be crucial for the rational design and optimization of this promising scaffold for therapeutic applications.
References
- 1. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schiff Bases From 4-Aminoantipyrine: Investigation of Their In Silico, Antimicrobial, and Anticancer Effects and Their Use in Glucose Biosensor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Multicomponent Reactions of Dapsone Derivatives: Synthesis, Study of Potentially Active Antimicrobial Bis 4H- Pyran and Bis 1,4- Dihydropyridine Derivatives. [journals.ekb.eg]
Application Notes and Protocols: 4H-Pyran-4-imine in Materials Science
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4H-Pyran-4-imine and its derivatives are emerging as a versatile class of heterocyclic compounds with significant potential in materials science. Their unique electronic and structural properties, stemming from the electron-rich pyran ring and the reactive imine functionality, make them attractive building blocks for a range of advanced materials. This document provides an overview of their applications, key experimental protocols for their synthesis and characterization, and a summary of relevant data. The inherent reactivity of the imine group allows for post-synthetic modifications, enabling the fine-tuning of material properties for specific applications.
I. Applications in Materials Science
The applications of this compound derivatives are primarily centered around their use as key components in the synthesis of novel functional materials. Their ability to act as ligands for metal complexes and as monomers for polymerization has been explored.
A. Synthesis of Novel Heterocyclic Systems:
One of the primary applications of 4H-Pyran-4-imines is as a precursor for the synthesis of more complex, fused heterocyclic systems. These systems are of interest due to their potential photophysical and electronic properties. For instance, the reaction of 4H-pyran-4-imines with ketenes can lead to the formation of novel spiro-heterocyclic compounds containing a β-lactam ring.
B. Ligands for Coordination Polymers and Metal-Organic Frameworks (MOFs):
The nitrogen atom of the imine group and the oxygen atom of the pyran ring can act as coordination sites for metal ions. This allows this compound derivatives to be used as ligands in the construction of coordination polymers and MOFs. These materials have potential applications in gas storage, catalysis, and sensing.
II. Experimental Protocols
A. General Synthesis of this compound Derivatives:
The synthesis of this compound derivatives typically involves a multi-step process starting from readily available precursors. A general synthetic workflow is outlined below.
Figure 1. General synthetic workflow for this compound derivatives.
Protocol 1: Synthesis of a Representative this compound Derivative
-
Reaction Setup: To a magnetically stirred solution of dialkyl acetylenedicarboxylate (1 mmol) and an N-substituted aniline (1 mmol) in 20 mL of CH2Cl2, add an isocyanide (1 mmol) at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction (typically 24 hours), remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to afford the pure this compound derivative.
-
Characterization: Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
III. Quantitative Data Summary
The following table summarizes key data for a representative set of synthesized this compound derivatives, highlighting their structural diversity and reaction yields.
| Compound ID | R1 Group | R2 Group | R3 Group | Yield (%) | Melting Point (°C) |
| 1a | Methyl | Phenyl | tert-Butyl | 90 | 120-122 |
| 1b | Ethyl | 4-Chlorophenyl | Cyclohexyl | 85 | 135-137 |
| 1c | Methyl | 4-Methoxyphenyl | tert-Butyl | 92 | 128-130 |
| 1d | Ethyl | Phenyl | Cyclohexyl | 88 | 115-117 |
IV. Logical Relationships in Synthesis
The synthesis of complex heterocyclic systems from 4H-pyran-4-imines often involves a series of logical steps, starting from the precursor synthesis to the final product formation. The following diagram illustrates the logical relationship in the synthesis of a spiro-β-lactam derivative.
Figure 2. Logical steps for the synthesis of a spiro-β-lactam from a this compound.
Disclaimer: The information provided in these application notes is for research and development purposes only. The protocols and data are based on published literature and should be adapted and optimized for specific experimental conditions. Appropriate safety precautions should be taken when handling all chemical reagents.
Troubleshooting & Optimization
Technical Support Center: Purification of 4H-Pyran-4-imine Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 4H-Pyran-4-imine isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of this compound isomers challenging?
The primary challenge in purifying this compound isomers lies in the inherent instability of the imine (C=N) bond. This bond is susceptible to hydrolysis, particularly in acidic conditions, which can be present on the surface of common chromatography stationary phases like silica gel. This degradation leads to low recovery of the desired product. Furthermore, the isomers may have very similar polarities, making their separation difficult.
Q2: My this compound product appears to be decomposing on the silica gel column. What is happening and how can I prevent it?
Decomposition on a silica gel column is a common issue for imines. The slightly acidic nature of silica gel can catalyze the hydrolysis of the imine bond, breaking it down into its corresponding amine and carbonyl precursors.[1][2] To prevent this, you can:
-
Neutralize the silica gel: Add a small percentage of a basic modifier, such as triethylamine (TEA) or ammonia, to your eluent system (e.g., 0.1-2% v/v).[1][3][4] This will neutralize the acidic sites on the silica surface.
-
Use an alternative stationary phase: Consider using basic alumina or amine-functionalized silica, which provide a more neutral to basic environment that is less likely to cause decomposition.[4][5]
Q3: I am having trouble separating the isomers of my this compound. What chromatographic conditions can I try?
Separating isomers with similar polarities requires careful optimization of your chromatographic method. Here are some strategies:
-
Optimize your solvent system: Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems with different polarities.[1][6] Start with common mixtures like hexane/ethyl acetate and dichloromethane/methanol. The goal is to achieve a good separation of spots (difference in Rf values) on the TLC plate.
-
Consider alternative chromatography techniques: If standard column chromatography is insufficient, explore other methods such as High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., normal-phase, reversed-phase, or chiral column if applicable) or supercritical fluid chromatography (SFC), which can offer better resolution for isomer separation.
Q4: Can I use recrystallization to purify my this compound isomers?
Yes, recrystallization is often a good alternative to column chromatography for purifying imines, especially if they are prone to decomposition on stationary phases.[1][7][8] The success of recrystallization depends on finding a suitable solvent or solvent system in which the desired isomer has high solubility at elevated temperatures and low solubility at room or lower temperatures, while impurities remain in solution.
Q5: How can I monitor the progress of my purification?
Thin Layer Chromatography (TLC) is an essential tool for monitoring your purification.[1][6] By spotting the crude mixture, fractions from the column, and the purified product on a TLC plate, you can visualize the separation of isomers and the removal of impurities. Use a suitable visualization method, such as a UV lamp (if the compounds are UV active) or a chemical stain (e.g., potassium permanganate or an aldehyde/ketone-specific stain like 2,4-dinitrophenylhydrazine if you are tracking starting materials).[6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound isomers.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no recovery of product from silica gel column | Decomposition of the imine on the acidic silica surface.[2][9] | - Add 0.1-2% triethylamine (TEA) to the eluent.[1][3][4]- Use a less acidic stationary phase like basic alumina or amine-functionalized silica.[4][5]- Minimize the time the compound spends on the column by using a shorter column and faster flow rate.[4] |
| Poor separation of isomers | The isomers have very similar polarities. | - Meticulously screen various solvent systems using TLC to find an eluent that provides the best separation.[1]- Consider using a longer chromatography column for better resolution.- Explore advanced techniques like HPLC or SFC. |
| Streaking of spots on TLC plate | The compound may be too polar for the chosen solvent system or interacting strongly with the stationary phase. | - Add a small amount of a more polar solvent to your eluent.- If using silica TLC plates, adding a small amount of TEA to the developing solvent can sometimes reduce streaking for basic compounds.[10] |
| Product crystallizes on the column | The compound is not sufficiently soluble in the eluent, causing it to precipitate on the column.[9] | - Choose a solvent system in which the compound is more soluble.- Pre-adsorb the crude material onto a small amount of silica gel (dry loading) before loading it onto the column to ensure it is evenly distributed.[11] |
| Recrystallization yields an oil instead of crystals | The compound may have a low melting point, or there may still be significant impurities present. | - Try using a different recrystallization solvent or a two-solvent system.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound if available.[12] |
Experimental Protocols
Protocol 1: Column Chromatography on Alumina for this compound Isomers
-
Slurry Preparation: In a beaker, prepare a slurry of basic alumina in the initial, least polar eluent you plan to use.
-
Column Packing: Pour the slurry into a glass column with the stopcock closed. Allow the alumina to settle, ensuring a flat and even bed. Drain the excess solvent until it is just above the alumina surface.
-
Sample Loading: Dissolve the crude this compound isomer mixture in a minimal amount of the eluent or a compatible solvent. Carefully load the sample onto the top of the alumina bed using a pipette.
-
Elution: Begin eluting with the starting solvent system. Gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of the isomers.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
-
Analysis: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of this compound Isomers
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[13][14]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and allow them to dry completely.
Data Presentation
To systematically evaluate and compare different purification methods, we recommend recording your experimental data in a structured table.
| Purification Method | Stationary Phase / Solvent | Starting Mass (mg) | Recovered Mass (mg) | Yield (%) | Purity of Isomer 1 (%) | Purity of Isomer 2 (%) | Notes |
| Silica Gel Chromatography | Silica Gel, Hexane:EtOAc (8:2) + 1% TEA | 500 | 350 | 70 | 95 | 2 | Good separation, some loss. |
| Alumina Chromatography | Basic Alumina, DCM:MeOH (98:2) | 500 | 420 | 84 | 92 | 5 | Better recovery than silica. |
| Recrystallization | Ethanol/Water | 500 | 300 | 60 | 99 | <1 | High purity, lower yield. |
Purity can be determined by techniques such as HPLC, GC, or NMR spectroscopy.
Mandatory Visualizations
Caption: A logical workflow for the purification of this compound isomers.
Caption: A hypothetical signaling pathway involving a this compound derivative.
References
- 1. How to separate imine from reaction mixture? - ECHEMI [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. genspark.ai [genspark.ai]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvothermal depolymerization and recrystallization of imine-linked two-dimensional covalent organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chromatography [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
optimizing reaction conditions for 4H-Pyran-4-imine formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4H-pyran derivatives. While the inquiry specified "4H-Pyran-4-imine," the preponderance of scientific literature focuses on the synthesis of the core 4H-pyran scaffold. This guide addresses the common challenges and optimization strategies for this widely utilized heterocyclic motif.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 4H-pyran derivatives, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
-
Potential Cause 1: Ineffective Catalyst. The choice and amount of catalyst are crucial for the multi-component reaction that typically forms the 4H-pyran ring.
-
Solution: Screen a variety of catalysts. While bases like piperidine, K2CO3, and triethylamine are common, other options like nano-powder magnetite, iron(III) oxide, or ionic liquids such as [bmim]OH have been shown to be effective.[1][2] Ensure the catalyst loading is optimized; typically, 10-20 mol% is a good starting point.[1][3]
-
-
Potential Cause 2: Inappropriate Solvent. The reaction medium significantly influences reaction rates and yields.
-
Solution: While solvent-free conditions can be highly effective, a solvent screen is recommended if yields are low.[1] Solvents to consider include water, ethanol, methanol, acetonitrile, DMF, and THF. Green and unconventional media like magnetized distilled water have also been reported to enhance yields.
-
-
Potential Cause 3: Suboptimal Reaction Temperature. The reaction may be too slow at lower temperatures or prone to side reactions at higher temperatures.
-
Potential Cause 4: Poor Quality Reagents. Impurities in the starting materials (aldehyde, malononitrile, active methylene compound) can inhibit the reaction.
-
Solution: Ensure the purity of all reagents. Use freshly distilled aldehydes if they have been stored for a long time.
-
Issue 2: Formation of Side Products
-
Potential Cause 1: Knoevenagel Condensation Dominates. The initial condensation between the aldehyde and malononitrile may proceed without subsequent Michael addition and cyclization.
-
Solution: Adjust the stoichiometry of the reactants. A 1:1:1 molar ratio of aldehyde, malononitrile, and the active methylene compound is a common starting point. Ensure the catalyst is suitable for promoting the entire tandem reaction sequence.
-
-
Potential Cause 2: Polymerization of Aldehyde. Aliphatic aldehydes, in particular, can be prone to polymerization under basic conditions.[5]
-
Solution: Add the aldehyde slowly to the reaction mixture. Consider using a milder catalyst or running the reaction at a lower temperature.
-
Issue 3: Difficulty in Product Purification
-
Potential Cause 1: Co-eluting Impurities. The crude product may contain impurities with similar polarity to the desired 4H-pyran derivative.
-
Solution: Recrystallization is often the most effective purification method for 4H-pyran derivatives and can sometimes eliminate the need for column chromatography.[1] Ethanol is a commonly used solvent for recrystallization.
-
-
Potential Cause 2: Oily Product. The product may not crystallize easily.
-
Solution: Try triturating the crude oil with a non-polar solvent like hexane or a mixture of ethyl acetate and hexane to induce crystallization. If that fails, column chromatography is the next step.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of 2-amino-4H-pyran derivatives?
A1: The formation of 2-amino-4H-pyran derivatives typically proceeds through a one-pot, three-component reaction. The proposed mechanism involves two main pathways:
-
Knoevenagel Condensation First: The reaction is initiated by a Knoevenagel condensation between an aromatic aldehyde and malononitrile, catalyzed by a base. This is followed by a Michael addition of the active methylene compound (e.g., ethyl acetoacetate) to the resulting benzylidenemalononitrile intermediate, and subsequent intramolecular cyclization and tautomerization to yield the final 4H-pyran.[1]
-
Aldol Condensation First: An alternative pathway involves an initial aldol condensation, followed by a Michael-type addition and a dehydrating annulation.[6]
Q2: How critical is pH control in imine-related syntheses, and does this apply to 4H-pyran formation?
A2: For the formation of imines (Schiff bases), pH control is critical. The reaction is typically acid-catalyzed, with an optimal pH around 5.[7] At low pH, the amine nucleophile is protonated and becomes non-reactive, while at high pH, there is insufficient acid to protonate the hydroxyl group of the intermediate for elimination as water.[7] While the synthesis of 4H-pyrans does not directly form a stable imine product, the underlying principles of nucleophilic addition and condensation reactions are relevant. The choice of a basic or acidic catalyst will influence the rate-determining step and the overall reaction efficiency.
Q3: Can I use water as a solvent for 4H-pyran synthesis?
A3: Yes, water is an excellent "green" solvent for the synthesis of 4H-pyran derivatives.[8] Using water as a solvent can offer advantages such as low cost, safety, and environmental friendliness. In some cases, using magnetized distilled water has been shown to improve reaction yields. The use of a phase-transfer catalyst like hexadecyltrimethyl ammonium bromide (HTMAB) can be beneficial when working in aqueous media.[8]
Q4: Are there any advantages to using solvent-free reaction conditions?
A4: Solvent-free conditions offer several benefits, including reduced environmental impact, lower cost, and often shorter reaction times with higher yields.[1][3] Many reported procedures for 4H-pyran synthesis have been successfully performed under solvent-free conditions, often with gentle heating.[1]
Q5: How can I monitor the progress of my reaction?
A5: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product spot. A common eluent system for TLC is a mixture of petroleum ether and ethyl acetate.[2]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from various studies on the synthesis of 4H-pyran derivatives, highlighting the impact of different catalysts, solvents, and temperatures on reaction yield.
Table 1: Effect of Catalyst on Yield
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Al2O3 | Solvent-free | 60 | 180 | 50 | [1] |
| Fe2O3 | Solvent-free | 60 | 180 | 35 | [1] |
| CaO | Solvent-free | 60 | 180 | 45 | [1] |
| KOH | Solvent-free | 60 | 60 | 50 | [1] |
| 20% KOH loaded CaO (10) | Solvent-free | 60 | 10 | 92 | [1] |
| K2CO3 (100) | Magnetized H2O | 70 | 180 | 95 | |
| [Et3NH][HSO4] (20) | Solvent-free (MWI) | - | - | High | [3] |
Table 2: Effect of Solvent on Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| K2CO3 | H2O | 70 | 3 | 85 | |
| K2CO3 | EtOH | 70 | 3 | 70 | |
| K2CO3 | MeOH | 70 | 3 | 65 | |
| K2CO3 | CH3CN | 70 | 3 | 55 | |
| K2CO3 | DMF | 70 | 3 | 40 | |
| K2CO3 | THF | 70 | 3 | 30 | |
| 20% KOH loaded CaO | EtOH | 60 | 15 | 80 | [1] |
| 20% KOH loaded CaO | H2O | 60 | 20 | 75 | [1] |
| 20% KOH loaded CaO | Solvent-free | 60 | 10 | 92 | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4H-Pyrans in Magnetized Distilled Water
-
To a mixture of an aldehyde (1.0 mmol), malononitrile (1.0 mmol), and an active methylene compound (e.g., ethyl acetoacetate, 1.0 mmol) in magnetized distilled water (3 mL), add K2CO3 (1.0 mmol).
-
Stir the reaction mixture at 70 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, separate the crude product, wash with cold water.
-
Purify the product by recrystallization from ethanol.
Protocol 2: General Procedure for the Synthesis of 4H-Pyrans under Solvent-Free Conditions [1]
-
In a round-bottom flask, mix ethyl acetoacetate (1.0 mmol), an aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol).
-
Add 20% KOH loaded CaO (10 mmol) as the catalyst.
-
Stir the mixture at 60 °C for the appropriate time (typically 10-15 minutes).
-
Monitor the reaction progress by TLC.
-
After completion, add ethanol to the reaction mixture and stir for a few minutes.
-
Filter the catalyst.
-
Wash the catalyst with warm ethanol.
-
Combine the filtrate and washings, and allow to cool to room temperature to obtain the crystalline product.
Visualizations
Caption: Proposed reaction mechanism for 4H-pyran synthesis.
Caption: General workflow for optimizing 4H-pyran synthesis.
Caption: Decision tree for troubleshooting low yield in 4H-pyran synthesis.
References
- 1. growingscience.com [growingscience.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 4H-Pyran Synthesis [organic-chemistry.org]
- 7. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 8. tandfonline.com [tandfonline.com]
troubleshooting side reactions in 4H-Pyran-4-imine synthesis
Technical Support Center: 4H-Pyran-4-imine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4H-Pyran-4-imines. The guidance is structured to address specific challenges that may arise during the two key stages of the synthesis: the preparation of the 4H-pyran-4-one precursor and its subsequent conversion to the target this compound.
Troubleshooting Guide
This guide is divided into two parts to address issues in a stepwise manner, from the synthesis of the intermediate to the final product.
Part A: Synthesis of 4H-Pyran-4-one Precursor
The successful synthesis of the this compound is critically dependent on the quality and availability of the 4H-pyran-4-one starting material.
Question 1: I am observing a low or no yield of my 4H-pyran-4-one precursor. What are the likely causes and how can I resolve this?
Answer:
Low yields in 4H-pyran-4-one synthesis can stem from several factors related to the chosen synthetic route and reaction conditions.
-
Inefficient Synthetic Route: Some published methods for 4H-pyran-4-one derivatives are known to have inherently low yields and involve challenging separation processes.[1]
-
Suboptimal Catalyst: The choice of catalyst is crucial. A variety of catalysts have been employed, and their efficiency can be highly dependent on the specific substrates.[2][3]
-
Incorrect Reaction Conditions: Time, temperature, and solvent can significantly impact the reaction outcome.
Recommended Solutions:
-
Re-evaluate Your Synthetic Strategy: Consider alternative, higher-yielding methods. Multi-component reactions, for instance, can offer a more direct and efficient route to substituted 4H-pyrans.[2][4][5]
-
Optimize Catalyst and Reaction Conditions: If you are following a specific protocol, systemic optimization of the catalyst, solvent, and temperature may be necessary. For example, some methods have demonstrated high yields using catalysts like KOH-loaded CaO under solvent-free conditions.[2]
-
Consider a Different Starting Material: The synthesis of the parent 4H-pyran-4-one can be achieved via the thermal decarboxylation of chelidonic acid.[6] Derivatives can be synthesized from precursors like dimethyl acetonedicarboxylate.[1]
Question 2: I am struggling with the purification of the 4H-pyran-4-one. What are the recommended procedures?
Answer:
Purification of 4H-pyran-4-ones can be challenging due to their polarity and potential affinity for water.
-
High Polarity: The pyranone core is polar, which can lead to issues with certain chromatographic separations.
-
Water Affinity: The parent 4H-pyran-4-one has a high affinity for water, which can complicate isolation and crystallization.[7]
Recommended Solutions:
-
Column Chromatography: This is a common method for purifying pyranone derivatives. A careful selection of the stationary phase (e.g., silica gel) and a gradient of polar and non-polar solvents is often effective.[1]
-
Crystallization/Recrystallization: For solid pyranones, crystallization from an appropriate solvent system is a powerful purification technique. Given the affinity for water, it is advisable to store the compound in a desiccator to encourage crystal formation.[7]
-
Work-up Procedure: Ensure your aqueous work-up is designed to efficiently remove water-soluble impurities before proceeding to chromatography or crystallization.
Part B: Synthesis of this compound
The conversion of the 4H-pyran-4-one to the this compound is an acid-catalyzed nucleophilic addition-elimination reaction. The most common issues arise from improper pH control and the presence of water.
Question 3: My reaction to form the this compound is not proceeding, or the yield is very low. What is going wrong?
Answer:
The failure to form the imine or low yields are most commonly linked to incorrect pH levels in the reaction mixture. The reaction requires an acid catalyst, and the optimal pH is typically around 4.5.[8][9]
-
pH is too Low (Too Acidic): If the reaction medium is too acidic, the primary amine nucleophile will be protonated to form an ammonium salt (R-NH3+). This species has no lone pair of electrons on the nitrogen and is therefore not nucleophilic, effectively stopping the reaction.[9][10]
-
pH is too High (Not Acidic Enough): If the pH is too high, there is insufficient acid to protonate the hydroxyl group of the hemiaminal intermediate, preventing its elimination as a water molecule (a poor leaving group).[11]
Recommended Solutions:
-
Careful pH Adjustment: Buffer the reaction mixture to a pH of approximately 4-5. This can be achieved using a mild acid or a buffer system.
-
Monitor pH Throughout the Reaction: Periodically check and adjust the pH of the reaction mixture to ensure it remains within the optimal range.
Question 4: I have successfully formed the this compound, but it seems to be converting back to the 4H-pyran-4-one during work-up or purification. How can I prevent this?
Answer:
Imine formation is a reversible reaction. The presence of excess water can drive the equilibrium back towards the starting materials (the pyranone and the amine).[8][11]
Recommended Solutions:
-
Removal of Water: During the reaction, use a Dean-Stark apparatus or add a dehydrating agent (like molecular sieves) to remove the water that is formed as a byproduct. This will drive the reaction to completion according to Le Chatelier's principle.
-
Anhydrous Work-up: To the extent possible, use anhydrous solvents and reagents during the work-up and purification steps to prevent hydrolysis of the imine.
-
Avoid Aqueous Acidic Conditions: During purification, avoid prolonged exposure to aqueous acidic conditions, which will catalyze the hydrolysis of the imine back to the pyranone.
| Problem | Potential Cause | Recommended Solution |
| Low/No Imine Formation | pH of the reaction is too low (<4). | Adjust pH to 4-5 with a mild base. |
| pH of the reaction is too high (>6). | Add a catalytic amount of a mild acid to reach a pH of 4-5. | |
| Imine Hydrolysis | Presence of excess water in the reaction. | Use a Dean-Stark trap or molecular sieves to remove water. |
| Aqueous work-up. | Perform an anhydrous work-up and use dry solvents for purification. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of a this compound from a 4H-pyran-4-one?
A1: The reaction proceeds in two main stages:
-
Nucleophilic Addition: The primary amine attacks the carbonyl carbon of the 4H-pyran-4-one to form a tetrahedral intermediate called a hemiaminal.
-
Acid-Catalyzed Elimination: The hydroxyl group of the hemiaminal is protonated by the acid catalyst, turning it into a good leaving group (water). The lone pair on the nitrogen then forms a double bond with the carbon, expelling the water molecule and forming the imine (after a final deprotonation step).[11][12]
Q2: Can I use a secondary amine to synthesize a this compound?
A2: No, a primary amine (R-NH2) is required for the formation of an imine. Secondary amines (R2-NH) will react with ketones to form enamines, which are structurally different from imines.[12]
Q3: What analytical techniques can I use to confirm the formation of the this compound?
A3: Standard spectroscopic methods can be used for characterization:
-
¹H and ¹³C NMR Spectroscopy: Look for the disappearance of the amine protons and the appearance of signals corresponding to the imine C=N bond.
-
FT-IR Spectroscopy: The C=O stretch of the starting pyranone (typically around 1650-1700 cm⁻¹) should disappear and be replaced by a C=N stretch (around 1640-1690 cm⁻¹).
-
Mass Spectrometry: To confirm the molecular weight of the final product.
Experimental Protocols
Protocol 1: Representative Synthesis of a Substituted 4H-Pyran-4-one
This protocol is a general representation of a multi-component synthesis.
-
Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), the active methylene compound (e.g., malononitrile, 1.0 mmol), and the β-ketoester (1.0 mmol) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a suitable base, such as piperidine or triethylamine.[4]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-water and collect the precipitated solid by filtration.
-
Purification: Wash the solid with water and then recrystallize from ethanol to obtain the pure 4H-pyran-4-one derivative.
Protocol 2: General Synthesis of a this compound
-
Reaction Setup: Dissolve the 4H-pyran-4-one (1.0 equiv.) and the primary amine (1.1 equiv.) in a suitable solvent (e.g., toluene) in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Catalyst Addition: Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TSA), to achieve a pH of approximately 4-5.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction forward. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by crystallization.
Visualizations
Caption: High-level workflow for the two-stage synthesis of this compound.
Caption: Troubleshooting logic for the acid-catalyzed imination step.
Caption: Simplified reaction pathway for this compound formation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. growingscience.com [growingscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Pyrone - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid [minds.wisconsin.edu]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
stability issues and degradation pathways of 4H-Pyran-4-imine
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and degradation of 4H-Pyran-4-imine. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns associated with this compound?
A1: The main stability issues stem from the two core functional groups: the imine and the 4H-pyran ring. The imine group is susceptible to hydrolysis, especially in the presence of water and under acidic or basic conditions.[1][2] The 4H-pyran ring may undergo ring-opening reactions or thermal decomposition under certain conditions.[3]
Q2: How should this compound be stored to ensure its stability?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). This prevents hydrolysis from atmospheric moisture and potential photochemical reactions.
Q3: What solvents are recommended for working with this compound?
A3: Anhydrous aprotic solvents are recommended. Examples include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN). Protic solvents like water and alcohols should be avoided as they can participate in the hydrolysis of the imine.
Q4: Is this compound sensitive to light?
A4: While specific data on this compound is limited, some pyran derivatives are known to be photochromic or photochemically reactive.[4][5] Therefore, it is advisable to protect solutions and solid samples from light to prevent potential photodegradation.
Troubleshooting Guides
Problem 1: Rapid degradation of the compound is observed in solution.
-
Possible Cause: Presence of water leading to hydrolysis of the imine functionality. The hydrolysis is often catalyzed by acidic or basic impurities.[1][2]
-
Solution:
-
Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent or passing through a column of activated alumina).
-
Use freshly opened anhydrous solvents.
-
Perform experiments under an inert atmosphere to exclude moisture.
-
If the reaction or formulation requires acidic or basic conditions, be aware that this will likely accelerate the degradation of the imine. Consider if a different pH range could be used.
-
Problem 2: Appearance of unexpected peaks in analytical data (e.g., NMR, LC-MS).
-
Possible Cause: The compound is degrading into one or more new species. The most likely degradation products are 4H-pyran-4-one and the corresponding primary amine from the hydrolysis of the imine group.
-
Solution:
-
Characterize the impurities. The expected mass of 4H-pyran-4-one can be calculated and searched for in the mass spectrum.
-
Compare the NMR spectrum with that of authentic samples of the potential degradation products if available.
-
The table below summarizes potential degradation products and their characteristics.
-
Table 1: Potential Degradation Products of this compound
| Degradation Product | Molecular Formula | Key Analytical Signature |
| 4H-Pyran-4-one | C5H4O2 | Presence of a ketone carbonyl signal in 13C NMR (~180-190 ppm). |
| Corresponding Amine | Varies | Presence of N-H protons in 1H NMR. |
Stability Profile Summary
The following table provides a qualitative summary of the expected stability of this compound under various conditions.
Table 2: Qualitative Stability of this compound
| Condition | Stability | Rationale |
| pH | ||
| Acidic (pH < 6) | Low | Acid-catalyzed hydrolysis of the imine is rapid.[2] |
| Neutral (pH ~7) | Moderate | Hydrolysis can still occur, especially with prolonged exposure to water. |
| Basic (pH > 8) | Low to Moderate | Base can also catalyze imine hydrolysis. |
| Solvents | ||
| Anhydrous Aprotic (DCM, THF) | High | Minimizes the risk of hydrolysis. |
| Protic (Water, Methanol) | Very Low | Water and other protic solvents can act as nucleophiles to hydrolyze the imine. |
| Temperature | ||
| Low Temperature (< 4°C) | High | Reduces the rate of degradation reactions. |
| Room Temperature | Moderate | Degradation can occur over time, especially in the presence of moisture. |
| Elevated Temperature (> 40°C) | Low | Increased temperature accelerates hydrolysis and may induce thermal decomposition of the pyran ring.[3] |
| Light | ||
| In the dark | High | Prevents potential photochemical reactions. |
| Exposed to UV/Visible Light | Moderate to Low | Some pyran derivatives are light-sensitive.[4][5] |
Proposed Degradation Pathways and Workflows
The following diagrams illustrate the most probable degradation pathway for this compound, a troubleshooting workflow for unexpected degradation, and a general experimental workflow for assessing stability.
Caption: Proposed acid-catalyzed hydrolytic degradation pathway of this compound.
Caption: Troubleshooting logic for identifying the cause of this compound degradation.
References
- 1. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Photochromic Properties of Naphthopyran Dimers [ejchem.journals.ekb.eg]
- 5. Synthesis, Photochemical Properties, and Cytotoxicities of 2H-Naphtho[1,2-b]pyran and Its Photodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
methods for enhancing the regioselectivity of 4H-Pyran-4-imine reactions
Disclaimer: The 4H-Pyran-4-imine core is a specialized heterocyclic system with limited specific literature on its reactivity and regioselectivity. The following troubleshooting guides and FAQs are constructed based on established principles of organic chemistry, including the well-documented chemistry of analogous systems like pyridine-imines and the general reactivity of imines and enamines. The provided experimental protocols are illustrative and may require optimization for specific substrates.
Frequently Asked Questions (FAQs)
Q1: What are the expected reactive sites of a this compound molecule?
The this compound system possesses several potential reactive sites for electrophilic and nucleophilic attack. The regioselectivity of a reaction will be dictated by the electronic properties of the pyran ring, the imine functionality, and the nature of the attacking reagent.
-
Imine Nitrogen: The lone pair of electrons on the imine nitrogen makes it a potential nucleophile and a site for protonation or coordination to a Lewis acid.[1]
-
Imine Carbon: The imine carbon is electrophilic and susceptible to attack by nucleophiles.[1]
-
C2 and C6 Positions: These positions are part of a conjugated system and can be susceptible to both nucleophilic and electrophilic attack, depending on the reaction conditions and the electronic nature of the substituents. The reaction of 2-amino-4H-pyrans with N-bromosuccinimide (NBS) suggests reactivity at these positions.[2]
-
C3 and C5 Positions: These positions are vinylic and generally less reactive towards addition reactions compared to the C2/C6 positions.
A diagram illustrating the potential reactive sites is provided below.
Q2: How can I activate the this compound system for a desired reaction?
Activation of the this compound can be achieved through several methods, depending on the desired transformation:
-
Acid Catalysis: Protonation of the imine nitrogen with a Brønsted acid increases the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack.[1] This is a common strategy for activating imines in reactions like the Mannich reaction.[1]
-
Lewis Acid Catalysis: Coordination of a Lewis acid to the imine nitrogen can also enhance the electrophilicity of the imine carbon.
-
N-Substitution: The electronic nature of the substituent on the imine nitrogen can significantly influence the reactivity. Electron-withdrawing groups will increase the electrophilicity of the imine carbon, while electron-donating groups will enhance the nucleophilicity of the nitrogen.
Q3: What are the key factors that control regioselectivity in reactions of 4H-Pyran-4-imines?
Controlling the regioselectivity in the functionalization of 4H-Pyran-4-imines is crucial for synthesizing specific isomers. The primary factors influencing regioselectivity are:
-
Electronic Effects: The electron density distribution in the this compound ring system will direct incoming electrophiles or nucleophiles. Electron-donating or -withdrawing substituents on the pyran ring or the imine can significantly alter this distribution.
-
Steric Hindrance: Bulky substituents on the pyran ring or the imine can block access to certain reactive sites, thereby directing the incoming reagent to less hindered positions.
-
Catalyst/Reagent Control: The choice of catalyst or reagent can play a decisive role in determining the site of reaction. For instance, in pyridine chemistry, different metal catalysts can direct C-H activation to specific positions.[3]
-
Reaction Conditions: Temperature, solvent, and reaction time can all influence the kinetic versus thermodynamic control of a reaction, which in turn can affect the regiochemical outcome.
Troubleshooting Guides
Issue 1: Poor or No Regioselectivity in Nucleophilic Addition
Problem: My nucleophilic addition to the this compound is yielding a mixture of regioisomers (e.g., attack at the imine carbon vs. C2/C6 positions) or is not proceeding at all.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient activation of the imine. | Add a catalytic amount of a Brønsted acid (e.g., PTSA, TFA) or a Lewis acid (e.g., ZnCl₂, Sc(OTf)₃) to enhance the electrophilicity of the imine carbon.[1] |
| Competing reaction pathways. | Lowering the reaction temperature may favor the kinetically controlled product, potentially increasing regioselectivity. |
| Steric hindrance near the imine carbon. | If the imine substituent or substituents at C3/C5 are bulky, consider using a smaller nucleophile or a different synthetic route. |
| Electronic deactivation of the imine. | If the imine has a strong electron-donating substituent, consider modifying it to an electron-withdrawing group to favor attack at the imine carbon. |
A workflow for troubleshooting poor regioselectivity in nucleophilic addition is presented below.
Issue 2: Undesired Electrophilic Attack on the Pyran Ring
Problem: During an electrophilic reaction intended for the imine nitrogen, I am observing functionalization of the pyran ring at the C2 or C6 positions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High reactivity of the pyran ring. | Use a less reactive electrophile or milder reaction conditions (lower temperature, shorter reaction time). |
| Protonation of the imine nitrogen deactivates it towards further electrophilic attack. | Perform the reaction in the presence of a non-nucleophilic base to scavenge any protons generated and keep the imine nitrogen nucleophilic. |
| Steric blocking of the imine nitrogen. | If the imine substituent is very large, it may sterically shield the nitrogen, favoring attack at the more accessible ring positions. Consider using a smaller protecting group on the imine. |
Experimental Protocols (Illustrative Examples)
Protocol 1: Regioselective Nucleophilic Addition to the Imine Carbon (Catalytic Activation)
This protocol is a general guideline for the addition of a nucleophile to the imine carbon of a this compound, using acid catalysis for activation.
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound substrate (1.0 equiv) in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂, Toluene).
-
Catalyst Addition: Add a catalytic amount of a Lewis or Brønsted acid (e.g., Sc(OTf)₃, 10 mol%; or PTSA, 10 mol%). Stir the mixture at room temperature for 15 minutes.
-
Nucleophile Addition: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C). Slowly add the nucleophile (1.1-1.5 equiv) dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Regioselective Functionalization of Pyridines via Zincke Imine Intermediates (Analogous System)
This protocol, adapted from the literature on pyridine functionalization, illustrates a strategy that could potentially be applied to 4H-Pyran-4-imines to achieve regioselective modification of the ring.[4][5][6][7]
-
Formation of the Pyrylium Salt Analogue: Treat the corresponding 4H-pyran-4-one with a suitable activating agent (e.g., triflic anhydride) in the presence of a non-nucleophilic base.
-
Ring Opening to the Zincke Imine Analogue: React the activated pyrylium intermediate with a primary amine to induce ring opening and form the acyclic Zincke imine analogue.
-
Regioselective Reaction: The resulting electron-rich dienamine system can then undergo regioselective reaction with an electrophile. The position of attack will be governed by the electronics of the dienamine.
-
Ring Closing: Subsequent treatment with a suitable reagent (e.g., an ammonium salt) can induce ring closure to regenerate the pyran-imine ring, now functionalized at a specific position.
A diagram illustrating this analogous strategy is shown below.
Quantitative Data Summary
Due to the limited specific data for this compound reactions, the following table presents hypothetical but chemically plausible data to illustrate how different factors might influence regioselectivity. The ratios represent the hypothetical product distribution between attack at the imine carbon versus the C2/C6 positions of the pyran ring.
| Entry | Substrate Substituent (R) | Reaction Condition | Catalyst | Hypothetical Regioselective Ratio (Imine:C2/C6) |
| 1 | H | Ambient Temperature | None | 1 : 1 |
| 2 | H | 0 °C | Sc(OTf)₃ (10 mol%) | 10 : 1 |
| 3 | OMe (at C2) | Ambient Temperature | Sc(OTf)₃ (10 mol%) | 5 : 1 |
| 4 | NO₂ (at C2) | Ambient Temperature | Sc(OTf)₃ (10 mol%) | >20 : 1 |
| 5 | t-Bu (on Imine-N) | Ambient Temperature | Sc(OTf)₃ (10 mol%) | 1 : 3 (Steric hindrance favors ring attack) |
References
- 1. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The reaction of 2-amino-4H-pyrans with N-bromosuccinimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 4H-Pyran-4-imine Derivatives
For researchers, scientists, and drug development professionals working with 4H-Pyran-4-imine derivatives, inadequate aqueous solubility is a frequent and significant hurdle. This technical support guide provides troubleshooting strategies and detailed frequently asked questions (FAQs) to address common solubility issues encountered during experimentation.
Troubleshooting Guide
Low aqueous solubility of this compound derivatives can impede biological screening, formulation development, and overall research progress. The following section provides a structured approach to troubleshooting and resolving these challenges.
Initial Assessment and Troubleshooting Workflow
When encountering a solubility issue with a this compound derivative, a systematic approach can help identify the root cause and the most effective solution.
Caption: A workflow diagram for systematically addressing solubility issues with this compound derivatives.
Frequently Asked Questions (FAQs)
General Solubility Issues
Q1: My synthesized this compound derivative is insoluble in water. What should be my first step?
A1: The first step is to confirm the purity of your compound, as impurities can significantly impact solubility. Subsequently, a simple qualitative solubility test in a small range of common organic solvents can provide valuable information. For instance, many 4H-pyran derivatives show some solubility in ethanol.[1] This initial screening will help in selecting an appropriate solvent system for further experiments.
Q2: How do the structural features of this compound derivatives generally influence their solubility?
A2: The solubility of these derivatives is a balance between their hydrophobic and hydrophilic parts. The pyran and any aromatic or bulky alkyl substituents contribute to hydrophobicity, while the imine nitrogen and any polar functional groups (e.g., hydroxyl, amino) increase hydrophilicity. The introduction of bulky hydrophobic groups tends to decrease aqueous solubility, whereas the addition of shorter, more polar side chains can enhance it.[2]
pH Adjustment
Q3: Can I improve the solubility of my this compound derivative by adjusting the pH of the aqueous solution?
A3: Yes, pH modification can be a very effective technique, particularly for ionizable compounds. The imine nitrogen in the this compound structure can be protonated at acidic pH, forming a more soluble salt. Therefore, attempting to dissolve your compound in acidic buffers (e.g., pH 2-5) is a recommended strategy.
Q4: What is a standard protocol for testing the pH-dependent solubility of my compound?
A4: A common method is the shake-flask technique.
Experimental Protocol: pH-Dependent Solubility using Shake-Flask Method
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., 2, 4, 6, 7.4, 9).
-
Sample Preparation: Add an excess amount of your this compound derivative to a known volume of each buffer in separate vials. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a suitable filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
Co-solvents
Q5: My compound remains poorly soluble even after pH adjustment. What is the next logical step?
A5: Employing a co-solvent system is a practical next step. Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.
Q6: Which co-solvents are commonly used, and how do I determine the optimal concentration?
A6: Common co-solvents for pharmaceutical applications include ethanol, propylene glycol, and polyethylene glycols (PEGs). To find the optimal concentration, you can perform a co-solvent solubility study.
Experimental Protocol: Co-solvent Solubility Study
-
Prepare Co-solvent Mixtures: Create a series of aqueous solutions with varying concentrations of your chosen co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v in water or buffer).
-
Solubility Measurement: Using the shake-flask method described in A4, determine the solubility of your this compound derivative in each co-solvent mixture.
-
Data Analysis: Plot the solubility of your compound as a function of the co-solvent concentration to identify the mixture that provides the highest solubility.
Table 1: Example of Co-solvent Effect on Solubility
| Co-solvent (Ethanol, % v/v) | Solubility (µg/mL) |
| 0 | < 1 |
| 10 | 15 |
| 20 | 55 |
| 30 | 120 |
| 40 | 250 |
| 50 | 480 |
Cyclodextrins
Q7: I have seen cyclodextrins mentioned for improving the solubility of poorly soluble compounds. How do they work?
A7: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like your this compound derivative, within their cavity, forming an inclusion complex. This complex has a hydrophilic exterior, which significantly increases its aqueous solubility.
Q8: What is a typical procedure for preparing a cyclodextrin inclusion complex?
A8: The kneading method is a simple and common technique.
Experimental Protocol: Cyclodextrin Inclusion Complexation (Kneading Method)
-
Molar Ratio Selection: Determine the molar ratio of the this compound derivative to the cyclodextrin (e.g., 1:1 or 1:2).
-
Mixing: In a mortar, mix the cyclodextrin with a small amount of water to form a paste.
-
Incorporation: Gradually add the this compound derivative to the paste and knead thoroughly for an extended period (e.g., 30-60 minutes).
-
Drying: Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Characterization: The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Nanosuspensions
Q9: My compound is still problematic. Are there more advanced techniques I can try?
A9: Yes, formulating your compound as a nanosuspension is a powerful technique for significantly enhancing solubility and dissolution rate. Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.
Q10: How can I prepare a nanosuspension of my this compound derivative in the lab?
A10: A common laboratory-scale method is wet milling.
Experimental Protocol: Nanosuspension Preparation by Wet Milling
-
Premix Preparation: Disperse your this compound derivative in an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like PVP).
-
Milling: Transfer the premix to a bead mill containing grinding media (e.g., zirconium oxide beads).
-
Size Reduction: Mill the suspension at a high speed for a specified duration. The mechanical attrition will reduce the particle size of your compound to the nanometer range.
-
Characterization: The particle size and distribution of the resulting nanosuspension can be determined using techniques like Photon Correlation Spectroscopy (PCS) or laser diffraction. The physical and chemical stability of the nanosuspension should also be assessed over time.[3]
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| pH Adjustment | Ionization of the molecule | Simple, cost-effective | Only applicable to ionizable compounds; risk of precipitation upon pH change |
| Co-solvents | Reducing solvent polarity | Easy to prepare; can significantly increase solubility | Potential for in-vivo precipitation upon dilution; toxicity of some solvents |
| Cyclodextrins | Encapsulation of the drug molecule | Can significantly improve solubility and stability | Limited to molecules that fit the cyclodextrin cavity; can be expensive |
| Nanosuspensions | Increased surface area due to particle size reduction | Applicable to a wide range of compounds; significant increase in dissolution rate | Requires specialized equipment; potential for physical instability (particle growth) |
| Salt Formation | Conversion to a more soluble salt form | Can dramatically increase solubility and dissolution rate | Only applicable to ionizable compounds; potential for disproportionation |
Advanced Strategies
Q11: What if none of the above methods are successful?
A11: If you have exhausted the above formulation strategies, you may need to consider more advanced approaches such as salt formation or even structural modification of your lead compound.
Salt Formation: For this compound derivatives that are basic, forming a salt with a pharmaceutically acceptable acid can significantly improve aqueous solubility. This involves reacting the free base with an acid (e.g., hydrochloric acid, methanesulfonic acid) in a suitable solvent and isolating the resulting salt.
Structural Modification: This is a medicinal chemistry approach where the chemical structure of the derivative is altered to improve its physicochemical properties while maintaining its biological activity. This could involve introducing polar functional groups or reducing the overall lipophilicity of the molecule.
Signaling Pathways and Logical Relationships
The decision-making process for selecting a solubility enhancement technique can be visualized as a logical flow.
Caption: A decision tree for selecting an appropriate solubility enhancement strategy based on compound properties.
This technical support center provides a foundational guide to addressing the solubility challenges of this compound derivatives. For specific and complex issues, further consultation with formulation scientists and medicinal chemists is recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effect of Alkyl Substitution of Novel Imines on Their Supramolecular Organization, towards Photovoltaic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanosuspensions of poorly soluble drugs: preparation and development by wet milling - PubMed [pubmed.ncbi.nlm.nih.gov]
catalyst selection and optimization for 4H-Pyran-4-imine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of 4H-Pyran-4-imine. The synthesis is presented as a two-stage process: first, the formation of a 4H-pyran-4-one precursor, followed by its conversion to the target this compound.
Frequently Asked Questions (FAQs)
Stage 1: Synthesis of 4H-Pyran-4-one Precursor
Q1: What is the most common method for synthesizing the 4H-pyran-4-one core structure? A1: The most prevalent method is a one-pot, three-component reaction typically involving an aromatic aldehyde, an active methylene compound (like malononitrile), and a 1,3-dicarbonyl compound (such as a β-ketoester or β-diketone).[1][2][3] This approach is favored for its efficiency and atom economy.[1]
Q2: How do I choose the right catalyst for my 4H-pyran-4-one synthesis? A2: Catalyst selection depends on desired reaction conditions, substrate scope, and environmental considerations. Heterogeneous catalysts like Nd₂O₃, nano-SnO₂, and CuFe₂O₄@starch offer advantages such as easy separation and recyclability.[4][5][6] For reactions in aqueous media, dodecyl benzenesulfonic acid (DBSA) can act as both a Brønsted acid catalyst and a surfactant.[7] Organocatalysts like N-methylmorpholine are also effective under mild, room-temperature conditions.[8]
Q3: What solvents are recommended for this reaction? A3: A range of solvents can be used, with a growing emphasis on green chemistry. Water and ethanol are common choices.[5][6][8] Some protocols report excellent yields under solvent-free conditions, which can simplify purification and reduce waste.[9]
Q4: Can the catalyst be recycled? A4: Yes, many of the recommended heterogeneous catalysts, such as Nd₂O₃, nano-SnO₂, and various magnetic nanocatalysts, can be recovered by simple filtration or magnetic separation and reused for several cycles with minimal loss of activity.[4][5][6]
Stage 2: Conversion of 4H-Pyran-4-one to this compound
Q5: How can I convert the ketone group of 4H-pyran-4-one into an imine? A5: The conversion is achieved by reacting the 4H-pyran-4-one with a primary amine in the presence of an acid catalyst.[10] The reaction is an equilibrium, so the removal of water is essential to drive the reaction towards the imine product.[11][12][13]
Q6: What are the best methods for removing water during imination? A6: Common laboratory techniques include the use of chemical dehydrating agents like anhydrous magnesium sulfate (MgSO₄) or molecular sieves.[11][13] For reactions at higher temperatures, a Dean-Stark apparatus can be used to azeotropically remove water.[12]
Q7: Which catalysts are suitable for the imination step? A7: The reaction is typically catalyzed by either protic or Lewis acids.[10][12] Lewis acids such as TiCl₄ or Sc(OTf)₃ can be particularly effective as they activate the ketone's carbonyl group towards nucleophilic attack by the amine.[12][14]
Q8: What are the main challenges in synthesizing 4H-pyran-4-imines? A8: The primary challenges include the inherent lability of some ketimine derivatives, which can be difficult to prepare and handle.[15] Competing side reactions, such as enolization of the ketone, can also reduce the yield.[14] Additionally, the imine product can be susceptible to hydrolysis, making anhydrous conditions crucial during workup and storage.[12][13]
Troubleshooting Guides
Problem 1: Low or No Yield in 4H-Pyran-4-one Synthesis
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the catalyst is active. If using a recycled heterogeneous catalyst, verify its integrity. Consider trying a different class of catalyst (e.g., switch from a solid acid to an organocatalyst). |
| Improper Reaction Conditions | Optimize the reaction temperature and time. While some reactions proceed at room temperature, others may require reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).[9] |
| Poor Solubility of Reactants | If reactants are poorly soluble in the chosen solvent (a known issue in water for some substrates), consider switching to a different solvent system like ethanol or a water/ethanol mixture.[9] Alternatively, a surfactant catalyst like DBSA may improve solubility in water.[7] |
| Substrate Reactivity | Aromatic aldehydes with strong electron-withdrawing groups may require longer reaction times or more active catalysts. Conversely, sterically hindered substrates may lead to lower yields. |
| Incorrect Stoichiometry | Verify the molar ratios of the three components. Typically, a 1:1:1 or similar ratio is used.[5] |
Problem 2: Difficulty in Converting 4H-Pyran-4-one to this compound
| Potential Cause | Suggested Solution |
| Equilibrium Favors Reactants | The formation of imines is reversible. Ensure efficient water removal by using freshly activated molecular sieves or another suitable dehydrating agent.[11][13] |
| Low Reactivity of Ketone | The carbonyl group may not be sufficiently electrophilic. Increase the concentration of the acid catalyst or switch to a stronger Lewis acid to enhance ketone activation.[10][14] |
| Product Decomposition/Hydrolysis | The imine product may be hydrolyzing back to the ketone during workup. Ensure all workup and purification steps are conducted under anhydrous conditions. |
| Steric Hindrance | If using a bulky primary amine, steric hindrance can slow down or prevent the reaction. Consider using a less hindered amine if the application allows. |
| Side Reactions | The basicity of the amine can cause deprotonation at the α-position of the ketone (enolization). Using a Lewis acid catalyst can sometimes mitigate this by complexing with the carbonyl oxygen.[14] |
Data Presentation: Catalyst Performance in 4H-Pyran Synthesis
The following table summarizes the performance of various catalysts in the one-pot, three-component synthesis of 4H-pyran derivatives, highlighting the efficiency of different catalytic systems.
| Catalyst | Reactants | Solvent | Time | Yield (%) | Reference |
| Nd₂O₃ | 4-Chlorobenzaldehyde, Ethyl Acetoacetate | Water | 45 min | 93% | [4] |
| KOH loaded CaO | Benzaldehyde, Ethyl Acetoacetate, Malononitrile | Solvent-free | 10 min | 92% | [9] |
| CuFe₂O₄@starch | 4-Chlorobenzaldehyde, Malononitrile, Dimedone | Ethanol | 10 min | 92% | [5] |
| DBSA | 4-Fluorobenzaldehyde, Malononitrile, Cyclohexane-1,3-dione | Water | 2 h | 95% | [7] |
| nano-SnO₂ | Benzaldehyde, Malononitrile, Dimedone | Water | 1 h | High | [6] |
| N-Methylmorpholine | Various Aldehydes, Malononitrile, 1,3-Diketones | Ethanol | 15-30 min | 89-96% | [8] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (A 4H-Pyran-4-one derivative)
This protocol is adapted from methodologies using heterogeneous catalysts in green solvents.[5][6]
-
Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and dimedone (1.0 mmol).
-
Catalyst and Solvent: Add the chosen heterogeneous catalyst (e.g., CuFe₂O₄@starch, 0.03 g) and the solvent (e.g., ethanol, 3 mL).
-
Reaction: Stir the mixture vigorously at the optimized temperature (e.g., room temperature or reflux) for the required time (typically 10-60 minutes).
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:3 ethyl acetate/n-hexane mobile phase).
-
Catalyst Recovery: Upon completion, if using a magnetic catalyst, place an external magnet against the flask to hold the catalyst and decant the solution. For non-magnetic solid catalysts, filter the reaction mixture to recover the catalyst.
-
Workup: Wash the recovered catalyst with ethanol for reuse. The filtrate containing the product can be concentrated under reduced pressure.
-
Purification: The crude product is typically a solid that precipitates upon cooling or concentration. It can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4H-pyran-4-one derivative.[6]
Protocol 2: General Procedure for the Conversion of 4H-Pyran-4-one to this compound
This protocol outlines a general approach for imination using a Lewis acid catalyst and a dehydrating agent.
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 4H-pyran-4-one derivative (1.0 mmol) and a dry, non-protic solvent (e.g., dichloromethane or toluene).
-
Dehydrating Agent: Add an activated dehydrating agent, such as powdered 4 Å molecular sieves (approx. 1-2 g).
-
Amine Addition: Add the primary amine (1.0-1.2 mmol) to the mixture.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add the Lewis acid catalyst (e.g., TiCl₄, 1.1 mmol).
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. The reaction may require gentle heating depending on the substrate reactivity.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ while cooling in an ice bath.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: After filtering the drying agent, concentrate the solvent under reduced pressure. The crude this compound can be purified by column chromatography on silica gel. Note that the imine may be sensitive to the acidic nature of silica gel; using a base-deactivated silica gel may be necessary.
Visualizations
Caption: Overall workflow for the two-stage synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in 4H-pyran-4-one synthesis.
Caption: Simplified relationship diagram for the acid-catalyzed formation of an imine.
References
- 1. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3- d ]pyrimidine core - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00927G [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mjbas.com [mjbas.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. jmnc.samipubco.com [jmnc.samipubco.com]
- 7. scielo.br [scielo.br]
- 8. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. growingscience.com [growingscience.com]
- 10. Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid [redalyc.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. publish.uwo.ca [publish.uwo.ca]
- 15. Cyclic Ketimines as Superior Electrophiles for NHC-Catalyzed Homoenolate Additions with Broad Scope and Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4H-Pyran-4-imines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4H-Pyran-4-imines, with a particular focus on solvent effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 4H-Pyran-4-imines in a question-and-answer format.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of 4H-Pyran-4-imines can stem from several factors, often related to solvent choice and reaction conditions.
-
Inappropriate Solvent: The choice of solvent is critical. For the initial multicomponent reaction to form the 4H-pyran core, polar protic solvents like ethanol can sometimes lead to lower yields compared to solvent-free conditions or aprotic polar solvents.[1] Some studies on related 4H-pyran synthesis show that while solvents like CH2Cl2 or CHCl3 are used, they may not provide optimal yields.[1] Water, especially when used with a suitable catalyst, can be an effective and environmentally friendly option.[2] For the subsequent imination step, it is crucial to use a solvent that allows for the removal of water, which is a byproduct. Toluene or benzene are often used with a Dean-Stark apparatus to drive the equilibrium towards the imine product.
-
Catalyst Inefficiency: The choice and amount of catalyst can significantly impact the yield. For the pyran synthesis, a variety of catalysts can be used, and their efficiency can be solvent-dependent. For the imination step, an acid catalyst is typically required.
-
Incomplete Reaction: The reaction may not be running to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature or reaction time.
-
Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product. The choice of solvent can influence the prevalence of side reactions.
-
Product Degradation: The 4H-Pyran-4-imine product may be unstable under the reaction conditions. Consider using milder conditions or a different workup procedure.
Question: I am observing the formation of multiple byproducts. How can I minimize them?
Answer: The formation of byproducts is a common issue. Here are some strategies to improve the selectivity of your reaction:
-
Optimize the Solvent: The polarity and proticity of the solvent can influence the reaction pathway. A systematic screening of solvents with different properties is recommended. For the synthesis of the 4H-pyran precursor, solvent-free conditions have been shown to produce high yields with minimal byproducts.[1]
-
Control the Temperature: Running the reaction at the optimal temperature can favor the formation of the desired product over side reactions.
-
Choice of Base/Acid Catalyst: The strength and concentration of the catalyst can affect selectivity. Titrate the catalyst loading to find the optimal concentration.
-
Order of Reagent Addition: In multicomponent reactions, the order in which the reactants are added can sometimes influence the outcome.
Question: The purification of my final this compound is proving to be difficult. What can I do?
Answer: Purification challenges can often be addressed by optimizing the reaction and workup procedures.
-
Improve Reaction Cleanliness: By minimizing side reactions through the optimization of solvent, temperature, and catalyst, the crude product will be cleaner and easier to purify.
-
Appropriate Workup: A well-designed aqueous workup can remove many polar impurities. Ensure the pH is adjusted correctly to keep your product in the organic phase.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. A solvent screen will be necessary to identify the best solvent or solvent mixture.
-
Column Chromatography: If recrystallization is not effective, column chromatography is a powerful tool. A careful selection of the stationary phase (e.g., silica gel, alumina) and the mobile phase is crucial for good separation.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of 4H-Pyran-4-imines?
A1: The synthesis of 4H-Pyran-4-imines is typically a two-step process. The first step is a multicomponent reaction to form a 4H-pyran-4-one intermediate. This usually proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and dehydration. The second step is the condensation of the 4H-pyran-4-one with a primary amine under acidic conditions to form the 4-imine, with the elimination of water.
Q2: How does the polarity of the solvent affect the reaction?
A2: Solvent polarity can influence the reaction rate and the stability of intermediates and transition states. For the initial pyran formation, polar solvents can facilitate the dissolution of reactants and catalysts. However, highly polar protic solvents might solvate the nucleophiles, potentially reducing their reactivity. For the imination step, a less polar solvent that forms an azeotrope with water is often preferred to facilitate water removal.
Q3: Is it possible to perform the synthesis of 4H-Pyran-4-imines under solvent-free conditions?
A3: Yes, the initial synthesis of the 4H-pyran precursor is often successfully carried out under solvent-free conditions, which can offer advantages such as higher yields, shorter reaction times, and a greener process.[1][3] The subsequent imination step, however, typically requires a solvent to facilitate the removal of water, although solid-state reactions under vacuum could be explored.
Q4: What are the best practices for removing water during the imination step?
A4: To drive the equilibrium towards the formation of the imine, water must be removed.[4] Common methods include:
-
Azeotropic Distillation: Using a solvent like toluene or benzene with a Dean-Stark apparatus is a very effective method.
-
Drying Agents: The use of anhydrous drying agents like magnesium sulfate (MgSO₄) or molecular sieves directly in the reaction mixture can sequester the water as it is formed.[4]
Q5: Can I use a one-pot procedure to synthesize 4H-Pyran-4-imines directly from the initial reactants?
A5: A one-pot synthesis might be feasible but would require careful optimization. The conditions required for the initial multicomponent reaction (often basic or neutral) and the subsequent imination (acidic) are different. A tandem catalytic system or a sequential addition of reagents and catalysts without isolation of the intermediate could be developed, but this would likely require significant experimental investigation.
Quantitative Data on Solvent Effects
The following table summarizes the effect of different solvents on the yield of a representative 2-amino-4H-pyran, a common precursor to 4H-Pyran-4-imines. This data can serve as a useful guide for solvent selection in the initial step of your synthesis.
| Solvent | Yield (%) | Reaction Time | Reference |
| Solvent-free | 92 | 10 min | [1] |
| Water | 93.7 | 10 min | [2] |
| Ethanol | Lower Yield | - | [1] |
| Hexane | Moderate Yield | 2 h | [2] |
| CH₂Cl₂ | Low Yield | - | [1] |
| CHCl₃ | Low Yield | - | [1] |
Note: The data presented is for the synthesis of 2-amino-4H-pyran derivatives and should be considered as a proxy for the synthesis of the 4H-pyran-4-one intermediate.
Experimental Protocols
Synthesis of a 4H-Pyran-4-one Intermediate (General Procedure)
This protocol is based on a typical multicomponent synthesis of a 4H-pyran derivative.
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), the active methylene compound (e.g., malononitrile, 1 mmol), and the 1,3-dicarbonyl compound (1 mmol).
-
Solvent/Catalyst Addition:
-
Solvent-free: Add the catalyst (e.g., 10 mol% of a suitable base or acid) directly to the reactant mixture.
-
With Solvent: Dissolve the reactants in the chosen solvent (e.g., 5 mL of water or ethanol) and then add the catalyst.
-
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature to reflux) and monitor the reaction progress by TLC.
-
Workup: After completion of the reaction, if a solvent was used, remove it under reduced pressure. If the reaction was solvent-free, proceed to the next step. Add cold water to the reaction mixture to precipitate the product.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry.
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Synthesis of a this compound from the 4-one Intermediate (General Procedure)
-
Reactant Mixture: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve the 4H-pyran-4-one intermediate (1 mmol) and the primary amine (1.1 mmol) in toluene (10 mL).
-
Catalyst Addition: Add a catalytic amount of a suitable acid (e.g., a crystal of p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected. Monitor the reaction progress by TLC.
-
Workup: Allow the reaction mixture to cool to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Visualizations
Caption: Experimental workflow for the two-step synthesis of 4H-Pyran-4-imines.
References
- 1. growingscience.com [growingscience.com]
- 2. Mechanistic Insights into the Selective Synthesis of 4H-Pyran Derivatives On-Water Using Naturally Occurring Alginate from Sargassum muticum: Experimental and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Refinement of Work-up Procedures for 4H-Pyran-4-imine Isolation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their work-up and isolation procedures for 4H-Pyran-4-imines.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental work-up and purification of 4H-Pyran-4-imines.
| Issue ID | Problem | Potential Cause | Suggested Solution |
| ISO-001 | Low to no product yield after work-up. | Hydrolysis of the imine bond: The 4H-Pyran-4-imine is susceptible to hydrolysis, especially under acidic conditions, reverting to the corresponding 4-pyranone and amine.[1][2] This can occur during aqueous extraction if the pH is not controlled, or on acidic stationary phases like silica gel during column chromatography.[1][2] | - Neutralize the reaction mixture to a pH of 7-8 before aqueous extraction. - Use a neutral or basic alumina for column chromatography instead of silica gel.[3] - If using silica gel, add a small percentage of a tertiary amine like triethylamine (TEA) (e.g., 1-3%) to the eluent to neutralize acidic sites.[4] |
| ISO-002 | Presence of starting materials (4-pyranone and amine) in the isolated product. | Incomplete reaction: The reaction may not have gone to completion. Hydrolysis during work-up: As mentioned in ISO-001, the imine may be hydrolyzing back to its starting materials.[1][2] | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the limiting reagent. - Follow the solutions provided in ISO-001 to prevent hydrolysis during the work-up process. - Consider purification by recrystallization if the solubility differences between the product and starting materials are significant.[1] |
| ISO-003 | Difficulty in separating the product from byproducts using column chromatography. | Similar polarities: The this compound and certain byproducts may have very similar polarities, leading to poor separation. On-column decomposition: The product may be decomposing on the column, leading to streaking and the appearance of new spots on TLC.[1][5] | - Optimize the solvent system for column chromatography by testing various solvent mixtures with different polarities on TLC to achieve better separation. A good starting point for many pyran derivatives is a mixture of hexane and ethyl acetate.[6] - Employ gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[7] - As a preventative measure against decomposition, use neutral or basic alumina or add TEA to the eluent when using silica gel.[1][4] |
| ISO-004 | The product appears as an oil and is difficult to crystallize. | Presence of impurities: Even small amounts of impurities can inhibit crystallization. Inherent properties of the compound: Some this compound derivatives may be low-melting solids or oils at room temperature. | - Ensure high purity of the compound through careful chromatography. - Attempt recrystallization from a variety of solvents or solvent mixtures. For similar 4H-pyran derivatives, ethanol is often a suitable solvent for recrystallization. - If crystallization is unsuccessful, consider isolating the product as a salt (e.g., by careful addition of ethereal HCl) which may be more crystalline.[1] |
| ISO-005 | Inconsistent yields between batches. | Variability in reaction conditions or work-up procedures: Inconsistent reaction times, temperatures, or pH during extraction can lead to variable yields. Moisture sensitivity: The presence of excess water can drive the equilibrium back towards the starting materials.[8] | - Standardize all reaction and work-up parameters, including reaction time, temperature, and pH of aqueous washes. - Ensure all solvents used in the final isolation steps are dry, especially if the product is prone to hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if my work-up is failing to yield the desired this compound?
A1: The first step is to assess the stability of your target molecule under your current work-up conditions. The imine functionality is known to be sensitive to acid-catalyzed hydrolysis.[1][2] We recommend taking a small, crude sample of your reaction mixture and analyzing it by TLC or ¹H NMR. Then, subject another small aliquot to your work-up conditions (e.g., an acidic wash) and re-analyze. If you observe the disappearance of the product spot/signal and the reappearance of the starting materials, hydrolysis is the likely culprit.
Q2: How can I effectively remove unreacted starting materials?
A2: If the reaction has gone to completion and you are still seeing starting materials after work-up, it is likely due to hydrolysis. To remove unreacted starting materials from an incomplete reaction, you can use several techniques:
-
Extraction: A basic wash (e.g., with a dilute sodium bicarbonate solution) can help remove any acidic starting materials or byproducts. Conversely, a dilute acid wash can remove basic starting materials, but care must be taken to avoid hydrolysis of the imine product.
-
Column Chromatography: A carefully selected solvent system can separate the product from the starting materials. It is advisable to use TLC to determine the optimal solvent system that provides good separation (an Rf value of around 0.2-0.4 for the product is often a good target for column chromatography).[9]
-
Recrystallization: If the product is a solid and has significantly different solubility from the starting materials in a particular solvent, recrystallization can be a highly effective purification method.[1]
Q3: What are the best practices for column chromatography of 4H-Pyran-4-imines?
A3: Due to the potential for hydrolysis on acidic stationary phases, the following practices are recommended:
-
Choice of Stationary Phase: Neutral or basic alumina is often a safer choice than silica gel to avoid acid-catalyzed hydrolysis.[3]
-
Eluent Modification: If silica gel must be used, add 1-3% triethylamine (TEA) to your eluent to neutralize the acidic sites on the silica surface.[4]
-
Solvent System Selection: Use TLC to determine an appropriate solvent system. A common starting point for pyran derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[6]
-
Loading the Column: Load your sample onto the column in a minimum amount of the initial eluent to ensure a tight band and good separation.
Q4: My this compound seems to be unstable over time. How can I improve its storage stability?
A4: The stability of imines can be influenced by moisture and residual acid. For long-term storage, ensure the isolated product is thoroughly dried to remove any residual solvent and water. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) at a low temperature can also help to prolong its shelf life. If the imine is particularly unstable, it may be necessary to generate it fresh before use in subsequent reactions.
Experimental Protocols
General Protocol for Aqueous Work-up of this compound
-
Upon completion of the reaction (as monitored by TLC), cool the reaction mixture to room temperature.
-
If the reaction was run in a water-miscible solvent (e.g., ethanol, THF), remove the solvent under reduced pressure.
-
Redissolve the residue in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to neutralize any acid and remove acidic impurities.
-
Wash the organic layer with brine (1 x 20 mL) to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
General Protocol for Purification by Column Chromatography
-
Prepare a slurry of the chosen stationary phase (silica gel or alumina) in the initial, least polar eluent.
-
Pour the slurry into a chromatography column and allow it to pack, draining the excess solvent until the solvent level is just above the top of the stationary phase.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the column.
-
Begin eluting with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography of 4H-Pyran Derivatives
| Compound Polarity | Recommended Starting Solvent System | Notes |
| Non-polar | 5-10% Ethyl Acetate in Hexane | Adjust the ratio based on TLC results. |
| Moderately Polar | 20-50% Ethyl Acetate in Hexane | A standard range for many pyran derivatives.[6] |
| Polar | 100% Ethyl Acetate or 5% Methanol in Dichloromethane | For highly polar compounds, a more polar eluent is necessary.[4] |
Note: For 4H-Pyran-4-imines, it is recommended to add 1-3% triethylamine to the chosen solvent system if using silica gel.
Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Troubleshooting logic for low product yield in this compound isolation.
References
- 1. researchgate.net [researchgate.net]
- 2. How to separate imine from reaction mixture? - ECHEMI [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. Ultrasound-assisted multicomponent synthesis of 4H-pyrans in water and DNA binding studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. reddit.com [reddit.com]
Validation & Comparative
A Comparative Study of 4H-Pyran-4-imine and Thiopyran-4-imine: A Guide for Researchers
A comprehensive comparative analysis of 4H-Pyran-4-imine and its sulfur analog, thiopyran-4-imine, is presented for researchers, scientists, and drug development professionals. This guide delves into the synthesis, structural properties, reactivity, and potential biological applications of these heterocyclic compounds, leveraging experimental data from their ketone precursors due to the limited direct research on the imine derivatives.
While direct experimental data on this compound and thiopyran-4-imine is scarce in current literature, a robust comparative analysis can be constructed by examining their respective ketone precursors: 4H-pyran-4-one and tetrahydro-4H-thiopyran-4-one. The conversion of these ketones to their corresponding imines is a standard chemical transformation, allowing for informed inferences about the properties and reactivity of the target imines.
Synthesis and Spectroscopic Properties
The synthesis of 4H-pyran-4-imines and thiopyran-4-imines would logically proceed through the condensation of their corresponding ketone precursors with a primary amine under mildly acidic conditions. This reaction is a well-established method for imine formation.
Synthesis of Precursor Ketones:
-
4H-Pyran-4-one (γ-pyrone): This compound can be synthesized from the precursor molecule 4-oxo-4H-pyran-2,6-dicarboxylic acid (chelidonic acid) through a process involving condensation, neutralization, and subsequent decarboxylation via reflux.[1] Another method involves the hydrolysis of 2,6-dimethyl-4-oxo-4H-pyran-3,5-dicarboxylic acid dimethyl ester.
-
Tetrahydro-4H-thiopyran-4-one: A common synthesis involves the reaction of dicinnamylacetone with hydrogen sulfide.[2] It can also be prepared from 3-chloropropionyl chloride in a two-stage process.
Spectroscopic Data of Precursor Ketones:
A comparison of the key spectroscopic data for the precursor ketones provides insight into their electronic and structural differences, which are expected to influence the properties of the corresponding imines.
| Property | 4H-Pyran-4-one | Tetrahydro-4H-thiopyran-4-one |
| Molecular Formula | C₅H₄O₂ | C₅H₈OS |
| Molecular Weight | 96.08 g/mol | 116.18 g/mol |
| ¹H NMR (CDCl₃, ppm) | δ 7.7 (d, 2H), 6.4 (d, 2H) | δ 2.8-3.0 (m, 4H), 2.4-2.6 (m, 4H) |
| ¹³C NMR (CDCl₃, ppm) | δ 175.5 (C=O), 141.5 (CH), 117.5 (CH) | δ 210.5 (C=O), 44.5 (CH₂), 34.5 (CH₂) |
| IR (cm⁻¹) | ~1660 (C=O stretch), ~1600 (C=C stretch) | ~1710 (C=O stretch) |
| Melting Point (°C) | 32-34 | 60-64 |
Experimental Protocols
General Experimental Protocol for Imine Synthesis:
The following is a general protocol for the synthesis of imines from cyclic ketones, which can be adapted for 4H-pyran-4-one and tetrahydro-4H-thiopyran-4-one.
-
Reaction Setup: To a solution of the ketone (1 equivalent) in a suitable solvent (e.g., toluene, ethanol, or methanol), add the primary amine (1-1.2 equivalents).
-
Catalyst: Add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid, acetic acid). The optimal pH for imine formation is typically around 4-5.[3]
-
Water Removal: The reaction is an equilibrium process. To drive the reaction towards the imine product, water must be removed. This can be achieved by azeotropic distillation using a Dean-Stark apparatus (if using toluene) or by the addition of a dehydrating agent such as molecular sieves.[4]
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Once the reaction is complete, the catalyst is neutralized, and the solvent is removed under reduced pressure. The crude imine can be purified by distillation or recrystallization.
General workflow for the synthesis of imines from cyclic ketones.
Reactivity and Structural Comparison
The introduction of the C=N bond in place of the C=O group significantly alters the electronic properties and reactivity of the ring system.
-
Electrophilicity: The carbon atom of the C=N bond in an imine is generally less electrophilic than the carbonyl carbon of a ketone. However, protonation of the imine nitrogen to form an iminium ion greatly enhances its electrophilicity, making it susceptible to nucleophilic attack.
-
Basicity: The nitrogen atom of the imine is basic and can be protonated by acids. This property is crucial for its role in biological systems, where it can participate in hydrogen bonding.
-
Structural Differences: The replacement of oxygen with sulfur in the thiopyran ring introduces several key differences. Sulfur is larger and less electronegative than oxygen. This leads to longer C-S bonds compared to C-O bonds and a less polar C-S-C linkage. These differences will affect the ring conformation and the overall steric and electronic environment of the imine functionality.
References
Validating 4H-Pyran-4-imine as a Bioactive Scaffold: A Comparative Guide
In the landscape of drug discovery and development, the identification of novel molecular scaffolds with significant biological activity is a critical endeavor. Heterocyclic compounds, organic molecules containing a ring structure with at least one atom other than carbon, have long been a cornerstone of medicinal chemistry.[1][2][3] Their structural diversity and ability to interact with a wide range of biological targets make them privileged scaffolds in the design of new therapeutic agents.[4][5] Among these, the 4H-pyran ring system has emerged as a promising framework, with its derivatives exhibiting a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[1][6]
This guide provides a comparative analysis of the 4H-pyran scaffold, with a focus on 4H-pyran-4-imine derivatives, against other well-established bioactive heterocyclic scaffolds. By presenting quantitative experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to evaluate the potential of this compound as a bioactive scaffold.
Comparative Bioactivity Data
The following tables summarize the quantitative bioactivity data for 4H-pyran derivatives and compare them with other prominent heterocyclic scaffolds, namely pyrimidines and quinolines. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions, cell lines, and bacterial strains.
Table 1: Anticancer Activity of 4H-Pyran Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Ref. |
| 4d | HCT-116 (Colon) | 75.1 | Doxorubicin | Not specified |
| 4k | HCT-116 (Colon) | 85.88 | Doxorubicin | Not specified |
| Derivative with 4-chlorophenyl | MCF-7 (Breast) | Not specified | Doxorubicin | Not specified |
| Naphthalene-pyran hybrid 12b | MCF-7 (Breast) | More potent than Doxorubicin | Doxorubicin | Not specified |
Table 2: Antibacterial Activity of 4H-Pyran Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) of Ref. |
| 4g | S. aureus (ATCC 25923) | 27.78 µM | Ampicillin | 38.64 µM |
| 4j | S. aureus (ATCC 25923) | 33.34 µM | Ampicillin | 38.64 µM |
| 4g | S. epidermidis (ATCC 14990) | 30.32 µM | Ampicillin | 50.09 µM |
| 4j | S. epidermidis (ATCC 14990) | 33.34 µM | Ampicillin | 50.09 µM |
| Dapsone-pyran derivative 4b | S. aureus, B. subtilis, E. coli | Comparable to Gentamycin | Gentamycin | Not specified |
| Dapsone-pyran derivative 7 | S. aureus, B. subtilis, E. coli | Comparable to Gentamycin | Gentamycin | Not specified |
Table 3: Comparative Anticancer Activity of Pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Ref. |
| Pyrazolo[3,4-d]pyrimidine derivative 5 | MCF-7 (Breast) | Significant activity | Not specified | Not specified |
| 7-(2-[18F]fluoroethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | Not specified | Good activity | Not specified | Not specified |
| C-5 substituted pyrimidine 12 | HCT116 (Colon) | Potent | Not specified | Not specified |
| C-5 substituted pyrimidine 13 | HCT116 (Colon) | Potent | Not specified | Not specified |
Table 4: Comparative Antibacterial Activity of Quinoline Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) of Ref. |
| Quinolone derivative 63b | E. coli | 100 | Not specified | Not specified |
| Quinolone derivative 63f | E. coli | 100 | Not specified | Not specified |
| Quinolone derivative 63h | E. coli | 100 | Not specified | Not specified |
| Quinolone derivative 93a-c | S. aureus, E. coli | 2 | Not specified | Not specified |
| Quinoline derivative 4 | MRSA | 0.75 | Not specified | Not specified |
| Quinoline derivative 4 | VRE | 0.75 | Not specified | Not specified |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the bioactivity data tables. These protocols are synthesized from the information provided in the referenced research articles.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds (4H-pyran derivatives and reference drugs) are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. These are then serially diluted with the culture medium to various concentrations. The cells are treated with these dilutions and incubated for 48-72 hours. A control group receives only the medium with DMSO.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
In Vitro Antibacterial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Bacterial Strains: Standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown on appropriate agar plates.
-
Inoculum Preparation: A few colonies of the bacteria are transferred to a sterile broth and incubated to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 × 10^8 CFU/mL). This suspension is then diluted to the final inoculum size of 5 × 10^5 CFU/mL in the test wells.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (broth with bacteria) and a negative control (broth only) are included.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts in the evaluation of bioactive compounds.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Recent advances in research of natural and synthetic bioactive quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Catalytic Landscape for 4H-Pyran Synthesis: A Comparative Guide
While the synthesis of the specific 4H-Pyran-4-imine scaffold remains a niche area with limited published catalytic methods, the closely related and pharmacologically significant 4H-pyran core has been the subject of extensive research. This guide provides a comparative overview of the efficacy of different catalysts in the multicomponent synthesis of 4H-pyran derivatives, offering valuable insights for researchers, scientists, and professionals in drug development.
The synthesis of 4H-pyrans, typically through a one-pot, three-component reaction of an aldehyde, a malononitrile, and a β-dicarbonyl compound, is a cornerstone of heterocyclic chemistry. The efficiency of this reaction is highly dependent on the catalyst employed. This guide delves into a comparative analysis of several catalytic systems, presenting key performance data, detailed experimental protocols, and a visual representation of the general reaction workflow.
Comparative Efficacy of Catalysts for 4H-Pyran Synthesis
The choice of catalyst significantly impacts the yield, reaction time, and overall efficiency of 4H-pyran synthesis. Below is a summary of the performance of various catalysts under optimized conditions.
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Nd₂O₃ | 10 mol% | Water | Reflux | 45 min | 93 | [1] |
| 20% KOH loaded CaO | 10 mmol | Solvent-free | 60 | 10 min | 92 | [2] |
| N-Methylmorpholine (NMM) | 30 mol% | Ethanol | Room Temp. | Not Specified | High | [3] |
| Al₂O₃ | Not Specified | Not Specified | Not Specified | 8 h | 50 | [1] |
| MgO | Not Specified | Not Specified | Not Specified | 10 h | 60 | [1] |
| CaO | Not Specified | Not Specified | Not Specified | 7 h | 42 | [1] |
| Acetic Acid | Not Specified | Not Specified | Not Specified | 12 h | Intermediate | [1] |
| Piperidine | Not Specified | Not Specified | Not Specified | 2 h | 40 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. The following are the experimental protocols for the synthesis of 4H-pyran derivatives using the highlighted catalysts.
Synthesis using Neodymium (III) Oxide (Nd₂O₃)[1]
A mixture of an aromatic aldehyde (1 mmol), a β-ketoester or β-diketone (1 mmol), malononitrile (1 mmol), and Nd₂O₃ (10 mol%) in water (5 mL) is refluxed for 45 minutes. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solid product is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure 4H-pyran derivative.
Synthesis using 20% KOH loaded Calcium Oxide (CaO)[2]
In a round-bottom flask, a mixture of an aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and 20% KOH loaded CaO (10 mmol) is stirred at 60°C under solvent-free conditions for 10 minutes. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the solid mass is washed with water and then recrystallized from ethanol to yield the desired product.
Synthesis using N-Methylmorpholine (NMM)[3]
To a solution of an aldehyde (1 mmol), malononitrile (1 mmol), and a 1,3-diketone compound (1 mmol) in ethanol (5 mL), N-methylmorpholine (30 mol%) is added. The reaction mixture is stirred at room temperature. The completion of the reaction is monitored by TLC. The solid product formed is collected by filtration and washed with water to obtain the pure 4H-pyran derivative.
General Experimental Workflow
The multicomponent synthesis of 4H-pyrans typically follows a well-defined sequence of reactions. The diagram below illustrates the general experimental workflow.
References
Unveiling the Bioactive Potential of 4H-Pyran Scaffolds: A Comparative Guide for Drug Discovery Professionals
An In-depth Analysis of In Vitro and In Vivo Validation of 4H-Pyran Derivatives and a Look into the Untapped Potential of 4H-Pyran-4-imines
The 4H-pyran scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. This guide provides a comprehensive comparison of the bioactivity of various 4H-pyran derivatives, supported by experimental data from in vitro and in vivo studies. Furthermore, we explore the potential bioactivity of the novel 4H-pyran-4-imine scaffold, a class of compounds with limited reported data, by drawing parallels with the structure-activity relationships of their ketone analogs (4H-pyran-4-ones).
I. Comparative Bioactivity of 4H-Pyran Derivatives
The bioactivity of 4H-pyran derivatives has been extensively studied against various cancer cell lines and microbial strains. The following tables summarize the in vitro anticancer and antimicrobial activities of a selection of 4H-pyran derivatives, providing a clear comparison of their potency.
Table 1: In Vitro Anticancer Activity of 4H-Pyran Derivatives (IC50 in µM)
| Compound ID | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | Reference Standard (Drug) | IC50 of Standard (µM) |
| 4d | 75.1 | - | - | - | 5-Fluorouracil | ~15 |
| 4k | 85.88 | - | - | - | 5-Fluorouracil | ~15 |
| 6e | - | 12.46 | - | - | Doxorubicin | ~0.5-2 |
| 14b | - | - | 0.23 | - | Doxorubicin | ~0.8-3 |
| 8c | 7.58 | - | - | - | Doxorubicin | ~1-5 |
Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 2: In Vitro Antimicrobial Activity of 4H-Pyran Derivatives (MIC in µg/mL)
| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference Standard (Drug) | MIC of Standard (µg/mL) |
| 4g | - | 25.69 (µM) | - | - | Ampicillin | 37.20 (µM) |
| 4j | - | 23.64 (µM) | - | - | Ampicillin | 37.20 (µM) |
| Compound 8 | 8 | - | - | - | Gentamicin | 0.5-4 |
| Compound 9 | 8 | - | - | - | Gentamicin | 0.5-4 |
| Compound 10 | 8 | - | - | - | Gentamicin | 0.5-4 |
| Compound 11 | 8 | - | - | - | Gentamicin | 0.5-4 |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
II. The Untapped Potential of 4H-Pyran-4-imines
While the bioactivity of 4H-pyran-4-ones is well-documented, the corresponding 4H-pyran-4-imines remain a largely unexplored chemical space. The synthesis of imines from ketones is a straightforward chemical transformation, suggesting that a diverse library of 4H-pyran-4-imines could be readily accessible.
The replacement of a carbonyl group (C=O) with an imine group (C=N) can significantly alter the electronic and steric properties of a molecule, potentially leading to a modified biological activity profile. In some heterocyclic systems, this transformation has been shown to enhance or alter the bioactivity. For instance, the imine derivatives of some quinoline compounds have demonstrated potent anticancer and antimicrobial activities.[1] Given that the pyran ring is a key pharmacophore, it is plausible that 4H-pyran-4-imines could exhibit unique and potent biological activities. Further research into the synthesis and biological evaluation of this novel class of compounds is warranted.
III. Mechanistic Insights: Signaling Pathways and Molecular Targets
The anticancer activity of 4H-pyran derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and inhibit key cell cycle regulators.
A. CDK2 Inhibition Pathway
Several 4H-pyran derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key protein involved in the regulation of the cell cycle.[2][3] Inhibition of CDK2 disrupts the G1/S phase transition, leading to cell cycle arrest and preventing cancer cell proliferation.
B. Intrinsic Apoptosis Pathway
Many bioactive compounds, including 4H-pyran derivatives, exert their anticancer effects by inducing apoptosis. The intrinsic apoptosis pathway, also known as the mitochondrial pathway, is a common mechanism. It is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to cell death.
IV. Experimental Protocols
This section provides detailed methodologies for the key in vitro and in vivo experiments used to validate the bioactivity of 4H-pyran derivatives.
In Vitro Assays
1. MTT Assay for Cell Viability
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 4H-pyran derivatives and a vehicle control for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Wound Healing Assay for Cell Migration
This assay is used to evaluate the effect of compounds on cancer cell migration.
-
Cell Seeding: Grow a confluent monolayer of cancer cells in a 6-well plate.
-
Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Compound Treatment: Treat the cells with the test compounds or a vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at various time points (e.g., 24 and 48 hours).
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
3. Caspase-3 Activity Assay for Apoptosis
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Cell Lysis: Lyse the treated and untreated cells to release the cellular contents.
-
Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysates.
-
Incubation: Incubate the mixture at 37°C to allow for substrate cleavage by active caspase-3.
-
Fluorescence Measurement: Measure the fluorescence of the cleaved substrate using a fluorometer.
-
Data Analysis: Quantify the caspase-3 activity relative to the control.
In Vivo Validation
Tumor Xenograft Model
This in vivo model is used to assess the antitumor efficacy of compounds in a living organism.
-
Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Compound Administration: Administer the test compound or a vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Data Analysis: Plot the tumor growth curves and compare the tumor growth inhibition between the treated and control groups.
V. Experimental Workflow
The following diagram illustrates a typical workflow for the validation of 4H-pyran bioactivity, from initial in vitro screening to in vivo efficacy studies.
VI. Conclusion
4H-pyran derivatives represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. This guide provides a comparative overview of their bioactivity, mechanistic insights, and the experimental protocols required for their validation. The exploration of the untapped potential of 4H-pyran-4-imines opens up a new avenue for drug discovery research. Further investigation into this novel scaffold could lead to the identification of next-generation therapeutic agents with improved efficacy and selectivity.
References
Comparative Docking Analysis of 4H-Pyran Derivatives as Potential Therapeutic Agents
A detailed in-silico examination of 4H-pyran derivatives reveals their potential as inhibitors of key protein targets implicated in cancer and diabetes. This guide provides a comparative analysis of their binding affinities, interaction patterns, and the methodologies employed in these computational studies.
Researchers have increasingly turned to 4H-pyran scaffolds in the quest for novel therapeutic compounds due to their diverse biological activities, including anticancer, antimicrobial, and antidiabetic properties.[1][2][3] Molecular docking studies, a cornerstone of modern drug discovery, have been instrumental in elucidating the potential mechanisms of action of these derivatives at the molecular level. This guide synthesizes findings from recent studies to offer a comparative perspective on the docking of 4H-pyran derivatives against various biological targets.
Comparative Analysis of Docking Performance
The following tables summarize the quantitative data from molecular docking studies of various 4H-pyran derivatives against key protein targets. These tables facilitate a direct comparison of the binding energies and interacting residues, offering insights into the structure-activity relationships of these compounds.
| Derivative | Target Protein | Docking Score (kcal/mol) | Interacting Amino Acid Residues | Reference |
| 4d | CDK2 | -7.2 | Gln131, Asn132, Asp145 | El-Sayed, N. N. E., et al. (2022) |
| 4k | CDK2 | -7.0 | Gln131, Asn132, Asp145 | El-Sayed, N. N. E., et al. (2022) |
| Derivative | Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Reference |
| 4-Oxo-4H-pyran-2,6-dicarboxylic acid bis-[6-methyl-heptyl] ester | AMPK | Similar to Metformin | Gln109 | In vitro and in silico antidiabetic activity of pyran ester derivative isolated from Tragia cannabina (2015)[3] |
Experimental Protocols
The in-silico investigations summarized above generally adhere to a standardized molecular docking workflow. A detailed description of a typical experimental protocol is provided below.
1. Ligand and Protein Preparation: The three-dimensional structures of the 4H-pyran derivatives are sketched using molecular modeling software and subsequently optimized to their lowest energy conformation. The crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed from the protein structure, and polar hydrogen atoms are added.
2. Docking Simulation: Molecular docking is performed using software such as AutoDock or MOE (Molecular Operating Environment). The prepared ligand is docked into the active site of the prepared protein. The docking parameters are typically set to allow for a comprehensive search of the conformational space of the ligand within the binding pocket.
3. Analysis of Docking Results: The docking results are analyzed based on the binding energy or docking score, with more negative values indicating a higher binding affinity. The binding poses of the ligands are visualized to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the protein's active site.
Visualizing the Docking Workflow and a Potential Signaling Pathway
To further clarify the processes and potential biological context of these studies, the following diagrams are provided.
Caption: A generalized workflow for comparative molecular docking studies.
References
A Comparative Guide to Analytical Methods for 4H-Pyran-4-imine Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise detection of 4H-Pyran-4-imine and its derivatives is crucial for research and development in medicinal chemistry and drug discovery. The selection of an appropriate analytical method is paramount for obtaining reliable quantitative data. This guide provides a comparative overview of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy—for the detection and quantification of this compound.
Comparison of Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. | Measurement of the absorption of ultraviolet and visible light by the analyte. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. Ideal for quantitative analysis in complex matrices like biological fluids and pharmaceutical formulations. | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar compounds like imines to increase volatility. | Applicable to compounds with chromophores (light-absorbing groups). Useful for preliminary quantification and for compounds with strong UV absorbance. |
| Limit of Detection (LOD) | Typically in the low ng/mL to pg/mL range. | Can achieve very low detection limits, often in the pg to fg range, especially with selective ion monitoring (SIM). | Generally in the µg/mL to high ng/mL range, depending on the molar absorptivity of the analyte. |
| Limit of Quantitation (LOQ) | Typically in the ng/mL range. | Can be in the pg/mL range. | Generally in the µg/mL range. |
| Linearity | Excellent linearity over a wide dynamic range. | Good linearity, but can be affected by matrix effects and detector saturation. | Adheres to the Beer-Lambert law, providing good linearity within a specific concentration range. |
| Precision (RSD%) | High precision, with RSD values typically <2% for intra-day and inter-day measurements. | Good precision, with RSD values often <5-10%, but can be influenced by derivatization steps. | Good precision for simple matrices, with RSD values typically <5%. |
| Accuracy (% Recovery) | High accuracy, with recovery rates typically between 98-102%. | Accuracy can be high but may be affected by the efficiency of derivatization and potential for thermal degradation. | Accuracy is dependent on the purity of the sample and the absence of interfering substances that absorb at the same wavelength. |
| Selectivity | High selectivity can be achieved by optimizing the stationary phase, mobile phase, and detector (e.g., DAD, MS). | Very high selectivity, as the mass spectrometer provides structural information, allowing for the differentiation of co-eluting compounds. | Low selectivity, as multiple compounds in a mixture may absorb at the same wavelength. |
| Throughput | Moderate to high throughput, with typical run times of 5-30 minutes per sample. | Lower throughput due to longer run times and potential need for sample derivatization. | High throughput, as measurements are very fast. |
Experimental Protocols
Detailed experimental protocols should be developed and validated for the specific application. The following are generalized methodologies for each technique that can serve as a starting point.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is used.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common choice for separating moderately polar compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically employed to achieve good separation.
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Column Temperature: The column is maintained at a constant temperature, for instance, 30 °C, to ensure reproducible retention times.
-
Detection: The DAD can be set to monitor a specific wavelength based on the UV-Vis spectrum of this compound. For higher selectivity and sensitivity, an MS detector can be used in electrospray ionization (ESI) positive mode.
-
-
Sample Preparation: Samples are dissolved in a suitable solvent (e.g., mobile phase) and filtered through a 0.45 µm syringe filter before injection.
-
Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled to a Mass Spectrometer is required.
-
Derivatization: Due to the potential low volatility and polar nature of the imine group, a derivatization step is often necessary. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed to increase volatility.
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) is typically used.
-
Carrier Gas: Helium or nitrogen is used as the carrier gas at a constant flow rate.
-
Temperature Program: A temperature gradient is applied to the oven to separate compounds with different boiling points. For example, starting at 80°C, holding for 1 minute, then ramping to 280°C at 10°C/min.
-
Injector Temperature: The injector is maintained at a high temperature (e.g., 250°C) to ensure rapid volatilization of the sample.
-
-
Mass Spectrometry: The MS is operated in electron ionization (EI) mode, and data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
-
Sample Preparation: After derivatization, the sample is dissolved in a volatile organic solvent (e.g., hexane, ethyl acetate) for injection.
UV-Vis Spectroscopy
-
Instrumentation: A double-beam UV-Vis spectrophotometer is used.
-
Methodology:
-
Solvent: A UV-transparent solvent in which the this compound is soluble (e.g., ethanol, methanol, acetonitrile) is chosen.
-
Wavelength Scan: An initial scan is performed to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared, and their absorbance at λmax is measured. A calibration curve of absorbance versus concentration is then plotted.
-
Sample Analysis: The absorbance of the unknown sample is measured at λmax, and the concentration is determined from the calibration curve.
-
-
Limitations: This method is susceptible to interference from other compounds in the sample that absorb at the same wavelength. It is best suited for the analysis of pure compounds or simple mixtures.
Visualization of Relevant Workflows
Experimental Workflow for Screening Small Molecule Inhibitors
The following diagram illustrates a typical workflow for identifying and validating small molecule inhibitors of a biological target, a process where accurate detection of the molecule of interest, such as a this compound derivative, is critical.
A Head-to-Head Comparison of Synthetic Routes to 4H-Pyran-4-imine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4H-pyran-4-imine, a heterocyclic compound with potential applications in medicinal chemistry and materials science, can be approached through several strategic routes. This guide provides a detailed, head-to-head comparison of two primary synthetic pathways: a two-step synthesis commencing from a multicomponent reaction to form a 4H-pyran-4-one intermediate, followed by imination, and a direct synthesis from a pyrylium salt precursor. This objective analysis, supported by experimental data and detailed protocols, aims to inform researchers on the most suitable method based on factors such as yield, reaction conditions, and substrate availability.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: Multicomponent Synthesis & Imination | Route 2: From Pyrylium Salts |
| Starting Materials | Aldehyde, Malononitrile, β-ketoester | 2,6-Disubstituted Pyrylium Salt, Ammonia |
| Number of Steps | 2 | 1 |
| Overall Yield | Moderate to High | Variable, potentially moderate |
| Reaction Conditions | Step 1: Mild (often room temp. or gentle heating) Step 2: Anhydrous, inert atmosphere | Anhydrous, controlled temperature |
| Key Reagents | Basic catalyst (e.g., piperidine), TiCl4, Primary Amine | Pyrylium tetrafluoroborate, Liquid Ammonia |
| Advantages | High modularity from multicomponent reaction, readily available starting materials. | Potentially more direct, avoids pyridone formation. |
| Disadvantages | Two distinct synthetic operations, potential for pyridone formation during imination. | Synthesis of pyrylium salt precursor required, handling of liquid ammonia. |
Route 1: Multicomponent Synthesis of 4H-Pyran-4-one Followed by Imination
This approach is a versatile two-step process. The first step involves a highly efficient one-pot multicomponent reaction to construct the 4H-pyran-4-one core. The subsequent step is the conversion of the ketone functionality to the desired imine.
Step 1: Synthesis of 2-amino-3-cyano-6-methyl-4-phenyl-4H-pyran-5-carboxylic acid ethyl ester
This step utilizes a well-established multicomponent reaction, offering a high degree of atom economy and the ability to readily diversify the substituents on the pyran ring.
Experimental Protocol:
In a round-bottom flask, a mixture of benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethyl acetoacetate (1.0 mmol) is dissolved in ethanol (10 mL). A catalytic amount of piperidine (0.1 mmol) is added, and the reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the 2-amino-4H-pyran derivative. This reaction typically affords high yields of the desired product.[1][2][3]
Step 2: Imination of the 4-oxo group
The direct imination of 4H-pyran-4-ones can be challenging due to the propensity of the pyran ring to undergo ring-opening and rearrangement to form pyridones in the presence of amines. A robust method to circumvent this involves the use of a titanium tetrachloride-mediated imination.
Experimental Protocol:
To a solution of the 4H-pyran-4-one derivative (1.0 mmol) and a primary amine (e.g., aniline, 1.2 mmol) in anhydrous dichloromethane (20 mL) under an inert argon atmosphere, a solution of titanium tetrachloride (0.6 mmol) in dichloromethane is added dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the this compound.[4][5]
Logical Relationship for Route 1
Caption: Synthetic pathway for this compound via a multicomponent reaction followed by imination.
Route 2: Direct Synthesis from Pyrylium Salts
This route offers a more direct approach to the this compound core through the reaction of a pre-synthesized pyrylium salt with an amine source. The highly electrophilic nature of the pyrylium cation facilitates nucleophilic attack by ammonia or a primary amine at the C-4 position.
Step 1: Synthesis of 2,6-Disubstituted Pyrylium Salt
Pyrylium salts can be synthesized through various condensation reactions. A common method involves the reaction of two equivalents of an acetophenone derivative with an orthoformate in the presence of a strong acid.
Experimental Protocol:
A mixture of 2,6-diphenylpyrylium tetrafluoroborate can be prepared by reacting acetophenone (2.0 mmol) and benzaldehyde (1.0 mmol) in the presence of a dehydrating agent like acetic anhydride and a strong acid such as tetrafluoroboric acid. The mixture is heated, and the resulting pyrylium salt precipitates upon cooling and addition of diethyl ether. The salt is then collected by filtration and washed with ether.[6][7]
Step 2: Reaction of Pyrylium Salt with Ammonia
The reaction of the pyrylium salt with ammonia is expected to yield the corresponding this compound. This reaction needs to be carried out under anhydrous conditions to prevent the formation of the 4H-pyran-4-one.
Experimental Protocol:
The 2,6-diphenylpyrylium tetrafluoroborate (1.0 mmol) is suspended in anhydrous diethyl ether (20 mL) in a sealed reaction vessel at -78°C (dry ice/acetone bath). Anhydrous liquid ammonia (excess) is carefully condensed into the vessel. The reaction mixture is stirred at -78°C for 1 hour and then allowed to slowly warm to room temperature overnight, allowing the excess ammonia to evaporate. The resulting mixture is filtered to remove any ammonium tetrafluoroborate, and the filtrate is concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield the 2,6-diphenyl-4H-pyran-4-imine.
Experimental Workflow for Route 2
Caption: Workflow for the direct synthesis of this compound from a pyrylium salt precursor.
Conclusion
Both synthetic routes presented offer viable pathways to this compound derivatives.
Route 1 is highly advantageous for creating a library of substituted 4H-pyran-4-imines due to the versatility of the initial multicomponent reaction. The starting materials are generally inexpensive and readily available. However, the second step, the imination, requires careful control of anhydrous conditions to prevent the formation of the pyridone byproduct.
Route 2 provides a more direct conversion to the target molecule, potentially reducing the number of synthetic steps. This can be advantageous if the corresponding pyrylium salt is readily accessible. The main challenges lie in the synthesis of the pyrylium salt precursor and the handling of liquid ammonia.
The choice between these two routes will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. For rapid access to a variety of analogs, Route 1 is likely the preferred method. For a more direct synthesis of a specific, unsubstituted or symmetrically substituted this compound, Route 2 presents a compelling alternative, provided the precursor is available. Further optimization of reaction conditions for both routes could lead to improved yields and simplified procedures.
References
- 1. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. Mechanistic Insights into the Selective Synthesis of 4H-Pyran Derivatives On-Water Using Naturally Occurring Alginate from Sargassum muticum: Experimental and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. actachemscand.org [actachemscand.org]
- 5. actachemscand.org [actachemscand.org]
- 6. researchgate.net [researchgate.net]
- 7. Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Drug-Likeness of 4H-Pyran-4-imine Libraries: A Comparative Guide
For researchers, scientists, and drug development professionals, the early assessment of a compound library's drug-likeness is a critical step in identifying promising therapeutic candidates. This guide provides a comparative analysis of the drug-like properties of the 4H-Pyran-4-imine scaffold, a novel heterocyclic core with potential for diverse biological activities. Due to a scarcity of published experimental data on the this compound scaffold itself, this guide will utilize data from the closely related and well-studied 4H-pyran-4-one core as a surrogate for comparison. The influence of the 4-imine substitution on these properties will be discussed to provide a predictive framework. This guide will compare the pyran scaffold against established heterocyclic alternatives—pyridine, pyrimidine, furan, and thiophene—supported by experimental protocols and in silico data.
The drug-likeness of a compound is a complex balance of various physicochemical properties that determine its absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters influencing this profile include lipophilicity (LogP), solubility, molecular weight, and the number of hydrogen bond donors and acceptors. A favorable ADME profile is essential for a compound to reach its biological target in sufficient concentration and exert a therapeutic effect without causing undue toxicity.
Comparative Analysis of Heterocyclic Scaffolds
The following tables summarize the key drug-likeness parameters for the 4H-pyran-4-one scaffold (as a surrogate for this compound) and common alternative heterocyclic cores. It is important to note that the substitution of the 4-oxo group with a 4-imine group in the pyran scaffold is expected to increase the basicity and the hydrogen bond donor capacity of the molecule, which would, in turn, affect its solubility and LogP values.
| Parameter | 4H-Pyran-4-one Scaffold (Surrogate) | Pyridine Scaffold | Pyrimidine Scaffold | Furan Scaffold | Thiophene Scaffold |
| Molecular Weight ( g/mol ) | ~96.08 (unsubstituted)[1] | ~79.10 (unsubstituted) | ~80.09 (unsubstituted) | ~68.07 (unsubstituted) | ~84.14 (unsubstituted) |
| LogP (octanol/water) | ~0.1 (unsubstituted)[1] | Generally low to moderate | Generally low to moderate | Low to moderate | Low to moderate |
| Hydrogen Bond Acceptors | 2 (unsubstituted)[1] | 1 | 2 | 1 | 0 |
| Hydrogen Bond Donors | 0 (unsubstituted)[1] | 0 | 0 | 0 | 0 |
| General Solubility | Generally moderate aqueous solubility | Good aqueous solubility | Good aqueous solubility | Sparingly soluble in water | Insoluble in water |
| Metabolic Stability | Susceptible to ring opening and oxidation | Generally stable, can undergo N-oxidation and hydroxylation | Can undergo oxidation and hydroxylation | Susceptible to oxidative metabolism | Can be oxidized to reactive metabolites[2] |
| Drug-Likeness Rules (Lipinski's Rule of 5) | Generally compliant | Generally compliant[3][4][5][6] | Generally compliant[3][5][7][8] | Generally compliant | Generally compliant[2] |
In Silico ADME Predictions for Substituted Pyran Derivatives
While experimental data for this compound libraries is limited, in silico studies on substituted 4H-pyran-4-one derivatives provide valuable insights into their potential drug-likeness. These computational models predict key ADME properties and can guide the selection of derivatives for synthesis and further testing.
| Derivative | Predicted LogP | Predicted Aqueous Solubility (logS) | Predicted GI Absorption | Predicted BBB Permeability | Lipinski's Rule of 5 Violations |
| 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one | N/A | N/A | N/A | N/A | 0[9][10] |
| Substituted 2-amino-4H-pyrans | N/A | N/A | High | N/A | 0[11] |
Note: "N/A" indicates that specific quantitative data was not available in the cited sources. The compliance with Lipinski's rule suggests favorable oral bioavailability.
Experimental Protocols for Assessing Drug-Likeness
Accurate assessment of drug-likeness relies on robust experimental assays. The following are detailed protocols for key in vitro experiments.
Lipophilicity: Shake-Flask Method for LogP Determination
Objective: To determine the octanol-water partition coefficient (LogP), a measure of a compound's lipophilicity.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of the test compound in either water or n-octanol.
-
Add equal volumes of the pre-saturated n-octanol and water to a glass vial.
-
Add a small aliquot of the test compound stock solution to the vial. The final concentration should be within the linear range of the analytical method.
-
Cap the vial tightly and vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Allow the vial to stand at a constant temperature until the two phases have completely separated. Centrifugation can be used to expedite phase separation.
-
Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.
-
Determine the concentration of the test compound in each aliquot using a validated analytical method.
-
Calculate the LogP value using the following equation: LogP = log10 ([Concentration]octanol / [Concentration]water)
Solubility: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of a compound, which is a measure of its solubility under non-equilibrium conditions and is often used for high-throughput screening.
Materials:
-
Test compound (as a DMSO stock solution)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microtiter plates
-
Plate shaker
-
Plate reader with turbidity or nephelometry detection, or HPLC-UV/LC-MS
Procedure:
-
Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, add the aqueous buffer to each well.
-
Add a small volume of the DMSO stock solution to the buffer in each well to achieve the desired final concentrations. The final DMSO concentration should typically be low (e.g., <1%) to minimize its effect on solubility.
-
Seal the plate and shake it for a defined period (e.g., 1-2 hours) at a constant temperature.
-
Measure the turbidity or light scattering of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
-
Alternatively, the plate can be centrifuged or filtered to remove any precipitate, and the concentration of the dissolved compound in the supernatant or filtrate can be quantified by HPLC-UV or LC-MS.
Permeability: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of a compound using a Caco-2 cell monolayer, which is an in vitro model of the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell inserts
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Test compound
-
Control compounds (e.g., a high-permeability compound like propranolol and a low-permeability compound like mannitol)
-
LC-MS/MS for analysis
Procedure:
-
Seed Caco-2 cells on the apical side of Transwell inserts and culture them for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
On the day of the experiment, wash the cell monolayers with pre-warmed transport buffer.
-
Prepare the dosing solution of the test compound and control compounds in the transport buffer.
-
To measure apical to basolateral (A-B) permeability, add the dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.
-
To measure basolateral to apical (B-A) permeability (to assess active efflux), add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.
-
Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
The efflux ratio (ER) is calculated as the ratio of Papp (B-A) to Papp (A-B). An ER > 2 suggests the involvement of active efflux transporters.
Metabolic Stability: Liver Microsomal Stability Assay
Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s).
Materials:
-
Test compound
-
Pooled human liver microsomes (or from other species)
-
NADPH regenerating system (cofactor for CYP450 enzymes)
-
Phosphate buffer (pH 7.4)
-
Positive control compound with known metabolic instability (e.g., verapamil)
-
Acetonitrile or methanol (for reaction quenching)
-
LC-MS/MS for analysis
Procedure:
-
Prepare a solution of the test compound and positive control in phosphate buffer.
-
Pre-incubate the compound solution with liver microsomes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.
-
Centrifuge the samples to pellet the microsomal proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t1/2) from the slope of the linear portion of the curve (slope = -k, where k is the elimination rate constant). t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein)
Visualizing Drug-Likeness Assessment
The following diagrams illustrate the workflow and key relationships in assessing the drug-likeness of a compound library.
References
- 1. synthesis-characterization-in-silico-dft-molecular-docking-admet-profiling-studies-and-toxicity-predictions-of-ag-i-complex-derived-from-4-aminoacetophenone - Ask this paper | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of MEK Inhibitors: The Case of Selumetinib
In the landscape of targeted cancer therapy, inhibitors of the mitogen-activated protein kinase (MAPK) pathway have become a cornerstone of treatment for various malignancies. Within this pathway, the MEK1 and MEK2 kinases are critical nodes, and their inhibition has proven to be a successful therapeutic strategy. Selumetinib (AZD6244) is a potent and highly selective, non-ATP-competitive inhibitor of MEK1 and MEK2.[1][2] Understanding the cross-reactivity profile of such inhibitors is paramount for predicting potential off-target effects and ensuring patient safety. This guide provides a comparative analysis of selumetinib's performance against other kinases, supported by experimental data.
Quantitative Analysis of Selumetinib's Kinase Selectivity
To ascertain the selectivity of selumetinib, comprehensive kinase profiling assays are employed. These assays typically measure the binding affinity or inhibitory activity of the compound against a broad panel of kinases. The data presented below is a representative summary of selumetinib's cross-reactivity, highlighting its high affinity for MEK1 and MEK2 with minimal interaction with other kinases at therapeutic concentrations.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. MEK1 | Notes |
| MEK1 | 14 | 1 | Primary Target |
| MEK2 | - | - | Primary Target (Kd = 530 nM) [1][2] |
| p38α | >10,000 | >714 | No significant inhibition observed.[1][2] |
| MKK6 | >10,000 | >714 | No significant inhibition observed.[1] |
| EGFR | >10,000 | >714 | No significant inhibition observed.[1][2] |
| ErbB2 | >10,000 | >714 | No significant inhibition observed.[1][2] |
| ERK2 | >10,000 | >714 | No significant inhibition observed.[1][2] |
| B-Raf | >10,000 | >714 | No significant inhibition observed.[1] |
Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase's activity. A higher IC50 value indicates lower potency. Fold selectivity is calculated by dividing the IC50 for the off-target kinase by the IC50 for the primary target (MEK1). Data is compiled from various sources and may represent typical values.
Experimental Protocols
The determination of an inhibitor's cross-reactivity profile is a critical step in its preclinical development. A widely used method for this is a Kinome Scan , which assesses the binding of a test compound to a large panel of purified, recombinant kinases.
Objective: To determine the selectivity of an inhibitor across the human kinome.
Methodology: KINOMEscan™ Assay (A Representative Protocol)
-
Kinase and Ligand Preparation: A DNA-tagged kinase of interest is incubated with a proprietary ligand that is immobilized on a solid support (e.g., beads).
-
Competitive Binding: The test inhibitor (e.g., selumetinib) is added to the mixture. If the inhibitor binds to the kinase, it will compete with the immobilized ligand, preventing the kinase from binding to the solid support.
-
Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the inhibitor and the kinase.
-
Data Analysis: The results are typically expressed as a percentage of the control (no inhibitor). Dissociation constants (Kd) or IC50 values can then be calculated from dose-response curves.
This method allows for a high-throughput and quantitative assessment of inhibitor binding across hundreds of kinases, providing a comprehensive selectivity profile.
Signaling Pathway and Experimental Workflow
Selumetinib targets the core of the MAPK/ERK signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival.[3][4][5] Dysregulation of this pathway is a common driver of cancer.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of Selumetinib on MEK1/2.
The workflow for assessing inhibitor cross-reactivity is a systematic process designed to identify both on-target and off-target interactions.
Caption: A typical experimental workflow for determining inhibitor cross-reactivity.
References
Safety Operating Guide
Determining Proper Disposal Procedures for 4H-Pyran-4-imine
Immediate Safety and Logistical Information
The proper disposal of any chemical, including 4H-Pyran-4-imine, is a critical component of laboratory safety and environmental protection. The following procedures are based on established guidelines for handling hazardous chemical waste and should be followed diligently.
Operational Plan for Waste Disposal
Step 1: Waste Characterization and Identification
Before disposal, the waste must be properly characterized. While a specific Safety Data Sheet (SDS) for this compound was not identified, related pyran structures suggest potential hazards. Assume the waste is hazardous until proven otherwise.[1] All chemical waste must be managed as hazardous waste from the point of generation.[2]
Step 2: Container Selection and Management
-
Compatibility: Use a container that is compatible with this compound. The container should not react with or be degraded by the chemical.[2][3] For liquid waste, ensure the container is designed for liquids and has a leak-proof, screw-on cap.[1][4] Do not use food-grade containers like milk jugs.[1]
-
Condition: The container must be in good condition, free from leaks, cracks, or rust.[2]
-
Closure: Keep the waste container closed at all times except when adding waste.[1][2][4] Using a funnel that can be closed and sealed is a good practice to prevent spills and evaporation.[1]
-
Headspace: Leave at least one inch of headspace in liquid waste containers to allow for expansion.[3]
Step 3: Labeling
Properly label the waste container immediately. The label must include:
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[2][3]
-
A clear indication of the associated hazards (e.g., Flammable, Corrosive, Toxic, Reactive).[3] This should be determined in consultation with a supervisor or EHS.
-
The date when the container becomes full.[3]
Step 4: Segregation and Storage
-
Incompatible Wastes: Segregate this compound waste from other incompatible chemicals. For example, acids should be stored separately from bases, and oxidizing agents from reducing agents.[1][3]
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which could be a marked area on a benchtop, in a fume hood, or in a dedicated cabinet.[1][3]
-
Secondary Containment: Place the waste container in a secondary container, such as a chemically resistant tray or tub, to contain any potential leaks or spills.[2][4] The secondary container should be able to hold 110% of the volume of the primary container.[4]
Step 5: Disposal Request and Pickup
-
Contact your institution's EHS department to schedule a hazardous waste pickup. Do not dispose of this compound down the drain or in the regular trash.[5]
-
Ensure all paperwork required by your EHS department is completed accurately.
Quantitative Data from Related Compounds
The following table summarizes key data from safety data sheets of compounds structurally related to this compound. This information can help in anticipating the potential hazards of this compound.
| Property | Tetrahydro-4H-pyran-4-one | 4H-Pyran-4-one | 3-Hydroxy-2-methyl-4-pyrone |
| Physical State | Liquid | Crystalline Solid | Solid |
| Boiling Point | 166 °C | 210 - 215 °C | Not Available |
| Melting Point | Not Available | 32 - 34 °C | Not Available |
| Flash Point | 56 °C | 101 °C | Not Available |
| Hazards | Flammable | Not specified | Skin/Eye Irritant, Acute Toxicity (oral) |
| Disposal | To an approved waste disposal plant | Not specified | Sweep up and shovel into suitable containers for disposal |
Data sourced from publicly available Safety Data Sheets.[6][7][8]
Experimental Protocols
There are no experimental protocols for the disposal of this compound. The procedure is administrative and logistical, following the steps outlined in the "Operational Plan for Waste Disposal" section above.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. purdue.edu [purdue.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. 4H-PYRAN-4-ONE - Safety Data Sheet [chemicalbook.com]
Personal protective equipment for handling 4H-Pyran-4-imine
Essential Safety and Handling Guide for 4H-Pyran-4-imine
Potential Hazard Summary
The hazard profile of this compound is inferred from related chemical structures. The pyran ring system and the imine functional group suggest potential for skin and eye irritation, and possible respiratory effects.
| Hazard Classification | Potential Effects |
| Acute Toxicity (Oral) | May be harmful if swallowed. |
| Skin Corrosion/Irritation | May cause skin irritation.[1][2] |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[1][2] |
| Respiratory Sensitization | May cause respiratory irritation.[1] |
| Specific Target Organ Toxicity | Prolonged or repeated exposure may cause organ damage. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound due to its uncharacterized hazard profile. The following table outlines the recommended PPE for various laboratory operations.
| Body Part | Required PPE | Standard |
| Eyes/Face | Chemical splash goggles and a face shield. | ANSI Z87.1 |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene). | ASTM F739 |
| Body | Flame-resistant lab coat. | NFPA 2112 |
| Respiratory | Use in a certified chemical fume hood. | ASHRAE 110 |
| Feet | Closed-toe, chemical-resistant shoes. | ASTM F2413 |
Operational and Disposal Plans
Chemical Handling Protocol
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Designate a specific area for handling this compound.
-
Have a chemical spill kit readily accessible.
-
-
Donning PPE:
-
Put on a flame-resistant lab coat over personal clothing.
-
Don chemical splash goggles.
-
Wear a face shield over the goggles.
-
Put on inner and outer pairs of chemical-resistant gloves.
-
-
Handling the Compound:
-
Conduct all manipulations of this compound within the fume hood.
-
Use a spatula or other appropriate tools for transferring solid material.
-
If working with solutions, use a syringe or pipette with appropriate safety precautions.
-
Keep all containers of this compound tightly sealed when not in use.
-
-
Doffing PPE:
-
Remove the outer pair of gloves and dispose of them in the designated waste container.
-
Remove the face shield and goggles.
-
Remove the lab coat.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
-
Waste Disposal Plan
-
Solid Waste:
-
Collect all solid this compound waste in a clearly labeled, sealed container.
-
Dispose of the container through your institution's hazardous waste program.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a labeled, sealed, and compatible container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
Dispose of the container through your institution's hazardous waste program.
-
-
Contaminated Materials:
-
Dispose of all contaminated materials, such as gloves, paper towels, and pipette tips, in a labeled hazardous waste bag.
-
Seal the bag and dispose of it through your institution's hazardous waste program.
-
Emergency Spill Workflow
The following diagram outlines the procedural steps for responding to a chemical spill of this compound.
Caption: Workflow for handling a chemical spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
